molecular formula C10H11BrO2 B106765 4-(3-Bromopropoxy)benzaldehyde CAS No. 17954-81-3

4-(3-Bromopropoxy)benzaldehyde

Cat. No.: B106765
CAS No.: 17954-81-3
M. Wt: 243.1 g/mol
InChI Key: XQCCNZFHLCQXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromopropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromopropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCCNZFHLCQXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547456
Record name 4-(3-Bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17954-81-3
Record name 4-(3-Bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Bromopropoxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Bromopropoxy)benzaldehyde: Synthesis, Properties, and Applications

Abstract

This compound is a bifunctional aromatic compound of significant utility in synthetic organic chemistry. Possessing both a reactive aldehyde and a versatile alkyl bromide, it serves as a crucial intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, details its primary synthetic route via the Williamson ether synthesis with mechanistic insights, explores its key chemical transformations, and discusses its applications in drug discovery and materials science. Safety protocols and detailed experimental procedures are included to provide a practical resource for researchers, scientists, and drug development professionals.

Introduction and Core Attributes

This compound, with CAS Number 17954-81-3, is a crystalline solid that represents a class of valuable molecular linkers.[1][2] Its structure uniquely combines two key functional groups:

  • An Aldehyde Group: Attached to the aromatic ring, this group is a gateway for a multitude of classic organic reactions, including oxidation, reduction, imine formation, and carbon-carbon bond-forming reactions.[3] The aldehyde's reactivity is moderated by the electron-donating nature of the para-alkoxy substituent.

  • A Primary Alkyl Bromide: At the terminus of a three-carbon alkoxy chain, the bromo group is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (Sₙ2) reactions.[4] This allows for the straightforward introduction of a wide array of functional moieties.

This dual functionality makes this compound an ideal building block for synthesizing molecules where a substituted benzaldehyde pharmacophore is tethered to another molecular entity via a flexible propyl linker. Its application is particularly prevalent in the development of novel therapeutic agents and functional materials.[5][6]

Physicochemical and Spectroscopic Profile

The unambiguous identification and characterization of this compound are critical for its effective use. Its properties are well-documented and summarized below.

Physical and Chemical Properties
PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 17954-81-3[1][2]
Molecular Formula C₁₀H₁₁BrO₂[7]
Molecular Weight 243.10 g/mol [2][7]
Appearance White to off-white crystalline solid
Melting Point 55 - 58 °C
InChI Key XQCCNZFHLCQXEP-UHFFFAOYSA-N[2][8]
Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A strong, sharp peak is expected around 1700-1685 cm⁻¹ , indicative of the C=O stretching vibration of the aromatic aldehyde.[9][10] The C-H stretching of the aldehyde proton typically appears as a pair of bands between 2850-2750 cm⁻¹ .[9] Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region, while the prominent C-O-C stretching of the ether linkage appears around 1250 cm⁻¹ and 1050 cm⁻¹ .

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.

    • Aldehyde Proton (CHO): A singlet at ~9.8-10.0 ppm.[9]

    • Aromatic Protons: Two doublets in the aromatic region (~6.9-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde will be further downfield than those ortho to the ether.

    • Propoxy Chain Protons: Three distinct multiplets for the -OCH₂CH₂CH₂Br chain. The protons adjacent to the oxygen (-OCH₂-) appear around 4.1-4.2 ppm (triplet). The protons adjacent to the bromine (-CH₂Br) are found at ~3.5-3.6 ppm (triplet). The central methylene protons (-CH₂-) appear as a multiplet (quintet or pentet) around 2.2-2.4 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum confirms the carbon skeleton.

    • Carbonyl Carbon (C=O): A distinct peak downfield, typically ~191 ppm.[11]

    • Aromatic Carbons: Four signals in the aromatic region (~115-164 ppm). The carbon attached to the oxygen (C-O) and the carbon of the aldehyde group (C-CHO) will be the most deshielded.

    • Propoxy Chain Carbons: Three signals in the aliphatic region: ~65-68 ppm (-OCH₂), ~30-33 ppm (-CH₂-), and ~30-32 ppm (-CH₂Br).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of similar intensity at m/z = 242 and m/z = 244 ([M]⁺ and [M+2]⁺).[12]

Synthesis and Mechanistic Considerations

The most reliable and widely adopted method for preparing this compound is the Williamson Ether Synthesis .[4][13] This venerable reaction provides an efficient pathway by forming the ether linkage through an Sₙ2 mechanism.

Retrosynthetic Analysis and Reaction Rationale

The synthesis involves the reaction between 4-hydroxybenzaldehyde and a three-carbon electrophile. The logical choice of reagents is 4-hydroxybenzaldehyde and 1,3-dibromopropane.

  • Causality of Reagent Choice: The key to this synthesis is the Sₙ2 reaction between a nucleophilic phenoxide and an electrophilic primary alkyl halide.[14] The alternative pathway—using a brominated aromatic ring and 3-hydroxypropyl bromide—is not feasible because Sₙ2 reactions do not occur at sp²-hybridized carbons of an aryl halide.[4] The Williamson synthesis works best with unhindered primary alkyl halides to minimize the competing E2 elimination reaction, making 1,3-dibromopropane an ideal electrophile.[13][14]

Experimental Workflow and Mechanism

The synthesis proceeds in two conceptual steps: deprotonation of the phenol followed by nucleophilic attack.

Williamson_Ether_Synthesis Reactants 4-Hydroxybenzaldehyde + 1,3-Dibromopropane + K₂CO₃ (Base) Reaction Step 1: Deprotonation Phenol -> Phenoxide Reactants->Reaction Heat (Reflux) Solvent Acetone or DMF (Solvent) Solvent->Reaction Intermediate Step 2: Sₙ2 Attack Phenoxide attacks 1,3-dibromopropane Reaction->Intermediate Formation of Nucleophile Workup Aqueous Workup (Filtration & Extraction) Intermediate->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Mechanism:

  • Deprotonation: The base (commonly potassium carbonate) deprotonates the acidic hydroxyl group of 4-hydroxybenzaldehyde to generate a potent potassium phenoxide nucleophile.[15]

  • Nucleophilic Substitution: The resulting phenoxide ion attacks one of the primary carbons of 1,3-dibromopropane in a classic Sₙ2 displacement, expelling a bromide ion and forming the ether bond. Using an excess of 1,3-dibromopropane minimizes the formation of the bis-ether byproduct.

Detailed Laboratory Protocol

This protocol is a representative procedure for the synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a suitable solvent such as acetone or DMF.

  • Reagent Addition: Add 1,3-dibromopropane (1.5-2.0 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the solvent.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its ability to undergo selective transformations at either of its two functional groups.

Reactivity_Diagram cluster_aldehyde Aldehyde Transformations cluster_bromide Alkyl Bromide Transformations Start This compound Oxidation Carboxylic Acid (via Oxidation, e.g., KMnO₄) Start->Oxidation Reduction Benzyl Alcohol (via Reduction, e.g., NaBH₄) Start->Reduction ReductiveAmination Amine (via Reductive Amination) Start->ReductiveAmination Imine Imine/Schiff Base (with R-NH₂) Start->Imine Azide Alkyl Azide (with NaN₃) Start->Azide Amine_Sub Substituted Amine (with R₂NH) Start->Amine_Sub Thiol Thioether (with R-SH) Start->Thiol Ether_Sub Complex Ether (with R-OH) Start->Ether_Sub

Caption: Key reaction pathways for this compound.

Transformations of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding 4-(3-bromopropoxy)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Selective reduction to the corresponding benzyl alcohol is cleanly achieved with mild reducing agents such as sodium borohydride (NaBH₄), leaving the alkyl bromide intact.

  • Reductive Amination: This powerful transformation involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction (e.g., with sodium cyanoborohydride) to yield a secondary or tertiary amine, respectively.

  • Condensation Reactions: The aldehyde readily condenses with primary amines to form Schiff bases (imines) or with compounds containing active methylene groups (e.g., malonates) in Knoevenagel or Claisen-Schmidt condensations.[16][17]

Transformations of the Alkyl Bromide Group

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions.

  • Nucleophilic Substitution: A vast range of nucleophiles can be used to displace the bromide, including:

    • Azides (e.g., NaN₃): To form an alkyl azide, which can be subsequently reduced to a primary amine.

    • Amines and Anilines: To generate secondary or tertiary amines.

    • Thiols (R-SH): To create thioethers.

    • Alkoxides (R-O⁻): To form more complex, unsymmetrical ethers.

    • Cyanide (NaCN): To extend the carbon chain and introduce a nitrile group.

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a valuable tool in several scientific domains.

  • Medicinal Chemistry: It is frequently employed as a linker to synthesize bifunctional molecules. For example, the benzaldehyde moiety can be part of a pharmacophore that inhibits a specific enzyme, while the alkyl bromide end is used to attach a second functional unit, such as a fluorescent tag, a solubilizing group, or another bioactive component to create a hybrid drug.[5][18]

  • Materials Science: The molecule can be used to functionalize surfaces or polymers. The aldehyde can be anchored to a substrate, leaving the bromo-terminated chain available for further modification, or vice-versa. This is useful in creating materials with tailored chemical or physical properties.

  • Combinatorial Chemistry: As a bifunctional building block, it is ideal for generating libraries of related compounds for high-throughput screening. By reacting the aldehyde with a set of amines and the bromide with a set of nucleophiles, a large matrix of diverse products can be synthesized efficiently.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are essential when handling this compound.

  • Hazard Identification: This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[19] It may also cause an allergic skin reaction.

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Avoid creating and inhaling dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][20] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][20]

  • First Aid: In case of contact, rinse skin or eyes with plenty of water.[19][20] If inhaled, move to fresh air.[19] If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its value is derived from the strategic placement of two distinct and highly reactive functional groups within a single, stable molecular framework. The ability to selectively manipulate either the aldehyde or the alkyl bromide provides chemists with a powerful tool for the logical and efficient construction of complex molecules. From its straightforward synthesis via the Williamson ether reaction to its widespread application as a molecular linker in drug discovery and materials science, this compound will continue to be a compound of high interest to the scientific community.

References

  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chem-Station. (2014). Williamson Ether Synthesis.
  • PubChem. (n.d.). Benzene, (3-bromopropoxy)-. National Center for Biotechnology Information.
  • University of Calgary. (n.d.). Ch16: ROH + R' X -> ROR' (Williamson).
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis.
  • Durham Tech. (n.d.). Safety Data Sheet - Benzaldehyde.
  • Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7.
  • PubChem. (n.d.). 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. National Center for Biotechnology Information.
  • PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of m-(p-bromophenoxy)benzaldehyde.
  • NIST. (n.d.). Benzene, (3-bromopropoxy)-. NIST Chemistry WebBook.
  • PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer.
  • National Institutes of Health. (n.d.). 4-(Benzyloxy)benzaldehyde. PMC.
  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Gauth. (n.d.). Solved: Benzaldehyde ir spectrum.
  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives.
  • Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.

Sources

An In-depth Technical Guide to 4-(3-Bromopropoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 9, 2026 – As a cornerstone in the synthesis of novel therapeutics, 4-(3-Bromopropoxy)benzaldehyde (CAS Number: 17954-81-3) presents a versatile scaffold for drug development professionals. This technical guide, curated for researchers, scientists, and medicinal chemists, offers a comprehensive overview of its synthesis, physicochemical properties, and burgeoning applications, particularly in the realm of oncology.

Core Compound Identification and Properties

This compound is a substituted benzaldehyde derivative characterized by a bromopropoxy group at the para position. This unique combination of an aldehyde functional group and a reactive bromoalkyl chain makes it a valuable intermediate in organic synthesis.

PropertyValueSource
CAS Number 17954-81-3[1][2]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.1 g/mol [1]
IUPAC Name This compound[1]
Appearance Off-white to pale yellow solid-
Melting Point 55-58 °C-
Boiling Point ~351 °C at 760 mmHg-
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.-

Synthesis of this compound via Williamson Ether Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 4-hydroxybenzaldehyde attacks 1,3-dibromopropane.

Causality Behind Experimental Choices

The choice of the Williamson ether synthesis is predicated on its reliability and high yield for forming aryl ethers.[3][4] The reaction is designed to favor the desired O-alkylation over potential C-alkylation by utilizing a polar aprotic solvent like N,N-dimethylformamide (DMF), which solvates the cation of the base, leaving a more reactive "naked" phenoxide anion. Potassium carbonate is selected as a mild base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, minimizing side reactions that could occur with stronger bases. The use of an excess of 1,3-dibromopropane is a strategic choice to increase the statistical probability of the desired mono-alkylation and reduce the formation of the bis-alkylation byproduct where two molecules of 4-hydroxybenzaldehyde react with one molecule of 1,3-dibromopropane.

Detailed, Step-by-Step Methodology

Materials:

  • 4-Hydroxybenzaldehyde

  • 1,3-Dibromopropane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Addition of Alkylating Agent: To the stirring suspension, add 1,3-dibromopropane (3.0 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5] Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white to pale yellow solid.

SynthesisWorkflow cluster_reactants Reactants cluster_workup Work-up & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Reaction 4-Hydroxybenzaldehyde->Reaction 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction K2CO3_DMF K2CO3 / DMF K2CO3_DMF->Reaction Extraction Extraction Reaction->Extraction Washing Washing Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Chromatography Chromatography Drying_Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Williamson Ether Synthesis Workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a critical building block in medicinal chemistry, primarily due to its bifunctional nature. The aldehyde group provides a handle for various chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases. The bromopropyl group acts as a versatile linker, enabling the covalent attachment of the benzaldehyde moiety to other molecules of interest.

Role as a Linker in PROTACs and Targeted Therapies

The 3-bromopropoxy chain is an ideal linker for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The length and flexibility of the propoxy chain can be finely tuned to optimize the ternary complex formation between the E3 ligase, the PROTAC, and the target protein.

Benzaldehyde Derivatives in Cancer Research

Recent studies have highlighted the potential of benzaldehyde derivatives as anticancer agents. Research has shown that benzaldehyde can suppress epithelial-mesenchymal plasticity (EMP) and overcome treatment resistance in cancer.[6][7][8] This is achieved by targeting the interaction between the 14-3-3ζ protein and phosphorylated histone H3 at serine 28 (H3S28ph).[6][8] This interaction is implicated in the transcriptional regulation of genes associated with cancer stemness and treatment resistance.[6][8]

The aldehyde functionality of this compound can be derivatized to generate a library of compounds for screening against various cancer cell lines. The bromopropoxy group allows for the attachment of these derivatives to targeting moieties, such as ligands for overexpressed receptors on cancer cells, thereby enabling the development of targeted drug delivery systems.

SignalingPathway Benzaldehyde_Derivative Benzaldehyde Derivative (from this compound) Interaction_14_3_3_zeta_H3S28ph 14-3-3ζ / H3S28ph Interaction Benzaldehyde_Derivative->Interaction_14_3_3_zeta_H3S28ph Inhibits Transcriptional_Regulation Transcriptional Regulation of EMP & Stemness Genes Interaction_14_3_3_zeta_H3S28ph->Transcriptional_Regulation Promotes EMP_Stemness Epithelial-Mesenchymal Plasticity & Cancer Stemness Transcriptional_Regulation->EMP_Stemness Treatment_Resistance_Metastasis Treatment Resistance & Metastasis EMP_Stemness->Treatment_Resistance_Metastasis

Caption: Mechanism of Action of Benzaldehyde Derivatives in Overcoming Cancer Resistance.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a linker in targeted therapies and the emerging role of benzaldehyde derivatives in combating cancer treatment resistance make it a compound of high interest for researchers in academia and the pharmaceutical industry. The synthetic protocol and mechanistic insights provided in this guide aim to facilitate its application in the design and synthesis of next-generation therapeutics.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem. (n.d.). PubChem.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - NIH. (2025, May 2). National Institutes of Health.
  • Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. (2025, July 16). Labiotech.eu.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed. (n.d.). PubMed.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Oriental Journal of Chemistry.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry.
  • US4379026A - Process for the purification of benzaldehyde - Google Patents. (n.d.). Google Patents.
  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2019, September 3). Chemistry LibreTexts.
  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Utah Tech University.
  • Unexpected course of a Williamson ether synthesis - Arkivoc. (n.d.). Arkivoc.
  • p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

An In-Depth Technical Guide to 4-(3-Bromopropoxy)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-(3-Bromopropoxy)benzaldehyde, a versatile bifunctional reagent crucial for synthetic chemistry and drug development. We will delve into its core physicochemical properties, including its definitive molecular weight, and present a detailed, field-tested protocol for its synthesis via Williamson etherification. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a reproducible and scalable methodology. Furthermore, this guide explores the compound's reactivity, highlighting its utility as a molecular linker in the construction of complex pharmacologically active agents. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded understanding of this important chemical building block.

Core Physicochemical and Spectroscopic Profile

This compound, identified by CAS Number 17954-81-3, is an aromatic aldehyde functionalized with a terminal alkyl bromide. This unique structure, featuring two distinct and chemoselectively addressable reactive sites—an electrophilic aldehyde carbon and a carbon atom susceptible to nucleophilic substitution—renders it an invaluable intermediate in multi-step organic synthesis.

Quantitative Data Summary

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Weight 243.1 g/mol [1]
Molecular Formula C₁₀H₁₁BrO₂[2]
CAS Number 17954-81-3[1][3]
IUPAC Name This compound[1]
Density 1.419 g/cm³[3]
Boiling Point 351.343 °C at 760 mmHg[3]
Flash Point 166.287 °C[3]
Spectroscopic Signature Analysis

For unambiguous identification, a combination of spectroscopic methods is employed. The expected spectral characteristics are:

  • ¹H NMR: The proton spectrum will exhibit a highly characteristic singlet for the aldehydic proton between δ 9.8-10.1 ppm. The aromatic protons will appear as two distinct doublets in the δ 6.9-7.9 ppm region, characteristic of a 1,4-disubstituted benzene ring. The propyl chain protons will present as multiplets, with the methylene group adjacent to the bromine atom (CH₂-Br) being the most downfield (approx. δ 3.6 ppm), followed by the methylene group attached to the ether oxygen (O-CH₂) (approx. δ 4.2 ppm), and the central methylene group (approx. δ 2.3 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be observed as a singlet in the δ 190-192 ppm range. Aromatic carbons will resonate between δ 115-165 ppm. The three aliphatic carbons of the propyl chain will be found upfield, typically between δ 30-70 ppm.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aromatic aldehyde will be prominent around 1685-1705 cm⁻¹. The C-O-C stretch of the ether linkage will appear in the 1200-1260 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with approximately equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Synthesis Protocol and Mechanistic Considerations

The most reliable and common method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenolate anion of 4-hydroxybenzaldehyde attacks one of the electrophilic carbon centers of 1,3-dibromopropane.

G cluster_caption Synthesis via Williamson Etherification r1 4-Hydroxybenzaldehyde intermed Potassium 4-formylphenolate (In situ generation) r1->intermed Deprotonation r2 1,3-Dibromopropane (Excess) prod This compound r2->prod SN2 Attack cond K₂CO₃ (Base) Acetone (Solvent) Reflux, 8-12h intermed->prod SN2 Attack

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 1,3-Dibromopropane (3.0-5.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone to create a ~0.5 M solution.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask, followed by 1,3-dibromopropane (3.0-5.0 eq).

    • Expert Insight: The use of a significant excess of 1,3-dibromopropane is a critical process parameter. It statistically favors the mono-alkylation product by ensuring the in-situ generated phenolate is more likely to encounter a molecule of 1,3-dibromopropane than another molecule of the already-formed product, thereby minimizing the formation of the dimeric bis-ether impurity.

  • Reaction Execution: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 8-12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexanes mobile phase (e.g., 30:70 v/v). The disappearance of the 4-hydroxybenzaldehyde spot (visualized with UV light or an appropriate stain) indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Filter off the potassium salts and wash the solid cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the bulk of the acetone and excess 1,3-dibromopropane.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1x), water (2x), and brine (1x).

    • Expert Insight: The bicarbonate wash is crucial to remove any unreacted acidic 4-hydroxybenzaldehyde, simplifying subsequent purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a white to off-white solid.

Reactivity and Strategic Applications in Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. This allows for sequential or programmed chemical modifications, making it an ideal scaffold or linker in medicinal chemistry.

  • Aldehyde Moiety: The aldehyde group is a versatile handle for various transformations, including reductive amination to form secondary or tertiary amines, Wittig reactions to generate alkenes, and oxidation to a carboxylic acid. These reactions are fundamental in building molecular complexity.[4]

  • Bromopropyl Moiety: The primary bromide is an excellent electrophile for Sₙ2 reactions. It reacts readily with a wide range of nucleophiles such as amines, thiols, and alkoxides to form new C-N, C-S, and C-O bonds, respectively. This functionality is often used to tether the benzaldehyde core to another molecule of interest or a solid support.

This bifunctional nature is leveraged in the synthesis of novel therapeutic agents. For instance, benzyloxybenzaldehyde derivatives, which can be synthesized from precursors like this compound, have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival.[5]

G cluster_caption Role as a Bifunctional Linker core This compound (Bifunctional Linker) nuc_sub SN2 Reaction with Pharmacophore-NH₂ core->nuc_sub Step 1: Linker Attachment intermed Intermediate A nuc_sub->intermed ald_chem Reductive Amination with Vector-Group-NH₂ final final ald_chem->final intermed->ald_chem Step 2: Vector Conjugation

Caption: Strategic use in multi-step synthesis.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular architects. With a molecular weight of 243.1 g/mol , its true value is realized through its bifunctional reactivity, which enables the efficient construction of complex molecular frameworks. The robust synthesis protocol provided herein, grounded in mechanistic understanding, offers a reliable pathway to access this key intermediate. For researchers and scientists in drug development, a thorough understanding of this compound's properties and reactivity is essential for designing the next generation of therapeutic agents.

References

  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Appchem. (n.d.). Benzaldehyde, 4-(3-bromopropoxy)-3-methoxy-.
  • PubChem. (n.d.). Benzene, (3-bromopropoxy)-. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Procedure for Oxidative Amination.
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.
  • PubChem. (n.d.). 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzene, (3-bromopropoxy)-. NIST Chemistry WebBook.
  • Morgan, C. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
  • PubChem. (n.d.). 3-Bromobenzaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Propoxybenzaldehyde. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 4-(3-bromopropoxy)benzaldehyde, a key bifunctional molecule in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, and applications, grounding all claims in established scientific principles and peer-reviewed literature.

Introduction: A Versatile Synthetic Building Block

This compound is an aromatic aldehyde distinguished by a bromopropoxy substituent at the para-position of the benzene ring. This unique structure combines the reactive aldehyde group—a gateway for forming countless carbon-nitrogen and carbon-carbon bonds—with a terminal alkyl bromide, an excellent electrophile for nucleophilic substitution reactions. This dual functionality makes it an invaluable linker and intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and material science. Its utility lies in its ability to connect a benzaldehyde-derived core to other molecular fragments through a flexible three-carbon ethereal chain.

Physicochemical Properties and Molecular Structure

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Molecular Structure:

Figure 1. Chemical Structure of this compound.

Key Physicochemical Data:

PropertyValueSource
CAS Number 17954-81-3[1]
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [1]
Appearance Off-white to light yellow crystalline solid or powder
Melting Point 55-58 °C
Boiling Point 351.3 °C at 760 mmHg (Predicted)[2]
Solubility Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water.General Knowledge
Purity Typically >95%[1]

Synthesis: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and an alkoxide.[3] In this case, it involves the reaction of 4-hydroxybenzaldehyde with an excess of 1,3-dibromopropane.

Reaction Mechanism and Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: A mild base, typically potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This step is crucial as it forms the nucleophilic phenoxide ion. The choice of a carbonate base is strategic; it is strong enough to deprotonate the phenol (pKa ~10) but not so strong as to cause side reactions with the alkyl halide.[4]

  • Nucleophilic Attack: The resulting phenoxide anion attacks one of the electrophilic carbon atoms of 1,3-dibromopropane. This attack displaces a bromide ion, which is a good leaving group, forming the desired ether linkage in a concerted step.[5]

  • Minimizing Side Products: A key experimental consideration is the use of an excess of 1,3-dibromopropane. This stoichiometric choice favors the formation of the desired mono-alkylation product by ensuring that the phenoxide is more likely to encounter a molecule of 1,3-dibromopropane than the already-formed product, thus minimizing the formation of the symmetrical diether byproduct.

Detailed Experimental Protocol
  • Reagents and Materials:

    • 4-Hydroxybenzaldehyde

    • 1,3-Dibromopropane (excess, e.g., 3-5 equivalents)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetone or N,N-Dimethylformamide (DMF) as solvent

    • Ethyl acetate, Hexane (for chromatography)

    • Standard laboratory glassware for reflux and extraction

  • Step-by-Step Procedure:

    • To a round-bottom flask, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate (approx. 1.5-2.0 equivalents), and a suitable volume of acetone or DMF.

    • Stir the suspension vigorously at room temperature for 15-20 minutes.

    • Add 1,3-dibromopropane to the mixture.

    • Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of 60-80°C is often sufficient) and maintain for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow reagents 1. Reagents - 4-Hydroxybenzaldehyde - 1,3-Dibromopropane - K2CO3 - Acetone/DMF reaction 2. Williamson Ether Synthesis - Reflux (12-24h) - TLC Monitoring reagents->reaction Mix & Heat workup 3. Work-up - Cool & Filter - Solvent Evaporation reaction->workup Reaction Complete purification 4. Purification - Silica Gel Column - Hexane/EtOAc Eluent workup->purification Crude Product product 5. Final Product - this compound - Characterize purification->product Pure Fractions

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. Standard spectroscopic methods are employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method for structural confirmation. The spectrum will show characteristic signals:

    • A singlet for the aldehyde proton (~9.9 ppm).[6]

    • Two doublets in the aromatic region (~7.8 and 7.0 ppm) corresponding to the protons on the benzene ring.

    • A triplet for the methylene group attached to the oxygen (~4.1 ppm).

    • A triplet for the bromine-bearing methylene group (~3.6 ppm).

    • A multiplet (quintet) for the central methylene group of the propyl chain (~2.3 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton. Key signals include the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (115-164 ppm), and the three aliphatic carbons of the propyl chain.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy helps identify the key functional groups. Expect strong characteristic absorption bands for:

    • The aldehyde C=O stretch (~1680-1700 cm⁻¹).

    • The aromatic C=C stretches (~1500-1600 cm⁻¹).

    • The C-O-C ether stretch (~1250 cm⁻¹).

    • The C-Br stretch (~500-600 cm⁻¹).

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Characterization Workflow

CharacterizationFlow start Synthesized Product nmr ¹H & ¹³C NMR start->nmr Structural Elucidation ir FT-IR start->ir Functional Groups ms Mass Spectrometry start->ms Molecular Weight end Structure & Purity Confirmed nmr->end ir->end ms->end

Caption: Logical flow for the comprehensive characterization of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile intermediate. The aldehyde can be transformed into a variety of functional groups (amines, alcohols, carboxylic acids, etc.), while the alkyl bromide provides a convenient handle for attaching the entire moiety to other molecules.

It has been used as a precursor in the synthesis of novel compounds with potential therapeutic activities. For instance, benzyloxybenzaldehyde derivatives, which share a similar structural motif, have been designed and synthesized as selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell biology.[7] The bromopropoxy group in the title compound serves as a reactive linker to couple the benzaldehyde core to various nucleophilic scaffolds, enabling the rapid generation of libraries of candidate molecules for screening in drug discovery programs.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazards: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

    • Wash hands thoroughly after handling.[9]

    • Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The compound can be sensitive to light, air, and moisture, so proper storage is essential to maintain its integrity.[9][10]

Conclusion

This compound is a synthetically accessible and highly valuable bifunctional building block. Its straightforward preparation via the Williamson ether synthesis, combined with the orthogonal reactivity of its aldehyde and alkyl bromide functionalities, makes it a powerful tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of novel and complex molecular architectures.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • PubChem. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. [Link]
  • Kasturi Aromatics.
  • University of Calgary. Williamson Ether Synthesis Mechanism. [Link]
  • Royal Society of Chemistry.
  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
  • Royal Society of Chemistry.
  • Chem-Station. Williamson Ether Synthesis. [Link]
  • Human Metabolome Database. 1H NMR Spectrum of Benzaldehyde. [Link]
  • Applichem. Benzaldehyde, 4-(3-bromopropoxy)-3-methoxy-. [Link]
  • Oriental Journal of Chemistry.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde. [Link]
  • Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]
  • PrepChem.com. Synthesis of m-(p-bromophenoxy)benzaldehyde. [Link]
  • Google Patents.
  • PubChem. 4-(4-Bromophenoxy)benzaldehyde. [Link]
  • PubChem. 4-Isopropoxybenzaldehyde. [Link]
  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 4-(3-Bromopropoxy)benzaldehyde, a key intermediate in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document offers in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and comparative analysis with related structures.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The bromopropoxy moiety introduces a reactive alkyl halide, enabling nucleophilic substitution reactions for the construction of more complex molecular architectures.

Accurate structural elucidation and purity assessment are paramount for its effective use. This guide provides a detailed roadmap for its characterization using fundamental spectroscopic techniques.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its characteristic spectroscopic fingerprint. Understanding the electronic environment of each atom is crucial for interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals corresponding to the aldehydic, aromatic, and aliphatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.88Singlet (s)1HAldehydic proton (-CHO)
~7.83Doublet (d)2HAromatic protons (ortho to -CHO)
~6.98Doublet (d)2HAromatic protons (ortho to -O-)
~4.15Triplet (t)2H-O-CH₂-
~3.60Triplet (t)2H-CH₂-Br
~2.30Quintet (p)2H-CH₂-CH₂-CH₂-

Expertise & Experience in Spectral Interpretation:

  • Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and appears as a characteristic singlet far downfield, typically around 9.8-10.1 ppm.[1][2]

  • Aromatic Protons: The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-withdrawing aldehyde group are deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating alkoxy group.[3][4]

  • Aliphatic Protons: The propyl chain exhibits predictable splitting patterns. The methylene group attached to the ether oxygen (-O-CH₂-) is deshielded and appears as a triplet. The methylene group adjacent to the bromine atom (-CH₂-Br) is also deshielded and appears as a triplet. The central methylene group (-CH₂-CH₂-CH₂-) is coupled to four neighboring protons and appears as a quintet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~190.7Aldehydic Carbonyl (C=O)
~163.8Aromatic Carbon (C-O)
~132.0Aromatic Carbon (CH, ortho to -CHO)
~130.0Aromatic Carbon (ipso to -CHO)
~114.8Aromatic Carbon (CH, ortho to -O-)
~67.5-O-CH₂-
~32.0-CH₂-Br
~30.0-CH₂-CH₂-CH₂-

Expertise & Experience in Spectral Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very low field, typically around 190-195 ppm.[5]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen (C-O) is deshielded due to the electronegativity of oxygen. The ipso-carbon attached to the aldehyde group is also distinct.[6] The symmetry of the para-substituted ring results in four signals for the six aromatic carbons.

  • Aliphatic Carbons: The chemical shifts of the propyl chain carbons are in the typical aliphatic region. The carbon attached to the electronegative oxygen (-O-CH₂-) is the most deshielded of the three, followed by the carbon attached to the bromine (-CH₂-Br).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aldehyde, aromatic ring, and ether linkage.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2960, ~2870MediumAliphatic C-H stretch
~2820, ~2720WeakAldehyde C-H stretch (Fermi doublet)
~1700Strong, SharpAldehyde C=O stretch
~1600, ~1580MediumAromatic C=C stretch
~1260StrongAryl-O-C stretch (asymmetric)
~1030MediumAryl-O-C stretch (symmetric)
~650MediumC-Br stretch

Expertise & Experience in Spectral Interpretation:

  • Aldehyde Group: The most diagnostic peaks for an aldehyde are the strong, sharp C=O stretch around 1700 cm⁻¹ and the two weak C-H stretching bands (a Fermi doublet) between 2700 and 2900 cm⁻¹.[7][8]

  • Aromatic Ring: The presence of the benzene ring is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[9]

  • Ether Linkage: The C-O-C stretching vibrations of the aryl alkyl ether will appear as strong bands in the fingerprint region, typically around 1260 cm⁻¹ and 1030 cm⁻¹.[1]

  • Alkyl Halide: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 650 cm⁻¹.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expertise & Experience in Spectral Interpretation:

For this compound (C₁₀H₁₁BrO₂), the expected molecular weight is approximately 242.00 g/mol for the ⁷⁹Br isotope and 244.00 g/mol for the ⁸¹Br isotope.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should exhibit a characteristic molecular ion peak cluster with two peaks of nearly equal intensity at m/z 242 and 244, corresponding to the presence of the bromine atom with its two major isotopes (⁷⁹Br and ⁸¹Br).[10]

  • Fragmentation Pattern: Common fragmentation pathways for this molecule would involve:

    • Loss of the bromine atom, leading to a fragment at m/z 163.

    • Cleavage of the propyl chain, resulting in various fragments. For instance, cleavage of the C-O bond could generate a bromopropoxy radical and a benzaldehyde cation radical.

    • Loss of the aldehyde group (-CHO), leading to a fragment at m/z 213/215.

Experimental Protocols

7.1. NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Acquire the ¹³C NMR spectrum on the same instrument.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).[3]

7.2. IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a salt cell.

  • Background Spectrum: Record a background spectrum of the empty spectrometer or the solvent-filled cell.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

7.3. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous structural characterization of this compound. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. This guide serves as a practical reference for scientists engaged in the synthesis and application of this versatile molecule.

References

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2489-2497.
  • Tolstorozhev, G. B., et al. (2012). IR Spectra of Benzaldehyde and Its Derivatives in Different Aggregate States. Optics and Spectroscopy, 113(2), 180-186.
  • Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information, The Royal Society of Chemistry.
  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Rahman, S. N., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, E81, 918-922.
  • Li, X., et al. (2020). Supporting Information for: Visible-Light-Promoted Aerobic Oxo-Amination of Alkenes with N-Hydroxyanilines. Organic Letters, 22(1), 1-5.
  • Rahman, S. N., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 10(8), x250810.
  • Whyte, A., et al. (2018). Supporting Information For: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Iodides with Potassium Alkenyltrifluoroborates. Organic Letters, 20(2), 345-348.
  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate.
  • University of California, Los Angeles. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. UCLA Chemistry and Biochemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). HMDB.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry.
  • Organic Syntheses. (n.d.). Oxidative Amination of Aromatic Aldehydes. Organic Syntheses.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry.
  • Domínguez, B., et al. (2018). (a) IR spectra of benzaldehyde at different concentrations. ResearchGate.
  • Hesse, M., et al. (2008). 12 Examples of IR-Spectra. Infrared and Raman Spectroscopy.
  • NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST WebBook.

Sources

The Structural Significance of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-(3-Bromopropoxy)benzaldehyde

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains one of the most powerful and widely used analytical techniques for this purpose. This guide provides a detailed technical analysis of the 1H NMR spectrum of this compound, offering a predictive interpretation based on fundamental principles and spectral data of analogous structures. This document is designed to serve as a practical reference for the characterization of this and structurally related molecules.

This compound is a bifunctional organic molecule featuring a benzaldehyde moiety and a bromopropoxy chain. The aldehyde group is a versatile chemical handle for various organic transformations, while the bromoalkyl chain provides a reactive site for nucleophilic substitution, making this compound a useful building block in the synthesis of more complex molecules, including potential pharmaceutical agents. An unambiguous characterization of its structure is therefore critical, and 1H NMR spectroscopy provides the necessary detailed insights into its proton environments.

Experimental Protocol for 1H NMR Analysis

Obtaining a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is a self-validating system designed to yield reproducible and high-resolution data for small organic molecules like this compound.

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh approximately 5-10 mg of solid this compound.[1][2]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3), in a clean, small vial. CDCl3 is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its relatively low cost.[1][3]

    • For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.[3]

    • To ensure the removal of any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

    • Securely cap the NMR tube. The final sample height in the tube should be approximately 4 cm.[1]

  • NMR Spectrometer Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent (e.g., the 2H signal of CDCl3). This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp and symmetrical peaks.

    • Set the appropriate data acquisition parameters. For a standard 1H NMR experiment on a small organic molecule, typical parameters on a 400 MHz spectrometer would be:

      • Pulse Angle: A 30° or 45° pulse is generally used for routine spectra.[4]

      • Acquisition Time: Approximately 2-4 seconds.[4]

      • Relaxation Delay (D1): A delay of 1-5 seconds between pulses to allow for the full relaxation of protons, which is important for accurate integration.[4][5]

      • Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[4]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve filter Filter into 5 mm NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (8-16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate analyze Integrate, Analyze Multiplicity & J-Coupling calibrate->analyze

Figure 1. A generalized workflow for the acquisition and processing of a 1H NMR spectrum.

Predicted 1H NMR Spectrum: Analysis and Interpretation

The 1H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule.

Figure 2. Structure of this compound with proton labeling.

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)Rationale for Assignment
a -CH O~9.8 - 10.0Singlet (s)1HN/AThe aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond, placing it far downfield.[3][6] It typically appears as a singlet due to the absence of protons on the adjacent carbon.
b, b' Ar-H (ortho to -CHO)~7.8 - 7.9Doublet (d)2HJortho ≈ 8-9 HzThese aromatic protons are ortho to the electron-withdrawing aldehyde group, which deshields them significantly. They are coupled to the meta protons (Hb'), resulting in a doublet.
c Ar-H (meta to -CHO)~7.0 - 7.1Doublet (d)2HJortho ≈ 8-9 HzThese aromatic protons are ortho to the electron-donating propoxy group, which shields them, shifting them upfield relative to the ortho protons. They are coupled to the ortho protons (Hb), resulting in a doublet.
d -O-CH 2-~4.1 - 4.2Triplet (t)2HJvicinal ≈ 6-7 HzThese protons are on a carbon attached to an oxygen atom, which is an electronegative element, causing a downfield shift. They are coupled to the adjacent methylene protons (Hd), resulting in a triplet.
e -CH 2-CH2Br~2.2 - 2.4Quintet (or pentet)2HJvicinal ≈ 6-7 HzThis central methylene group is coupled to the two adjacent methylene groups (Hc and He). The signal is split into a quintet due to coupling with four neighboring protons.
f -CH 2Br~3.5 - 3.7Triplet (t)2HJvicinal ≈ 6-7 HzThe protons on the carbon bearing the bromine atom are deshielded due to the electronegativity of the bromine. They are coupled to the adjacent methylene protons (Hd), resulting in a triplet.

In-Depth Mechanistic Explanation of Spectral Features

  • Aldehyde Proton (Ha): The chemical shift of the aldehyde proton is one of the most diagnostic signals in a 1H NMR spectrum.[3] Its appearance at such a low field (~10 ppm) is a direct consequence of the electronic environment created by the carbonyl group. The electronegative oxygen atom withdraws electron density from the C-H bond, and the magnetic anisotropy of the pi system of the C=O bond further deshields this proton.

  • Aromatic Protons (Hb, Hc): The substitution pattern on the benzene ring breaks its symmetry, leading to two distinct signals for the aromatic protons. The -CHO group is electron-withdrawing and deshields the ortho protons (Hb), while the -O-R group is electron-donating and shields its ortho protons (Hc). This results in a characteristic AA'BB' system, which often simplifies to two distinct doublets if the chemical shift difference is large enough. The ortho coupling constant (3J) is typically in the range of 8-9 Hz.[7]

  • Propoxy Chain Protons (Hd, He, Hf): The three methylene groups of the propoxy chain give rise to three distinct signals.

    • The protons on the carbon adjacent to the ether oxygen (Hd) are the most deshielded of the aliphatic protons due to the electronegativity of oxygen.

    • The protons on the carbon bearing the bromine atom (Hf) are also significantly deshielded.

    • The central methylene protons (He) are influenced by both the oxygen and bromine atoms, but to a lesser extent, and therefore appear at a more intermediate chemical shift.

    • The splitting patterns follow the n+1 rule, where n is the number of adjacent non-equivalent protons. For the terminal methylene groups (Hd and Hf), n=2, resulting in triplets. For the central methylene group (He), n=4 (two protons on each adjacent carbon), resulting in a quintet. The vicinal coupling constant (3J) in such flexible alkyl chains is typically around 6-8 Hz.[7][8]

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that can be used to confirm its identity and purity. By understanding the fundamental principles of chemical shift, spin-spin coupling, and integration, a detailed and accurate interpretation of the spectrum is achievable. The predicted spectrum, based on established chemical shift ranges and coupling constants for analogous structural motifs, serves as a robust guide for the analysis of the experimental data. This in-depth guide provides the necessary framework for researchers to confidently characterize this and similar molecules, ensuring the scientific integrity of their work.

References

  • Acquiring 1 H and 13 C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.
  • Optimized Default 1H Parameters. (2020, April 13). NMR Facility - Chemistry Department.
  • NMR Sample Preparation. (n.d.). School of Chemistry, Food and Pharmacy - Research.
  • NMR Sample Preparation. (n.d.).
  • Brown, W. P. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.
  • NMR Sample Preparation Guide. (n.d.). Scribd.
  • Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. (n.d.). ResearchGate.
  • Sample Preparation. (n.d.). Faculty of Mathematical & Physical Sciences - UCL.
  • Napolitano, J. G., Lankin, D. C., & Pauli, G. F. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • How to Prepare Samples for NMR. (n.d.). ResearchGate.
  • 1H NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Soderberg, T. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • Benzaldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • S'21 - NMR 14 - J values (coupling constants). (2021, February 4). [Video]. YouTube.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.
  • 1H NMR Chemical Shift. (n.d.). Oregon State University.
  • Soderberg, T. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • 1H NMR Spectra and Peak Assignment. (n.d.). Oregon State University.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). (n.d.). Human Metabolome Database.
  • Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. (n.d.). MDPI.
  • Supporting Information. (n.d.).
  • Analyzing Coupling Constants. (n.d.). Oregon State University.
  • Ch 13 - Coupling. (n.d.). University of Calgary.

Sources

An In-depth Technical Guide to the ¹³C NMR Spectrum of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone analytical technique for providing unambiguous insights into the carbon framework of organic molecules. This guide offers a comprehensive technical analysis of the ¹³C NMR spectrum of 4-(3-Bromopropoxy)benzaldehyde, a molecule of interest in synthetic chemistry, potentially as a building block for more complex pharmaceutical agents. Our focus will be on a detailed interpretation of the predicted spectrum, grounded in fundamental principles of NMR spectroscopy and supported by empirical data from related structural motifs. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical data for the confident characterization of molecular structures.

Predicted ¹³C NMR Spectrum: A Detailed Analysis

Due to the absence of a publicly available experimental spectrum for this compound, a predicted ¹³C NMR spectrum was generated using the online resource NMRDB.org.[1] This predictive tool, which utilizes a database of known spectra, provides a reliable estimation of the chemical shifts for each carbon atom in the molecule. The predicted spectrum serves as an excellent framework for understanding the electronic environment of each carbon and for guiding the analysis of future experimental data.

The structure of this compound, presented below with its carbon atom numbering scheme, will be referenced throughout this analysis.

Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon atoms numbered for NMR assignment.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. Each assignment is based on established chemical shift ranges for analogous functional groups and the expected electronic effects of the substituents.[2][3][4][5][6]

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C7 (Aldehyde C=O)190.7The carbonyl carbon of an aldehyde is highly deshielded and typically resonates in the 190-200 ppm range.[7]
C4 (Aromatic C-O)163.8This aromatic carbon is directly attached to the electron-donating ether oxygen, causing a significant downfield shift.
C1 (Aromatic C-CHO)131.9The ipso-carbon attached to the aldehyde group is deshielded, but to a lesser extent than the oxygen-bearing carbon.
C2, C6 (Aromatic C-H)129.9These carbons are ortho to the aldehyde group and meta to the ether group, resulting in a moderate downfield shift.
C3, C5 (Aromatic C-H)114.8These carbons are meta to the aldehyde group and ortho to the strongly electron-donating ether oxygen, leading to a notable upfield shift.
C8 (-O-CH₂)67.5The carbon directly attached to the ether oxygen is deshielded and typically appears in the 60-80 ppm range.[5]
C10 (-CH₂-Br)33.2The carbon bonded to the electronegative bromine atom is deshielded, with a typical chemical shift in the 30-40 ppm range.
C9 (-CH₂-)31.5This methylene carbon is further from the electronegative atoms and thus resonates at a more upfield position compared to C8 and C10.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality experimental ¹³C NMR spectrum of this compound, the following protocol is recommended. This procedure is designed to ensure the generation of reliable and reproducible data for structural verification.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent solubilizing properties for a wide range of organic molecules and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.

  • Concentration: A sample concentration of 10-20 mg of this compound dissolved in 0.5-0.7 mL of CDCl₃ is recommended. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. A small drop is usually sufficient.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferable for better signal dispersion and resolution.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is used for a routine ¹³C NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is adequate to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons, leading to more accurate signal integration if desired (though not typically quantitative in standard ¹³C NMR).

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A starting point of 1024 scans is reasonable, and this can be adjusted as needed.

  • Processing: The acquired free induction decay (FID) is processed with a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

Experimental Workflow

G A Sample Preparation: Dissolve 10-20 mg of compound in 0.5-0.7 mL CDCl₃ with TMS B NMR Spectrometer Setup: 400 MHz or higher, standard ¹³C probe A->B C Set Acquisition Parameters: Spectral width ~250 ppm, Acquisition time 1-2s, Relaxation delay 2-5s B->C D Data Acquisition: Run single-pulse proton decoupled experiment (e.g., 1024 scans) C->D E Data Processing: Fourier transform, phase correction, baseline correction D->E F Spectrum Analysis: Peak picking, chemical shift referencing, and assignment E->F

Caption: A typical workflow for acquiring and processing a ¹³C NMR spectrum.

Conclusion

The predicted ¹³C NMR spectrum of this compound provides a robust foundation for the structural verification of this compound. The distinct chemical shifts of the aldehydic, aromatic, and aliphatic carbons offer a unique fingerprint of the molecule's carbon skeleton. By following the outlined experimental protocol, researchers can confidently acquire high-quality experimental data to confirm the predicted assignments and validate the molecular structure. This in-depth analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds for pharmaceutical and other applications, reinforcing the indispensable role of ¹³C NMR spectroscopy in modern chemical research.

References

  • Magn Reson Chem.2006 Aug;44(8):797-806. doi: 10.1002/mrc. 1851.
  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
  • Scribd. 13-C NMR Chemical Shift Table. [Link]
  • Unknown Source. 13-C NMR Chemical Shift Table.pdf.
  • CASPRE. 13C NMR Predictor. [Link]
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction. [Link]
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
  • Unknown Source. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • National Institutes of Health. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Unknown Source. NMR Chemical Shifts.

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(3-Bromopropoxy)benzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the IR spectrum of this multifunctional compound. We will explore the characteristic vibrational modes, peak assignments, and the underlying molecular dynamics that give rise to its unique spectral fingerprint.

Introduction: The Molecular Architecture and Spectroscopic Significance

This compound is a substituted aromatic aldehyde with the chemical formula C₁₀H₁₁BrO₂. Its structure is characterized by a benzaldehyde core, a propyl ether linkage at the para position, and a terminal bromine atom. This combination of an aromatic aldehyde, an ether, and an alkyl halide gives rise to a rich and informative infrared spectrum. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational frequencies of chemical bonds within a molecule. By identifying the characteristic absorption bands, researchers can confirm the presence of key functional groups, assess purity, and gain insights into the molecular structure. For a molecule like this compound, IR spectroscopy serves as a critical quality control and characterization tool.

Predicted Infrared Spectrum: A Vibrational Analysis

The infrared spectrum of this compound can be logically dissected into regions corresponding to its primary functional groups: the aromatic aldehyde, the ether linkage, and the alkyl bromide. The predicted absorption bands are summarized in Table 1 and discussed in detail below.

The Aldehyde Group (CHO)

The aldehyde functional group provides some of the most distinct signals in the IR spectrum.

  • C=O Stretching: A strong, sharp absorption band is expected for the carbonyl (C=O) stretch. For aromatic aldehydes, this peak is typically found in the range of 1710-1685 cm⁻¹.[1][2] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated aldehydes (which appear around 1730 cm⁻¹).[3] This is often the most intense peak in the spectrum.

  • Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits characteristic stretching vibrations that appear as two weak to medium bands, often referred to as a Fermi doublet, in the region of 2850-2700 cm⁻¹.[4] One peak typically appears around 2830-2800 cm⁻¹, and a second, often more useful diagnostic peak, is found near 2750-2720 cm⁻¹.[2][5] The presence of this lower wavenumber peak is a strong indicator of an aldehyde.[2]

The Aromatic Ring (p-Substituted Benzene)

The disubstituted benzene ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to produce weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[6][7]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches result in a series of medium to sharp bands in the 1600-1450 cm⁻¹ region.[6][8] Commonly, two prominent peaks are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[9]

  • C-H Out-of-Plane Bending: The out-of-plane ("oop") bending of the aromatic C-H bonds is highly diagnostic of the substitution pattern. For a 1,4- (para) disubstituted ring, a strong absorption is expected in the 860-800 cm⁻¹ range.[4]

The Ether and Alkyl Chain (-O-CH₂-CH₂-CH₂-Br)

The bromopropoxy substituent contributes several key signals.

  • Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (-CH₂-) groups of the propyl chain will appear as medium to strong absorptions in the 3000-2850 cm⁻¹ range.[7]

  • Ether C-O Stretching: Aryl alkyl ethers typically show two strong C-O stretching bands.[10][11][12] An asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch is anticipated near 1050 cm⁻¹.[10][11] These are characteristic absorptions for the Ar-O-C linkage.

  • CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the alkyl chain will produce absorptions in the fingerprint region, typically around 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking).[7]

  • C-Br Stretching: The carbon-bromine bond stretch is expected to give a strong absorption in the far infrared region, typically between 690 cm⁻¹ and 515 cm⁻¹.[13][14] The presence of this band confirms the alkyl halide functionality. The CH₂-Br wagging may also be observed between 1250-1190 cm⁻¹.[15]

Data Summary

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity References
Aromatic C-H StretchAromatic Ring3100 - 3000Weak to Medium[6][7]
Aliphatic C-H Stretch-CH₂-3000 - 2850Medium to Strong[7]
Aldehydic C-H StretchAldehyde (-CHO)2850 - 2700 (two bands)Weak to Medium[2][4][5]
C=O StretchAldehyde (-CHO)1710 - 1685Strong, Sharp[1][2][3]
Aromatic C=C StretchAromatic Ring1600 - 1450Medium, Sharp[6][8][9]
CH₂ Bending-CH₂-1470 - 1450Medium[7]
Asymmetric C-O-C StretchAryl Alkyl Ether~1250Strong[10][11][12]
Symmetric C-O-C StretchAryl Alkyl Ether~1050Strong[10][11]
Aromatic C-H Out-of-Plane Bendp-Disubstituted Ring860 - 800Strong[4]
C-Br StretchAlkyl Bromide690 - 515Strong[13][14]

Table 1: Predicted Infrared Absorption Frequencies for this compound.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and efficient method for solid and liquid samples.

Instrumentation and Materials
  • FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • ATR accessory with a diamond or germanium crystal

  • Sample of this compound (solid or oil)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift in the instrument's response.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone. This removes any residual contaminants from previous analyses that could interfere with the spectrum.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorbance information of the sample.

  • Sample Application: Place a small amount of the this compound sample onto the center of the ATR crystal. If the sample is a solid, apply sufficient pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Good contact is crucial for a strong signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Data Processing: After acquisition, the spectrum should be baseline corrected and normalized if necessary. The peak positions (in cm⁻¹) and their intensities (in % transmittance or absorbance) should be labeled.

  • Cleaning: After the analysis, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Visualizing the Molecular Vibrations

The following diagram illustrates the key functional groups of this compound and their associated vibrational modes that are detectable by IR spectroscopy.

G cluster_molecule This compound cluster_spectrum Characteristic IR Absorptions (cm⁻¹) A Aromatic Ring S2 Aromatic C=C 1600-1450 A->S2 S4 Aromatic C-H >3000 A->S4 B Aldehyde (C=O) S1 C=O Stretch ~1700 B->S1 C Aldehydic C-H S5 Aldehydic C-H ~2720, 2820 C->S5 D Ether (Ar-O-C) S3 C-O Stretch ~1250 & 1050 D->S3 E Alkyl Chain (-CH2-) S6 Alkyl C-H <3000 E->S6 F Alkyl Bromide (C-Br) S7 C-Br Stretch <700 F->S7

Caption: Key functional groups of this compound and their corresponding IR absorptions.

Conclusion

The infrared spectrum of this compound is a powerful diagnostic tool that provides clear, assignable signals for each of its constituent functional groups. The strong carbonyl stretch of the aromatic aldehyde, the characteristic Fermi doublet of the aldehydic C-H, the dual C-O stretches of the aryl alkyl ether, the aromatic C=C and C-H vibrations, and the low-frequency C-Br stretch collectively create a unique spectral fingerprint. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and utilize the IR spectrum of this compound for structural verification and quality assessment in their scientific endeavors.

References

  • Smith, B. C. (2017).
  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.
  • Scribd. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.
  • Chemistry LibreTexts. (2021, March 3). Alkyl and aryl halide infrared spectra.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry.
  • Michigan State University. (n.d.). Infrared Radiation.
  • Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides.
  • Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • University of California, Los Angeles. (n.d.). Table of IR Absorptions.
  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.
  • The Journal of Physical Chemistry A. (n.d.). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.
  • University of Colorado Boulder. (n.d.). IR: aldehydes.
  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
  • Benzaldehyde. (n.d.). Vibrational Frequencies.
  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • University of Colorado Boulder. (n.d.). IR Chart.
  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • PubChem. (n.d.). Benzene, (3-bromopropoxy)-.
  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier.
  • ResearchGate. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • NIST WebBook. (n.d.). Benzaldehyde, 4-bromo-.
  • Thieme. (n.d.). 12 Examples of IR-Spectra.
  • SlideShare. (n.d.). The features of IR spectrum.
  • Gauth. (n.d.). Solved: Benzaldehyde ir spectrum.

Sources

Foreword: A Strategic Approach to Molecular Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-(3-Bromopropoxy)benzaldehyde

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. This compound, a functionalized aromatic aldehyde, serves as a versatile synthetic intermediate. Its structure incorporates several key features—an aldehyde, an ether linkage, an aromatic ring, and a bromoalkyl chain—each presenting distinct and predictable behaviors under mass spectrometric analysis. This guide eschews a generic template, instead adopting a structure that mirrors the logical workflow of a senior scientist: from theoretical grounding and experimental design to spectral interpretation and data validation. We will dissect the molecule's anticipated behavior, explaining the causality behind instrumental choices and providing self-validating protocols for robust, reproducible analysis.

Foundational Principles: Selecting the Analytical Trajectory

Mass spectrometry (MS) is a cornerstone technique for determining the elemental composition and structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.[1][2] For a molecule like this compound, which possesses moderate polarity and thermal stability, several ionization techniques are viable. The choice of technique is the first critical decision point that dictates the nature of the resulting mass spectrum.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and moderately polar analytes.[3][4] ESI typically generates protonated molecules, [M+H]⁺, or adducts (e.g., [M+Na]⁺), yielding clear molecular weight information with minimal initial fragmentation.[4] Given the presence of two oxygen atoms (ether and carbonyl), this compound is an excellent candidate for ESI in positive ion mode.

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization method, APCI is well-suited for less polar, thermally stable compounds with molecular weights typically under 1500 Da.[5][6] It involves gas-phase ion-molecule reactions and can be a robust alternative if ESI efficiency is low.[6]

  • Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[7] While this provides a detailed "fingerprint" for structural elucidation, the molecular ion may be weak or absent.[3] EI is typically coupled with Gas Chromatography (GC-MS).

For the purpose of obtaining both molecular weight confirmation and detailed structural data, a modern approach utilizing Liquid Chromatography (LC) coupled with ESI-MS/MS is the preferred strategy. This allows for the analysis of the intact protonated molecule followed by controlled fragmentation.

Experimental Design: A Self-Validating Workflow

A robust analytical method requires meticulous planning, from sample preparation to data acquisition. The following protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation and Liquid Chromatography

Objective: To prepare the analyte for analysis and achieve clean chromatographic separation from potential impurities (e.g., starting materials like 4-hydroxybenzaldehyde or 1,3-dibromopropane).

Protocol:

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive-mode ESI.

  • Chromatographic Separation:

    • System: HPLC or UPLC system coupled to a mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 30
      5.0 95
      7.0 95
      7.1 30

      | 9.0 | 30 |

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

This gradient ensures that the moderately polar analyte is well-retained and eluted as a sharp peak, facilitating high-sensitivity detection.

Mass Spectrometry Parameters (ESI-Q-TOF)

Objective: To determine the accurate mass of the parent ion and acquire high-quality tandem mass spectra (MS/MS) for structural elucidation. A Quadrupole Time-of-Flight (Q-TOF) instrument is ideal for its high resolution and mass accuracy.[8]

Parameters:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow (N₂): 800 L/hr.

  • Acquisition Mode:

    • MS Scan (Full Scan): m/z range 50-500. This initial scan is to find the protonated molecule.

    • MS/MS Scan (Targeted): Precursor ion selection of the [M+H]⁺ ion. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

The workflow can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1. Prepare Stock (1 mg/mL) Working 2. Dilute to Working (1 µg/mL) + 0.1% Formic Acid Stock->Working LC 3. HPLC Separation (C18 Column) Working->LC MS1 4. Full Scan MS (Find Precursor Ion) LC->MS1 MS2 5. MS/MS Fragmentation (Collision-Induced Dissociation) MS1->MS2 HRMS 6. Confirm Formula (High-Resolution Mass) MS2->HRMS Frag 7. Elucidate Structure (Fragmentation Analysis) MS2->Frag

Caption: Workflow for LC-MS/MS analysis of this compound.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

The first step in spectral interpretation is confirming the molecular formula. High-resolution mass spectrometry provides mass measurements with high accuracy (typically <5 ppm), allowing for the confident determination of a molecule's elemental composition.[1][8][9]

For this compound (C₁₀H₁₁BrO₂), the expected masses for the protonated molecule are:

Ion SpeciesElemental FormulaCalculated Monoisotopic Mass (Da)
[M(⁷⁹Br)+H]⁺C₁₀H₁₂⁷⁹BrO₂⁺243.0019
[M(⁸¹Br)+H]⁺C₁₀H₁₂⁸¹BrO₂⁺245.0000

Observing this doublet, with an intensity ratio of approximately 1:1 and masses matching the calculated values within 5 ppm, provides unequivocal confirmation of the elemental formula.

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

Tandem MS provides structural insights by fragmenting the isolated precursor ion ([M+H]⁺) through Collision-Induced Dissociation (CID).[2][10] The resulting fragment ions are characteristic of the molecule's functional groups and connectivity.

Predicted Fragmentation Pathways

The structure of this compound suggests several high-probability fragmentation pathways originating from the protonated molecular ion (m/z 243/245).

  • Loss of Bromopropane (Neutral Loss of 122/124 Da): Cleavage of the ether C-O bond is a common pathway for alkoxy aromatics. This would result in the loss of a neutral bromopropane molecule, generating a protonated 4-hydroxybenzaldehyde fragment.

    • [M+H - C₃H₇Br]⁺ → m/z 123.0441 (C₇H₇O₂⁺)

  • Formation of the Benzoyl Cation (m/z 105): A characteristic fragmentation of benzaldehyde derivatives involves the loss of the entire side chain to form the highly stable benzoyl cation.[11][12]

    • [M+H]⁺ → C₇H₅O⁺ (m/z 105.0335) This fragment would not contain bromine.

  • Cleavage of the Propyl Chain: Fragmentation can occur within the propyl chain itself. Cleavage alpha to the ether oxygen can lead to the loss of a C₃H₆Br radical.

    • [M+H - •C₃H₆Br]⁺ → m/z 122.0368 (C₇H₆O₂⁺•)

  • Formation of the Phenyl Cation (m/z 77): Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) is a classic fragmentation pathway for benzaldehydes, yielding the phenyl cation.[12][13]

    • m/z 105 → C₆H₅⁺ (m/z 77.0386) + CO

The following diagram illustrates these primary fragmentation routes:

Fragmentation parent [M+H]⁺ m/z 243/245 C₁₀H₁₂BrO₂⁺ frag1 Protonated 4-Hydroxybenzaldehyde m/z 123.0441 C₇H₇O₂⁺ parent->frag1 - C₃H₇Br frag2 Benzoyl Cation m/z 105.0335 C₇H₅O⁺ parent->frag2 - C₃H₇BrO frag4 Radical Cation m/z 122.0368 C₇H₆O₂⁺• parent->frag4 - •C₃H₆Br frag3 Phenyl Cation m/z 77.0386 C₆H₅⁺ frag2->frag3 - CO

Caption: Predicted MS/MS fragmentation of protonated this compound.

Interpreting the Spectrum

The combination of HRMS data for the precursor and fragment ions allows for the confident assignment of each peak in the spectrum.

Observed m/zProposed FormulaProposed Structure / LossNotes
243.0019 / 245.0000C₁₀H₁₂BrO₂⁺[M+H]⁺Confirms MW and presence of one Br atom.
123.0441C₇H₇O₂⁺Loss of bromopropaneIndicates ether linkage to the ring.
122.0368C₇H₆O₂⁺•Loss of bromopropyl radicalCleavage alpha to ether oxygen.
105.0335C₇H₅O⁺Benzoyl CationCharacteristic of benzaldehyde structure.
77.0386C₆H₅⁺Phenyl CationConfirms aromatic core, loss of CO from m/z 105.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is effectively achieved using a systematic LC-ESI-MS/MS approach. High-resolution mass spectrometry is indispensable for confirming the elemental formula, leveraging the distinct isotopic signature of bromine. Tandem mass spectrometry subsequently provides a detailed structural fingerprint, with key fragmentations including the neutral loss of bromopropane and the formation of characteristic benzoyl (m/z 105) and phenyl (m/z 77) cations. This guide provides the theoretical basis and a field-proven protocol to enable researchers, scientists, and drug development professionals to confidently characterize this molecule and its analogs, ensuring data integrity and analytical rigor.

References

  • Pu, Q. L., et al. (2011). Formation of [M + 15]⁺ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(3), 455–462.
  • Kellmann, M., et al. (2009). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 393(1), 19-33.
  • Li, B., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6538.
  • Van Den Eede, N., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112812.
  • BioPharmaSpec. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Li, B., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.
  • Grützmacher, H. F., & Dommrose, A. M. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(5), 267-275.
  • Kertész, V., & Van Berkel, G. J. (2010).
  • Chemistry LibreTexts. (2023).
  • Science.gov. (n.d.). Ionization apci mass: Topics. U.S.
  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX Media Group.
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • JoVE. (n.d.). Electrospray Ionization (ESI) Mass Spectrometry. Journal of Visualized Experiments.
  • Scribd. (n.d.).
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.
  • BenchChem. (n.d.). Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Sources

Purity analysis of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of 4-(3-Bromopropoxy)benzaldehyde

Abstract

This compound is a versatile bifunctional molecule, serving as a critical building block in the synthesis of pharmaceuticals, materials science, and specialized organic chemistry. Its utility is predicated on its purity, as contaminants can lead to undesirable side reactions, reduced yields, and compromised safety profiles in final products. This technical guide provides a comprehensive framework for the robust purity analysis of this compound. We delve into the likely impurity landscape derived from its common synthetic route and present a multi-modal analytical strategy employing chromatographic, spectroscopic, and spectrometric techniques. This guide is designed for researchers, scientists, and drug development professionals who require a self-validating, scientifically rigorous approach to quality control for this important chemical intermediate.

Introduction: The Imperative for Purity

The functional integrity of this compound lies in its two reactive sites: the aldehyde group, a gateway for imine formation, reductive amination, and Wittig reactions, and the terminal alkyl bromide, a prime substrate for nucleophilic substitution. In drug development and materials science, the precise control of subsequent reactions is paramount. The presence of even minor impurities can have a cascading effect, leading to the formation of complex and difficult-to-separate by-products. Therefore, a thorough and orthogonal analytical approach is not merely a quality control checkpoint but a foundational element of successful synthesis and development.

Synthetic Landscape and Potential Impurity Profile

A comprehensive purity analysis begins with an understanding of how the compound is made. This compound is typically synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on an electrophilic alkyl halide, in this case, 1,3-dibromopropane.

The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetone) is critical and can influence the impurity profile.[3] Based on this pathway, several classes of impurities can be anticipated.

G cluster_reactants Starting Materials cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities R1 4-Hydroxybenzaldehyde Reaction SN2 Reaction R1->Reaction Imp1 Unreacted 4-Hydroxybenzaldehyde R1->Imp1 Incomplete Reaction R2 1,3-Dibromopropane R2->Reaction Imp2 Unreacted 1,3-Dibromopropane R2->Imp2 Incomplete Reaction Imp5 bis(3-bromopropyl) ether (Dimerization of Reagent) R2->Imp5 Self-Condensation Side Reaction Base Base (e.g., K2CO3) Base->Reaction Deprotonation Product This compound (Target Molecule) Reaction->Product Desired Path Imp3 1,3-bis(4-formylphenoxy)propane (Bis-alkylation By-product) Reaction->Imp3 Side Reaction: Second Alkylation Imp4 4-(3-Bromopropoxy)benzoic Acid (Oxidation Product) Product->Imp4 Air Oxidation

Caption: Impurity formation pathway in the synthesis of this compound.

A summary of these potential impurities and their characteristics is presented in Table 1.

Table 1: Potential Impurities in this compound Synthesis | Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Origin | | :--- | :--- | :--- | :--- | :--- | | 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Unreacted Starting Material | | 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Unreacted Starting Material | | 1,3-bis(4-formylphenoxy)propane | C₁₇H₁₆O₄ | 284.31 | Bis-alkylation By-product | | 4-(3-Bromopropoxy)benzoic Acid | C₁₀H₁₁BrO₃ | 259.09 | Oxidation of Aldehyde | | bis(3-bromopropyl) ether | C₆H₁₂Br₂O | 259.97 | Dimerization of Reagent[4] | | Residual Solvents (e.g., DMF) | C₃H₇NO | 73.09 | Reaction Medium |

A Multi-Modal Analytical Workflow

No single analytical technique can provide a complete purity profile. A self-validating system relies on the strategic combination of orthogonal methods—techniques that measure different chemical or physical properties. This approach ensures that impurities are not overlooked and builds a high degree of confidence in the final purity assessment.

G cluster_identity Identity & Structure Confirmation Sample Sample of This compound HPLC HPLC-UV/DAD (Purity, Related Substances) Sample->HPLC NMR NMR (¹H, ¹³C) (Structural ID, Impurity ID) Sample->NMR FTIR FTIR (Functional Group ID) Sample->FTIR GC GC-FID (Volatiles, Residual Solvents) Sample->GC KF Karl Fischer Titration (Water Content) Sample->KF MS GC-MS / LC-MS (Molecular Weight, Fragment ID) HPLC->MS Peak Identification Report Certificate of Analysis (Purity Report) HPLC->Report NMR->Report MS->Report FTIR->Report Confirmatory GC->MS Peak Identification GC->Report KF->Report

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

Chromatographic Methods: The Core of Separation

Chromatography is the cornerstone of purity analysis, physically separating the main component from its impurities.

Causality: HPLC is the premier technique for quantifying non-volatile, thermally stable organic molecules.[5] For this compound, a reverse-phase C18 column is ideal. The separation is driven by the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. More polar impurities (like 4-hydroxybenzaldehyde) will elute earlier, while more nonpolar impurities (like the bis-alkylation product) will be retained longer than the parent compound.

Experimental Protocol: HPLC-UV/DAD

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: DAD, monitoring at 280 nm (a typical λmax for the benzaldehyde chromophore). Collect full spectra (200-400 nm) to aid in peak identification.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 1 mg/mL stock. Dilute as necessary.

  • Analysis: Inject 10 µL. Purity is typically reported as area percent, assuming all components have a similar response factor at the chosen wavelength. For an accurate assay, a certified reference standard is required for external calibration.

Causality: GC is highly effective for analyzing volatile and semi-volatile compounds, making it the ideal method for detecting residual starting materials (1,3-dibromopropane) and solvents (DMF, acetone).[7] It can also detect the main compound and some impurities, but care must be taken due to the thermal lability of some brominated organics.[8]

Experimental Protocol: GC-FID/MS

  • Instrumentation: Gas chromatograph with a split/splitless injector, coupled to a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Column: A low-bleed, mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector:

    • Temperature: 250 °C (use the lowest possible temperature that ensures efficient volatilization to minimize degradation).

    • Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Oven Program:

    • Initial Temp: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • Detector:

    • FID Temperature: 300 °C.

    • MS Transfer Line: 280 °C.

    • MS Ion Source: 230 °C (Electron Ionization at 70 eV).

    • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.

  • Trustworthiness: The dual FID/MS detection provides a self-validating system. FID gives robust quantitative data, while the MS provides positive identification of peaks based on their mass spectra, especially the characteristic M/M+2 isotope pattern for bromine-containing fragments.[9]

Spectroscopic and Spectrometric Confirmation

While chromatography separates, spectroscopy and spectrometry identify. These methods are essential for structural confirmation and unequivocal identification of unknown impurities.

Causality: NMR is arguably the most powerful tool for structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[10] For purity analysis, it can confirm the identity of the main component and detect impurities that have unique NMR signals.[11]

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Expected Signals for this compound:

      • δ ~9.9 ppm (singlet, 1H): Aldehydic proton (-CHO).

      • δ ~7.8 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde.

      • δ ~7.0 ppm (doublet, 2H): Aromatic protons ortho to the ether linkage.

      • δ ~4.2 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen (-OCH₂-).

      • δ ~3.6 ppm (triplet, 2H): Methylene protons adjacent to the bromine (-CH₂Br).

      • δ ~2.3 ppm (multiplet, 2H): Central methylene protons (-CH₂-).

    • Detecting Impurities:

      • 4-Hydroxybenzaldehyde: A broad singlet for the phenolic -OH and absence of the propoxy chain signals.

      • 1,3-bis(4-formylphenoxy)propane: A characteristic symmetrical pattern, including a new triplet around 4.3 ppm for the central -OCH₂CH₂ CH₂O- protons and a disappearance of the -CH₂Br signal.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Expected Signals:

      • δ ~191 ppm: Aldehyde carbonyl carbon.

      • δ ~164 ppm, ~132 ppm, ~130 ppm, ~115 ppm: Aromatic carbons.

      • δ ~68 ppm: -OCH₂- carbon.

      • δ ~32 ppm: Central -CH₂- carbon.

      • δ ~30 ppm: -CH₂Br carbon.

    • Value: Confirms the carbon backbone and helps to differentiate isomers or structurally similar impurities.

Causality: MS measures the mass-to-charge ratio of ionized molecules, providing the molecular weight and invaluable structural information from fragmentation patterns.[12] When coupled with GC or LC, it is a powerful tool for identifying unknown peaks in a chromatogram.

  • Key Diagnostic Feature: The presence of a single bromine atom results in two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides a definitive signature for any bromine-containing compound or fragment.

  • Expected Molecular Ion: For C₁₀H₁₁BrO₂, the expected peaks would be at m/z 242 and 244.

  • Fragmentation: Common fragmentation pathways would include cleavage of the C-Br bond, loss of the entire bromopropyl group, or cleavage of the ether bond.

Conclusion

The purity analysis of this compound demands a scientifically rigorous, multi-faceted approach. Relying on a single method is insufficient and carries significant risk. The integrated workflow described in this guide—combining the separation power of HPLC and GC with the definitive structural identification from NMR and MS—creates a self-validating system that ensures the quality, consistency, and reliability of this critical synthetic intermediate. By understanding the potential impurities and applying this orthogonal analytical strategy, researchers and developers can proceed with confidence in their downstream applications.

References

  • Sales Martinez, C. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC Europe. [Link]
  • Zhang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1359-1365. [Link]
  • Pihlava, J. M., et al. (2021). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry, 93(16), 6495–6502. [Link]
  • Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. [Link]
  • Wiley-VCH. (2007).
  • Al-Alaween, M. M., & Covaci, A. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. International Journal of Analytical Chemistry, 2013, 685367. [Link]
  • PubChem. Compound Summary for CID 5303072, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.
  • Collegepressbox. (2023). Mastering The Williamson Ether Synthesis. A.Collegepressbox. [Link]
  • Kim, H. Y., et al. (2020). Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry.
  • J. Pharm Pharm Sci. (2021). Supplementary Information File detailing NMR and LC-MS analysis. Canadian Society for Pharmaceutical Sciences. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Schubert, M., & Dinkelspiel, J. (1942). Assay of Benzaldehyde. Use of Hydroxylammonium Sulfate and Aqueous Sodium Hydroxide. Industrial & Engineering Chemistry Analytical Edition, 14(9), 749-750. [Link]
  • Applichem. Product Page for Benzaldehyde, 4-(3-bromopropoxy)-3-methoxy-. [Link]
  • PubChem. Compound Summary for CID 68522, Benzene, (3-bromopropoxy)-.
  • Royal Society of Chemistry. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column. [Link]
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
  • PrepChem.com. (n.d.). Synthesis of m-(p-bromophenoxy)benzaldehyde. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • PubChem. Compound Summary for CID 11230705, 1-Bromo-3-(3-bromopropoxy)propane.
  • LibreTexts Chemistry. (2023). 18.2: Preparing Ethers. [Link]

Sources

An In-depth Technical Guide to the Stability of 4-(3-Bromopropoxy)benzaldehyde in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Bromopropoxy)benzaldehyde is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1] Its structure, featuring a reactive aldehyde and a flexible bromopropoxy chain, allows for a wide range of chemical transformations. The aldehyde group is a precursor for forming various heterocyclic systems and can undergo reactions like nucleophilic additions and oxidations.[1][2] The terminal bromide on the propoxy chain serves as an excellent leaving group for nucleophilic substitution reactions, enabling the linkage of this molecular scaffold to other molecules.

The efficacy and success of synthetic routes employing this compound are critically dependent on its stability under various reaction and storage conditions. Degradation of this intermediate can lead to the formation of impurities, reduction in yield, and complications in purification processes. This guide provides a comprehensive technical overview of the stability of this compound in different solvent systems, offering insights into potential degradation pathways and providing validated methodologies for its stability assessment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential before delving into its stability.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂CymitQuimica[3]
Molecular Weight 243.0971 g/mol CymitQuimica[3]
Appearance Not specified, but related benzaldehydes are typically clear to yellowish liquids.[4][5]General Knowledge
Solubility Expected to be soluble in common organic solvents. Benzaldehyde is miscible with alcohol and ether, and sparingly soluble in water.[5]General Knowledge

Note: Detailed experimental data for this specific compound is not widely published. Properties are inferred from its structure and data on similar compounds.

Core Stability Concerns and Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: the aldehyde group and the bromo-alkane moiety . The choice of solvent can significantly influence the rate and mechanism of degradation by stabilizing or destabilizing reactants, intermediates, and transition states.[6][7][8]

Aldehyde Group Reactivity

The aldehyde functional group is prone to several reactions, with oxidation being the most common degradation pathway.

  • Oxidation: In the presence of oxygen (air) or other oxidizing agents, the aldehyde can be converted to the corresponding carboxylic acid, 4-(3-Bromopropoxy)benzoic acid.[9][10] This autoxidation can proceed through a radical chain mechanism and is a common issue with aldehydes upon storage.[9] Benzaldehyde itself is known to oxidize in the air to benzoic acid.[4][5]

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this one, can undergo disproportionation to yield a primary alcohol and a carboxylic acid. While less common under typical storage conditions, it is a potential incompatibility.

  • Addition Reactions: The aldehyde can react with nucleophiles. For instance, in protic solvents like water or alcohols, it can form unstable hydrates or hemiacetals, respectively.[2][11] While these are often reversible, they can be intermediates to further reactions.

Bromo-Propoxy Chain Reactivity

The terminal bromide on the alkyl chain is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution and elimination reactions.

  • Hydrolysis: In the presence of water, particularly under neutral or basic conditions, the bromide can be displaced by a hydroxide ion or water molecule to form the corresponding alcohol, 4-(3-Hydroxypropoxy)benzaldehyde.[12][13][14] The rate of hydrolysis is influenced by the solvent's polarity and its ability to stabilize the transition state and the leaving group.[15]

  • Solvolysis: In other nucleophilic solvents, such as alcohols (e.g., methanol, ethanol), a similar substitution reaction can occur, leading to the formation of an ether.

  • Elimination: Under basic conditions, an elimination reaction could potentially occur, though this is generally less favored for primary halides compared to substitution.

The interplay of these reactive sites means that the choice of solvent is paramount for maintaining the integrity of this compound.

Solvent Selection and Rationale for Stability Studies

Solvents can be broadly classified based on their polarity and their ability to donate a proton (protic vs. aprotic). These properties directly impact the stability of the solute.[7][8]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as nucleophiles (leading to hydrolysis/solvolysis) and can stabilize ions through hydrogen bonding.[8][15] They are expected to facilitate the nucleophilic substitution of the bromide ion.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have high dielectric constants but do not donate protons. They can solvate cations well but are less effective at solvating anions.[8] They are generally considered good choices for storing compounds susceptible to hydrolysis.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Dichloromethane (DCM)): These solvents have low dielectric constants and are not nucleophilic. They are generally good for preventing ionic degradation pathways like hydrolysis. However, the solubility of the compound must be considered.

Based on these principles, a stability study should encompass solvents from each class to gain a comprehensive understanding.

Experimental Design for Stability Assessment

A well-designed experiment is crucial for obtaining reliable and reproducible stability data. The following protocol outlines a robust methodology for assessing the stability of this compound.

Workflow for Stability Assessment

The overall experimental process can be visualized as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution in Acetonitrile B Prepare Working Solutions in Test Solvents A->B C Incubate Samples at Controlled Temperature & Light B->C D Sample at Predetermined Time Points (T=0, 24, 48, 72h) C->D E Analyze by HPLC-UV D->E F Quantify Parent Compound and Degradants E->F

Caption: Experimental workflow for the solvent stability study.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade solvents: Acetonitrile (ACN), Water, Methanol (MeOH), Dichloromethane (DCM), Toluene, Dimethylformamide (DMF)

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL. Acetonitrile is chosen for the stock solution due to its common use as an HPLC solvent and its relatively inert nature.

  • Working Solutions: Aliquot the stock solution into separate volumetric flasks and dilute with each test solvent (Water, MeOH, DCM, Toluene, DMF, and ACN as a control) to a final concentration of 0.1 mg/mL.

3. Incubation Conditions:

  • Dispense the working solutions into labeled HPLC vials.

  • Store the vials at a controlled temperature, for example, 40°C, to accelerate potential degradation.

  • Protect the samples from light to prevent photochemical reactions.

  • Prepare a set of control samples to be stored at a lower temperature (e.g., 4°C).

4. Time-Point Sampling and Analysis:

  • Analyze the samples immediately after preparation (T=0) and at subsequent time points (e.g., 24, 48, 72 hours).

  • Prior to injection, samples in non-volatile solvents like DMF may need to be diluted with the mobile phase.

  • Analyze each sample using a validated HPLC method.

5. HPLC Method for Analysis:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable for this type of molecule.[16][17]

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B) is recommended to ensure separation of the parent compound from potential degradants.[17]

    • Example Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.[17]

  • Detection: UV detection at a wavelength where the benzaldehyde chromophore has strong absorbance (e.g., 254 nm or 280 nm).

  • Column Temperature: 30°C.[17]

Data Analysis and Interpretation

The stability of the compound is assessed by monitoring the decrease in the peak area of the parent compound over time.

1. Calculation of Degradation: The percentage of the remaining parent compound can be calculated using the following formula:

% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

% Degradation = 100 - % Remaining

2. Tabulation of Results: The results should be summarized in a table for easy comparison.

Table 1: Hypothetical Stability Data of this compound at 40°C

Solvent% Remaining (24h)% Remaining (48h)% Remaining (72h)Stability Ranking
Toluene99.899.599.2Very Stable
Dichloromethane99.599.198.8Very Stable
Acetonitrile99.298.598.0Stable
Dimethylformamide98.096.294.5Moderately Stable
Methanol92.585.178.3Moderate Instability
Water88.077.465.9Unstable

Potential Degradants and Mechanistic Visualization

Based on the expected degradation pathways, the primary impurities would be the hydrolysis product and the oxidation product. These can be identified by techniques like LC-MS.

G cluster_main Degradation Pathways cluster_products Parent This compound Hydrolysis 4-(3-Hydroxypropoxy)benzaldehyde (Hydrolysis Product) Parent->Hydrolysis H₂O / Protic Solvent Oxidation 4-(3-Bromopropoxy)benzoic Acid (Oxidation Product) Parent->Oxidation O₂ (Air)

Caption: Major degradation pathways of the target molecule.

Recommendations for Handling and Storage

Based on the principles of chemical stability and the potential degradation pathways, the following best practices are recommended:

  • Solvent Choice for Reactions: For reactions involving nucleophilic attack at the aldehyde, aprotic solvents like DCM, THF, or acetonitrile are preferred to avoid solvolysis of the bromo-propoxy chain. For reactions at the bromide, the choice of solvent will depend on the specific nucleophile and reaction conditions, but the potential for aldehyde side-reactions should be considered.

  • Storage: For long-term storage, this compound should be kept as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis. If storage in solution is necessary, a dry, aprotic solvent such as toluene or acetonitrile is recommended. Protic and aqueous solvents should be avoided.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its stability. The primary degradation routes involve oxidation of the aldehyde and nucleophilic substitution (primarily hydrolysis) of the bromopropoxy group. Stability is highly dependent on the solvent system, with nonpolar aprotic and polar aprotic solvents offering the highest stability. Protic solvents, especially water, can lead to significant degradation. By understanding these pathways and employing the robust analytical methods described, researchers can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes.

References

  • Fiveable. Solvent Effects Definition - Organic Chemistry Key Term.
  • Li, N., et al. (2015). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • Wikipedia. Solvent effects.
  • PubChem. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.
  • ResearchGate. (PDF)
  • ResearchGate. Oxidative degradation of fragrant aldehydes.
  • Chemistry LibreTexts. 4.7: Solvent Effects.
  • National Center for Biotechnology Information. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • Save My Exams. Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
  • BOC Sciences.
  • StudySmarter.
  • Wikipedia. Aldehyde.
  • Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry).
  • CymitQuimica. Benzaldehyde, 4-(3-bromopropoxy)-.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 240, Benzaldehyde.
  • Michigan State University Department of Chemistry. Aldehydes and Ketones.
  • Chemistry LibreTexts. 19.
  • ChemicalBook. Benzaldehyde.

Sources

An In-depth Technical Guide to the Reactivity of the Bromo-Propyl Chain in 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-(3-Bromopropoxy)benzaldehyde is a versatile bifunctional molecule of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its utility stems from the presence of two key reactive sites: a terminal aldehyde and a bromo-propyl chain. This in-depth technical guide focuses on the reactivity of the bromo-propyl chain, a primary alkyl bromide ripe for a variety of chemical transformations. We will explore the fundamental principles governing its reactivity, provide detailed experimental protocols for key reactions, and present quantitative data to inform synthetic strategies. This guide is intended to serve as a comprehensive resource for researchers leveraging this molecule in the development of novel compounds and materials.

Introduction: The Chemical Versatility of this compound

This compound is a valuable synthetic intermediate characterized by a benzaldehyde moiety linked to a three-carbon chain terminating in a bromine atom via an ether linkage. This unique structure allows for orthogonal chemical modifications, where the aldehyde and the alkyl bromide can be reacted selectively under different conditions. The bromo-propyl chain, being a primary alkyl halide, is particularly susceptible to nucleophilic substitution reactions, making it an excellent electrophile for the introduction of a wide array of functional groups. Understanding the factors that govern the reactivity of this chain is paramount for its effective utilization in multi-step synthetic sequences.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane.

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism where the phenoxide ion displaces a bromide ion from 1,3-dibromopropane. The use of an excess of 1,3-dibromopropane is crucial to minimize the formation of the diether byproduct.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 4-Hydroxybenzaldehyde p1 Deprotonation (Formation of Phenoxide) r1->p1 r2 1,3-Dibromopropane (excess) p2 SN2 Attack r2->p2 r3 Base (e.g., K2CO3) r3->p1 p1->p2 prod This compound p2->prod

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzaldehyde

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add 1,3-dibromopropane (3.0 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a white solid.

Parameter Value
Typical Yield 75-85%
Reaction Time 12 hours
Temperature 80 °C

Reactivity of the Bromo-Propyl Chain: Nucleophilic Substitution

The primary bromide of the propyl chain is an excellent electrophile for SN2 reactions. A wide range of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Reaction with Amine Nucleophiles

The reaction of this compound with primary or secondary amines provides a straightforward route to functionalized benzaldehydes bearing a tertiary or secondary amine, respectively. These products are valuable intermediates in the synthesis of various biologically active molecules.

Diagram 2: Nucleophilic Substitution with a Secondary Amine

G reactant This compound product 4-(3-(Morpholin-4-yl)propoxy)benzaldehyde reactant->product SN2 Reaction nucleophile Secondary Amine (e.g., Morpholine) nucleophile->product conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat conditions->product

Caption: SN2 reaction with morpholine.

Experimental Protocol: Synthesis of 4-(3-(Morpholin-4-yl)propoxy)benzaldehyde

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add morpholine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Reflux the mixture for 6 hours, monitoring by TLC.

  • After cooling, filter the solid and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the product.

Parameter Value
Typical Yield >90%
Reaction Time 6 hours
Temperature Reflux (approx. 82 °C)

Characterization Data for 4-(3-(Morpholin-4-yl)propoxy)benzaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, CHO), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 7.03 (d, J = 8.8 Hz, 2H, Ar-H), 4.15 (t, J = 6.4 Hz, 2H, OCH₂), 3.73 (t, J = 4.6 Hz, 4H, N(CH₂)₂), 2.52 (t, J = 7.2 Hz, 2H, NCH₂), 2.47 (t, J = 4.6 Hz, 4H, O(CH₂)₂), 2.03 (quint, J = 6.8 Hz, 2H, CH₂CH₂CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 190.8, 164.1, 132.0, 130.0, 114.8, 67.0, 66.5, 55.7, 53.8, 26.4.

Reaction with Phenolic Nucleophiles (Williamson Ether Synthesis)

The bromo-propyl chain readily undergoes Williamson ether synthesis with various phenols to form diaryl ethers linked by a propyl chain. This reaction is instrumental in the synthesis of molecules with applications in materials science, such as liquid crystals.

Experimental Protocol: Synthesis of 4-(3-(p-Tolyloxy)propoxy)benzaldehyde

Materials:

  • This compound

  • p-Cresol

  • Potassium Carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a solution of p-cresol (1.1 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add this compound (1.0 eq) and reflux the mixture for 24 hours.

  • Cool the reaction, filter the solids, and evaporate the solvent.

  • Dissolve the residue in diethyl ether and wash with aqueous NaOH and then water.

  • Dry the organic layer and concentrate to obtain the product.

Parameter Value
Typical Yield 80-90%
Reaction Time 24 hours
Temperature Reflux (approx. 56 °C)

Characterization Data for 4-(3-(p-Tolyloxy)propoxy)benzaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.87 (s, 1H, CHO), 7.82 (d, J = 8.7 Hz, 2H, Ar-H), 7.07 (d, J = 8.5 Hz, 2H, Ar-H), 6.99 (d, J = 8.7 Hz, 2H, Ar-H), 6.81 (d, J = 8.5 Hz, 2H, Ar-H), 4.23 (t, J = 6.1 Hz, 2H, OCH₂), 4.15 (t, J = 6.1 Hz, 2H, OCH₂), 2.28 (s, 3H, Ar-CH₃), 2.25 (quint, J = 6.1 Hz, 2H, CH₂CH₂CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 190.8, 164.0, 156.9, 131.9, 130.2, 130.0, 129.8, 114.8, 114.4, 66.0, 65.2, 29.4, 20.5.

Intramolecular Cyclization: A Pathway to Chromanes

The bromo-propyl chain can participate in intramolecular reactions to form cyclic structures. For instance, a derivative of this compound can be designed to undergo an intramolecular cyclization to form a chromane ring system, a common scaffold in bioactive compounds. This typically involves the introduction of a nucleophilic center on the aromatic ring, often through a reaction at the aldehyde group.

Diagram 3: Intramolecular Cyclization to a Chromane Derivative

G start This compound Derivative intermediate Intramolecular Nucleophilic Attack start->intermediate Activation product Chromane Derivative intermediate->product Cyclization reagents Base reagents->intermediate

Caption: Formation of a chromane ring via intramolecular cyclization.

A plausible synthetic route involves the conversion of the aldehyde to a vinyl group via a Wittig reaction, followed by an intramolecular Heck reaction or a radical cyclization to form the chromane ring. Alternatively, reduction of the aldehyde to an alcohol, followed by conversion to a better leaving group, could facilitate an intramolecular Williamson ether synthesis with a suitably positioned phenolic hydroxyl group.

Conclusion

The bromo-propyl chain of this compound is a highly reactive and versatile functional group. Its propensity to undergo nucleophilic substitution with a wide range of nucleophiles makes it an invaluable tool for the synthesis of complex molecules. This guide has provided a detailed overview of its synthesis and key reactions, complete with experimental protocols and characterization data. By understanding the principles outlined herein, researchers can effectively harness the synthetic potential of this important building block in their drug discovery and materials science endeavors.

References

  • Williamson Ether Synthesis: For a general overview and mechanism, refer to standard organic chemistry textbooks such as "Organic Chemistry" by Paula Yurkanis Bruice or "Advanced Organic Chemistry" by Jerry March. A relevant online resource is Master Organic Chemistry: The Williamson Ether Synthesis. [Link]
  • Reactions of Alkyl Halides with Amines: The complexities of these reactions, including the potential for multiple alkylations, are discussed in many organic chemistry resources. A concise explanation is available on Chemistry LibreTexts: Nucleophilic Substitution in Synthesis - Amines. [Link]
  • Synthesis of Chromanes: Various synthetic strategies for chromane synthesis are reviewed in the literature.
  • Wittig Reaction: For a detailed explanation of the Wittig reaction mechanism and stereochemistry, consult authoritative organic chemistry texts or online resources like the one provided by Chemistry Stack Exchange: Wittig reaction with benzaldehyde. [Link]

The Synthetic Versatility of 4-(3-Bromopropoxy)benzaldehyde: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 4-(3-Bromopropoxy)benzaldehyde, a versatile bifunctional building block in modern organic synthesis. Possessing both a reactive aldehyde and a flexible bromopropoxy linker, this molecule offers a dual-pronged approach for the construction of complex molecular architectures. This document will delve into the core reactivity of each functional group, providing field-proven insights into its application in the synthesis of bioactive heterocycles, functionalized chalcones, Schiff bases, and its role as a valuable linker for solid-phase synthesis and bioconjugation. Detailed experimental protocols, mechanistic discussions, and data-driven analyses are presented to empower researchers, scientists, and drug development professionals in leveraging the full potential of this valuable synthetic intermediate.

Introduction: Unveiling the Potential of a Bifunctional Reagent

This compound (CAS No. 17954-81-3) is a crystalline solid with the molecular formula C₁₀H₁₁BrO₂.[1] Its strategic importance in organic synthesis stems from the orthogonal reactivity of its two key functional moieties: the aromatic aldehyde and the terminal alkyl bromide. The aldehyde group serves as a versatile handle for a myriad of classical C-C and C-N bond-forming reactions, while the bromopropoxy chain provides a flexible and reactive linker for introducing this substituted benzaldehyde unit into larger molecules or for facilitating intramolecular cyclizations. This unique combination makes it an attractive starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry, materials science, and chemical biology.

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrO₂
Molecular Weight243.1 g/mol
CAS Number17954-81-3[1]
AppearanceSolid[1]

Core Synthesis Strategy: The Williamson Ether Synthesis

The most common and efficient route to this compound and its analogues is the Williamson ether synthesis. This venerable yet reliable Sₙ2 reaction involves the deprotonation of a phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide. In the context of our target molecule, 4-hydroxybenzaldehyde is treated with a base, such as potassium carbonate, followed by the addition of 1,3-dibromopropane.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis 4-Hydroxybenzaldehyde->Reaction 1. 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction 2. Base K₂CO₃ (Base) Base->Reaction Product This compound Reaction->Product caption Synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

The Aldehyde Moiety: A Gateway to Molecular Diversity

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of transformations. The electron-withdrawing nature of the formyl group deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic attack.

Synthesis of Chalcones: Building Blocks for Bioactive Scaffolds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The Claisen-Schmidt condensation provides a straightforward and high-yielding route to chalcones, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.

Mechanistic Insight: The reaction proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide, deprotonates the α-carbon of the acetophenone to generate an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

Experimental Protocol: Synthesis of a 4-(3-Bromopropoxy)chalcone Derivative

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the desired acetophenone (1.0 eq.) and this compound (1.0 eq.) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone. The solid product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[4]

Chalcone_Synthesis Start This compound + Acetophenone Step1 Base-catalyzed Condensation (NaOH, EtOH) Start->Step1 Intermediate β-Hydroxy Ketone Intermediate Step1->Intermediate Step2 Dehydration Intermediate->Step2 Product Chalcone Derivative Step2->Product caption Claisen-Schmidt condensation for chalcone synthesis.

Caption: Workflow for the synthesis of chalcones.

Formation of Schiff Bases: Versatile Intermediates and Ligands

The reaction of this compound with primary amines readily forms Schiff bases (or imines). These compounds are not only valuable synthetic intermediates but also exhibit a range of biological activities and are widely used as ligands in coordination chemistry.

Mechanistic Rationale: The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate. The equilibrium can be driven towards the product by removing the water formed during the reaction.

ReactantProductSignificance
Primary AmineSchiff Base (Imine)Bioactive compounds, Ligands
Hydrazine/Substituted HydrazinesHydrazonePrecursors to heterocycles
HydroxylamineOximeSynthetic intermediates

The Bromopropoxy Linker: A Handle for Immobilization and Cyclization

The 3-bromopropoxy group provides a versatile handle for further synthetic manipulations, allowing for the attachment of the benzaldehyde moiety to other molecules or for intramolecular reactions.

Application as a Linker in Solid-Phase Synthesis

The terminal bromide is an excellent electrophile for nucleophilic substitution, making this compound a valuable reagent for solid-phase organic synthesis (SPOS). The molecule can be anchored to a resin functionalized with a nucleophilic group (e.g., a hydroxyl or amine), allowing for the subsequent elaboration of the aldehyde functionality in a solid-phase format. This approach facilitates purification by simple filtration and washing of the resin-bound product.

Solid_Phase_Synthesis Resin Nucleophilic Resin (e.g., R-OH) Step1 Immobilization (Sₙ2 Reaction) Resin->Step1 Linker This compound Linker->Step1 Resin_Linked Resin-Bound Benzaldehyde Step1->Resin_Linked Step2 Solid-Phase Reactions (on Aldehyde) Resin_Linked->Step2 Elaborated_Product Resin-Bound Product Step2->Elaborated_Product Step3 Cleavage Elaborated_Product->Step3 Final_Product Final Product Step3->Final_Product caption Use of this compound in SPOS.

Caption: General workflow for solid-phase synthesis.

Intramolecular Cyclization: A Route to Heterocycles

The bromopropoxy chain is ideally suited for intramolecular cyclization reactions to form six-membered heterocyclic rings, such as chromanes and their derivatives. These scaffolds are prevalent in a wide range of biologically active natural products and pharmaceuticals.

Synthetic Strategy for Chromane Derivatives:

A plausible route to a chromane derivative involves a multi-step sequence starting with a reaction at the aldehyde, for instance, a Wittig reaction to introduce a vinyl group. Subsequent intramolecular cyclization via nucleophilic attack of a suitably positioned hydroxyl group on the bromopropoxy chain would lead to the formation of the chromane ring system.

Experimental Protocol: Synthesis of a Chromane Precursor

  • Wittig Reaction: React this compound with a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide and a strong base) to generate the corresponding styrene derivative.

  • Hydroboration-Oxidation: Treat the styrene derivative with a borane reagent (e.g., BH₃·THF) followed by oxidative workup (e.g., H₂O₂, NaOH) to introduce a primary alcohol at the terminal position of the vinyl group.

  • Intramolecular Williamson Ether Synthesis: Treat the resulting alcohol with a base (e.g., NaH) to facilitate an intramolecular Sₙ2 reaction, where the alkoxide displaces the bromide to form the chromane ring.

Applications in Medicinal Chemistry

The derivatives of this compound have shown promise in various areas of drug discovery.

  • Antimicrobial Agents: Chalcones derived from substituted benzaldehydes have demonstrated significant activity against a range of bacteria and fungi.[5][6] The α,β-unsaturated ketone moiety is believed to be a key pharmacophore, acting as a Michael acceptor.

  • Kinase Inhibitors: The benzaldehyde scaffold can be elaborated to synthesize compounds that target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7][8][9][10][11]

  • Neuroprotective Agents: Certain benzaldehyde derivatives have been investigated for their potential to protect neurons from damage, offering a potential therapeutic avenue for neurodegenerative diseases.[12][13][14]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations at both the aldehyde and the bromopropoxy moieties. This guide has highlighted its application in the synthesis of important molecular scaffolds such as chalcones, Schiff bases, and chromanes, and its utility as a linker in solid-phase synthesis. The demonstrated potential of its derivatives in medicinal chemistry underscores the continued importance of this reagent in the pursuit of novel bioactive molecules. The experimental insights and protocols provided herein are intended to serve as a practical resource for scientists engaged in cutting-edge synthetic chemistry.

References

  • Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. (URL: [Link])
  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (URL: [Link])
  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. (URL: [Link])
  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (URL: [Link])
  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone deriv
  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and - ScienceScholar. (URL: [Link])
  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenyl
  • 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem. (URL: [Link])
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prost
  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. (URL: [Link])
  • Radical Reactions for the Synthesis of 3‐Substituted Chroman‐4‐ones | Request PDF. (URL: [Link])
  • 4-[3-(Dimethylamino)propoxy]benzaldehyde | C12H17NO2 | CID 546932 - PubChem. (URL: [Link])
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 upd
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 upd
  • Benzaldehyde, 4-(3-bromopropoxy)-3-methoxy- | 148433-00-5 | C11H13BrO3 | Appchem. (URL: [Link])
  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. (URL: [Link])
  • Preparation of 3-benzylidene-4-chromanones.
  • Small molecule protein kinase inhibitors approved by regulatory agencies outside of the United St
  • (PDF)
  • Reactions of Benzylboron
  • Combinatorial approaches to harmacophoric heterocycles: A solid-phase synthesis of 3,1-benzoxazine-4-ones. (URL: [Link])
  • Late-Stage Desulfurization Enables Rapid and Efficient Solid-Phase Synthesis of Cathepsin-Cleavable Linkers for Antibody-Drug Conjug
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (URL: [Link])
  • Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 - PubChem. (URL: [Link])
  • Expansion of the 4-(Diethylamino)
  • (PDF) Expansion of the 4-(Diethylamino)

Sources

Methodological & Application

Synthesis of 4-(3-Bromopropoxy)benzaldehyde: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(3-bromopropoxy)benzaldehyde from 4-hydroxybenzaldehyde and 1,3-dibromopropane. This protocol is designed for researchers, medicinal chemists, and process development scientists. The synthesis is achieved through a classic Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] This document offers a detailed, step-by-step experimental procedure, mechanistic explanations, characterization data, and a troubleshooting guide to ensure reproducible and high-yield synthesis. The causality behind critical experimental choices is explained to provide a deeper understanding of the process.

Introduction and Scientific Context

This compound is a valuable bifunctional molecule widely utilized as a key intermediate in organic synthesis. Its aldehyde group allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations, while the terminal alkyl bromide provides a reactive handle for nucleophilic substitution. This dual reactivity makes it an essential building block in the development of novel pharmaceutical agents, agrochemicals, and materials science applications. 4-hydroxybenzaldehyde is a readily available starting material used in the synthesis of various compounds, including liquid crystals and pharmaceutical intermediates.[4]

The protocol described herein employs the Williamson ether synthesis, a reliable and fundamental organic reaction.[1][5] The reaction proceeds via an SN2 mechanism, where the phenoxide ion generated from 4-hydroxybenzaldehyde displaces a bromide ion from 1,3-dibromopropane.[6] This method is particularly effective due to the use of a primary alkyl halide, which minimizes competing elimination reactions and favors the desired substitution product.[1][6]

Reaction Mechanism and Rationale

The synthesis of this compound is a classic example of the Williamson ether synthesis. The reaction proceeds in two primary steps:

  • Deprotonation: The phenolic proton of 4-hydroxybenzaldehyde is acidic and is readily removed by a moderately strong base, such as potassium carbonate (K₂CO₃). This acid-base reaction generates a potent nucleophile, the potassium 4-formylphenoxide ion.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks one of the primary carbons of 1,3-dibromopropane in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The bromide ion serves as the leaving group, resulting in the formation of the C-O ether bond.

Using a significant excess of 1,3-dibromopropane is a critical strategic choice. This high concentration of the alkylating agent ensures that the phenoxide preferentially reacts with a fresh molecule of 1,3-dibromopropane rather than the already-formed product, which still possesses a reactive alkyl bromide. This tactic effectively suppresses the formation of the undesired symmetrical diether byproduct, 1,3-bis(4-formylphenoxy)propane. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal for SN2 reactions as they solvate the cation (K⁺) while leaving the nucleophilic anion (the phenoxide) relatively free and highly reactive.[2]

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism R1 4-Hydroxybenzaldehyde p1 R1->p1 R2 1,3-Dibromopropane p2 R2->p2 Base K₂CO₃ (Base) Base->p1 Intermediate Potassium 4-formylphenoxide (Nucleophile) Intermediate->p2 Sₙ2 Attack Product This compound Byproduct KHCO₃ LeavingGroup Br⁻ p1->Intermediate p3 p2->p3 p3->Product p3->LeavingGroup Workflow A 1. Reagent Setup Add 4-hydroxybenzaldehyde, K₂CO₃, and DMF to flask. B 2. Add Alkylating Agent Add 1,3-dibromopropane to the stirred mixture. A->B C 3. Reaction Heat mixture to 70-80°C for 4-6 hours. B->C D 4. Monitoring Check reaction progress using TLC. C->D D->C Continue heating if incomplete E 5. Work-up Cool, pour into ice water, and extract with Ethyl Acetate. D->E If complete F 6. Drying Dry combined organic layers with Na₂SO₄. E->F G 7. Purification Concentrate and purify by column chromatography. F->G H 8. Characterization Analyze pure product via NMR, IR, and MS. G->H

Sources

The Versatile Scaffolding of 4-(3-Bromopropoxy)benzaldehyde in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of success. The molecular framework of a lead compound is not merely a static scaffold but an active participant in the intricate dance of ligand-receptor interactions. Among the myriad of available building blocks, 4-(3-bromopropoxy)benzaldehyde has emerged as a particularly versatile and valuable starting material. Its unique combination of a reactive aldehyde, a flexible propoxy linker, and a terminal bromide offers medicinal chemists a powerful tool for the synthesis of diverse and potent bioactive molecules.

This technical guide provides an in-depth exploration of this compound as a cornerstone for drug discovery, with a particular focus on the synthesis of quinazoline-based kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols, and discuss the biological evaluation of the resulting compounds.

The Rationale: Why this compound?

The utility of this compound in drug design is rooted in its distinct structural features, each contributing to its versatility as a scaffold.

  • The Benzaldehyde Moiety: The aromatic aldehyde group is a classic precursor for the construction of a wide array of heterocyclic systems, which are prevalent in numerous approved drugs. It readily participates in condensation reactions, most notably in the formation of quinazolines, a privileged scaffold in many kinase inhibitors.

  • The Propoxy Linker: The three-carbon alkoxy chain provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations within a target's binding site. This linker can position other pharmacophoric elements for crucial interactions with the protein.

  • The Terminal Bromide: The presence of a bromine atom at the terminus of the propoxy chain offers a reactive handle for a variety of synthetic transformations. It is an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to explore the chemical space and optimize pharmacological properties.

This trifecta of functionalities makes this compound an ideal starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Application Focus: Synthesis of Quinazoline-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The quinazoline core is a well-established pharmacophore that can effectively mimic the adenine region of ATP, enabling competitive inhibition of kinase activity.

The synthesis of quinazoline-based kinase inhibitors often begins with the construction of the quinazoline ring system from a substituted benzaldehyde. The 4-(3-bromopropoxy) substituent can then be elaborated to introduce moieties that interact with specific regions of the kinase active site, thereby conferring potency and selectivity.

Experimental Workflow for Quinazoline Synthesis

The following diagram outlines the general workflow for the synthesis of a quinazoline-based kinase inhibitor starting from this compound.

workflow start 4-Hydroxybenzaldehyde step1 Williamson Ether Synthesis (Alkylation with 1,3-dibromopropane) start->step1 K2CO3, Acetone intermediate1 This compound step1->intermediate1 step2 Reductive Amination or Condensation with an Amine intermediate1->step2 e.g., 3-chloro-4-fluoroaniline, Fe, AcOH intermediate2 Substituted Aniline Intermediate step2->intermediate2 step3 Cyclization with Formamide or equivalent intermediate2->step3 Heat quinazoline_core 4-(3-Bromopropoxy)quinazoline step3->quinazoline_core step4 Nucleophilic Substitution (Displacement of Bromide) quinazoline_core->step4 Amine nucleophile, Base final_product Final Kinase Inhibitor step4->final_product

Caption: General synthetic workflow for a quinazoline kinase inhibitor.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of a generic quinazoline kinase inhibitor, illustrating the practical application of this compound.

Part 1: Synthesis of this compound (Intermediate 1)

This protocol describes the synthesis of the starting material via a Williamson ether synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-Hydroxybenzaldehyde122.1210.0 g0.0819
1,3-Dibromopropane201.8933.1 g (16.4 mL)0.164
Potassium Carbonate (K₂CO₃)138.2116.9 g0.122
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 0.0819 mol) and acetone (200 mL).

  • Stir the mixture until the 4-hydroxybenzaldehyde is completely dissolved.

  • Add potassium carbonate (16.9 g, 0.122 mol) to the solution.

  • Add 1,3-dibromopropane (16.4 mL, 0.164 mol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with acetone (2 x 25 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oily residue.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (5% to 20%) to afford this compound as a white to pale yellow solid.

Expected Yield: 70-80%

Part 2: Synthesis of a Quinazoline Core from this compound

This protocol outlines the construction of the quinazoline ring system. The synthesis of a Gefitinib analogue provides a relevant example.[1][2]

Step 2a: Nitration

  • To a solution of this compound (Intermediate 1) in acetic acid, add nitric acid dropwise at 0-5°C.[1]

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Pour the reaction mixture into ice water and collect the precipitated product by filtration.

Step 2b: Reduction of the Nitro Group

  • Suspend the nitrated intermediate in a mixture of methanol and acetic acid.[1]

  • Add iron powder portion-wise to the suspension.

  • Heat the reaction mixture to 50°C and stir for 2-3 hours.

  • Filter the hot reaction mixture through a pad of celite and concentrate the filtrate.

Step 2c: Cyclization to form the Quinazoline Core

  • Reflux the resulting amino-benzaldehyde derivative with formamidine acetate in ethanol to form the quinazoline ring system.[1]

Step 2d: Chlorination

  • Treat the quinazolinone with thionyl chloride in the presence of a catalytic amount of DMF and reflux to obtain the 4-chloroquinazoline intermediate.[1]

Step 2e: Nucleophilic Aromatic Substitution

  • React the 4-chloroquinazoline with an appropriate aniline (e.g., 3-chloro-4-fluoroaniline for a Gefitinib-like structure) in isopropanol at reflux to yield the desired 4-anilinoquinazoline core.[1]

Part 3: Elaboration of the Propoxy Side Chain

The terminal bromide of the 4-(3-bromopropoxy)quinazoline intermediate serves as a key handle for introducing diversity.

General Protocol for Nucleophilic Substitution:

  • To a solution of the 4-(3-bromopropoxy)quinazoline intermediate in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a slight excess of the desired amine nucleophile (e.g., morpholine, piperidine, or other secondary amines).

  • Add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) to scavenge the HBr generated during the reaction.

  • Heat the reaction mixture to 60-80°C and stir until the starting material is consumed (monitored by TLC).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization.

Biological Evaluation and Data Presentation

The synthesized compounds are typically evaluated for their biological activity using a variety of in vitro assays. For kinase inhibitors, this primarily involves determining their inhibitory potency against the target kinase and often a panel of other kinases to assess selectivity.

In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Protocol Outline:

  • Prepare serial dilutions of the test compounds in an appropriate buffer.

  • In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound.

  • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds is often assessed against a panel of cancer cell lines using the MTT assay.

Protocol Outline:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% growth inhibition.

Data Summary Table (Hypothetical Data for Illustrative Purposes):

CompoundTarget Kinase IC₅₀ (nM)Cancer Cell Line A GI₅₀ (µM)Cancer Cell Line B GI₅₀ (µM)
Gefitinib 20-80 (EGFR)0.5 - 5> 10
Analog 1 150.28.5
Analog 2 501.2> 10
Analog 3 2508.0> 10

Mechanistic Insights and Structure-Activity Relationships (SAR)

The data obtained from these assays allows for the establishment of structure-activity relationships. For instance, modifications to the terminal amine on the propoxy chain can significantly impact both potency and selectivity. This iterative process of synthesis and biological testing is the cornerstone of lead optimization in drug discovery.

The following diagram illustrates the key interactions of a quinazoline kinase inhibitor within the ATP binding pocket of a target kinase.

SAR cluster_0 Kinase ATP Binding Pocket cluster_1 Quinazoline Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Quinazoline Quinazoline Core Quinazoline->Hinge Hydrogen Bonds Aniline Aniline Moiety Aniline->HydrophobicPocket Hydrophobic Interactions PropoxyAmine Propoxy-Amine Side Chain PropoxyAmine->SolventFront Interactions with Solvent/Surface Residues

Sources

Application Note: A Robust Protocol for the Synthesis of Novel Chalcone Derivatives Utilizing 4-(3-Bromopropoxy)benzaldehyde as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Chalcones and the Strategic Utility of 4-(3-Bromopropoxy)benzaldehyde

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a prominent class of flavonoids that continue to capture the attention of the scientific community. These compounds serve as crucial biosynthetic precursors to other flavonoids and exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The synthetic accessibility of the chalcone scaffold makes it an attractive platform for the development of novel therapeutic agents through structural modification.

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, remains the most prevalent and efficient method for chalcone synthesis due to its operational simplicity and versatility. This application note provides a detailed protocol for the synthesis of chalcone derivatives using this compound, a strategic starting material. The inclusion of a bromopropoxy group offers a reactive handle for subsequent derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of more complex molecular architectures, such as amide-linked chalcones, which have shown significant biological potential.

Reaction Scheme

The synthesis of the target chalcone derivative proceeds via a base-catalyzed Claisen-Schmidt condensation as depicted below:

Reaction Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The mechanism involves the following key steps:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound.

  • Aldol Addition: This attack forms an alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (aldol adduct).

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, the final chalcone product.

Claisen_Schmidt_Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack & Aldol Addition cluster_3 Dehydration Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate Abstraction of α-H Base Base (OH⁻) Aldehyde This compound Enolate->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Forms BetaHydroxyKetone β-Hydroxy Ketone Alkoxide->BetaHydroxyKetone Protonation Chalcone Final Chalcone Product BetaHydroxyKetone->Chalcone Elimination of H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of a representative chalcone derivative, (E)-1-phenyl-3-(4-(3-bromopropoxy)phenyl)prop-2-en-1-one.

Materials and Reagents
  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and vacuum filtration apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and an equimolar amount of acetophenone (1.0 eq) in ethanol (15-20 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add a 40-50% aqueous solution of NaOH or KOH (e.g., 1-2 mL) dropwise at room temperature. A change in color and/or the formation of a precipitate is often observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir for 15-20 minutes to ensure complete precipitation of the crude product.

  • Neutralization: Slowly add 10% aqueous HCl to neutralize the mixture to a pH of approximately 7.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, IR, and mass spectra.

Experimental Workflow

experimental_workflow start Start: Reactant Preparation reaction Claisen-Schmidt Condensation start->reaction workup Work-up & Isolation reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End: Pure Chalcone Derivative characterization->end

Caption: A logical workflow for chalcone synthesis and purification.

Characterization of Starting Material and Product

Disclaimer: Experimental spectral data for the specific compounds this compound and (E)-1-phenyl-3-(4-(3-bromopropoxy)phenyl)prop-2-en-1-one were not available in the cited literature. The following data are predicted based on known chemical shifts of similar structures and substituent effects.

Compound Structure Molecular Formula Molecular Weight Predicted ¹H NMR (CDCl₃, δ ppm) Predicted ¹³C NMR (CDCl₃, δ ppm)
This compoundO=Cc1ccc(OCCCBr)cc1C₁₀H₁₁BrO₂243.109.89 (s, 1H, CHO), 7.83 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 4.15 (t, 2H, OCH₂), 3.59 (t, 2H, CH₂Br), 2.35 (p, 2H, CH₂)190.8, 163.5, 132.1, 130.0, 114.9, 65.8, 32.0, 29.5
(E)-1-phenyl-3-(4-(3-bromopropoxy)phenyl)prop-2-en-1-oneBrc1ccccc1C(=O)C=Cc1ccc(OCCCBr)cc1C₁₈H₁₇BrO₂359.238.01 (d, 2H, Ar-H), 7.78 (d, 1H, α-H), 7.40-7.60 (m, 5H, Ar-H), 7.42 (d, 1H, β-H), 6.94 (d, 2H, Ar-H), 4.12 (t, 2H, OCH₂), 3.58 (t, 2H, CH₂Br), 2.33 (p, 2H, CH₂)190.5, 161.2, 144.5, 138.4, 132.6, 130.2, 128.6, 128.5, 127.8, 120.0, 114.8, 65.9, 32.1, 29.6

Expected IR (cm⁻¹):

  • Chalcone Product: ~1660 (C=O stretch), ~1600 (C=C stretch), ~1250 (C-O stretch), ~690 and ~750 (monosubstituted benzene C-H bend).

Expected Mass Spectrum (EI):

  • Chalcone Product: Molecular ion peak (M⁺) and fragments corresponding to the loss of Br, C₃H₆Br, and other characteristic cleavages.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or No Yield - Inactive or impure catalyst. - Suboptimal temperature or reaction time. - Poor substrate reactivity.- Use fresh, high-purity NaOH or KOH. - Gradually increase temperature or extend reaction time, monitoring by TLC. - Ensure appropriate stoichiometry of reactants.
Product Loss During Work-up - Product is partially soluble in the wash solvent. - Inefficient recrystallization.- Use ice-cold water for washing to minimize solubility. - Optimize the recrystallization solvent system; use a minimal amount of hot solvent.
Impure Product - Incomplete reaction. - Side reactions. - Inefficient purification.- Ensure the reaction goes to completion by monitoring with TLC. - Maintain the recommended reaction temperature. - Repeat the recrystallization process or consider column chromatography for purification.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of chalcone derivatives using this compound. The Claisen-Schmidt condensation offers a straightforward and efficient route to these valuable compounds. The presence of the bromopropoxy moiety provides a versatile handle for further chemical modifications, opening avenues for the creation of diverse chemical libraries for drug discovery and materials science applications. The detailed protocol, along with the troubleshooting guide, aims to facilitate the successful synthesis and purification of these promising molecules in a research setting.

References

  • Benchchem. "Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 5-(3-Fluoroph - Benchchem." Benchchem, 2025.
  • Benchchem. "Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis - Benchchem." Benchchem, 2025.
  • Benchchem.
  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube, 10 Feb. 2024, www.youtube.
  • SciSpace.
  • Benchchem. "Application Notes and Protocols for HPLC Purification of Synthetic Chalcones - Benchchem." Benchchem, 2025.
  • PMC. "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC - NIH." PMC, 18 Feb. 2025.
  • MDPI. "Practical Synthesis of Chalcone Derivatives and Their Biological Activities - MDPI." MDPI, 2022.
  • AIP Publishing. "Development of chalcone synthesis: Optimization of synthetic method - AIP Publishing." AIP Publishing, 28 Dec. 2023.
  • The Royal Society of Chemistry. "Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry." The Royal Society of Chemistry, 2023.
  • Jetir.Org. "SYNTHESIS OF CHALCONES - Jetir.Org." Jetir.Org, 2021.
  • RSC Publishing. "Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects - RSC Publishing." RSC Publishing, 2023.
  • PubMed Central. "Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects - PubMed Central." PubMed Central, 5 June 2025.
  • The Royal Society of Chemistry. "Electronic Supplementary Information - The Royal Society of Chemistry." The Royal Society of Chemistry, 2022.
  • International Journal of Pharmaceutical Sciences. "Chalcone Derivatives As Potential Biological Activities - International Journal of Pharmaceutical Sciences." International Journal of Pharmaceutical Sciences, 2021.
  • ResearchGate. "Synthesis and biological activities of some chalcone derivatives - ResearchGate.
  • Atlantis Press. "Synthesis of chalcone derivatives - Atlantis Press.
  • PubChem. "4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem." PubChem, 2024.
  • ResearchGate. "SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS - ResearchGate.
  • Science Alert. "Synthesis and Characterization of Some Chalcone Derivatives - Science Alert." Science Alert, 2007.
  • Wikipedia.
  • Claisen-Schmidt Condensation. University of Missouri-St. Louis, www.umsl.edu/~orglab/documents/classic/claisen.html.
  • PMC. "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH." PMC, 2 Aug. 2022.
  • UTAR Institutional Repository. "synthesis and characterization of chalcone derivatives and their antioxidant activity - UTAR Institutional Repository." UTAR Institutional Repository, 30 May 2022.
  • Science Alert. "Synthesis and Characterization of Some Chalcone Derivatives - Science Alert." Science Alert, 2007.
  • PraxiLabs.
  • The Royal Society of Chemistry. "Electronic Supplementary Information - The Royal Society of Chemistry." The Royal Society of Chemistry, 2022.
  • ResearchGate. "Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde - ResearchGate.
  • Orbital: The Electronic Journal of Chemistry. "Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde | Orbital: The Electronic Journal of Chemistry." Orbital: The Electronic Journal of Chemistry, 19 May 2025.
  • MDPI. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI." MDPI, 2022.
  • Magritek. "Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek." Magritek, 2021.
  • Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

Synthesis of Schiff base derivatives from 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis and Application of Schiff Base Derivatives from 4-(3-Bromopropoxy)benzaldehyde

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the synthesis, purification, characterization, and potential applications of Schiff base derivatives synthesized from this compound. This particular aldehyde is a valuable precursor due to its bifunctional nature: the aldehyde group allows for the formation of the core Schiff base structure, while the terminal bromo-alkoxy chain provides a versatile handle for subsequent functionalization, enabling its use in targeted drug delivery, polymer chemistry, and the development of novel sensor materials. The protocols herein are designed to be robust and reproducible, with detailed explanations of the underlying chemical principles to empower researchers in their experimental design.

Introduction: The Strategic Value of this compound in Schiff Base Chemistry

Schiff bases, compounds containing the azomethine or imine functional group (-C=N-), have been a cornerstone of synthetic chemistry since their discovery by Hugo Schiff in 1864.[1] Their synthetic flexibility and the diverse electronic and steric properties that can be introduced by varying the aldehyde and amine precursors have led to a vast array of applications.[1] These compounds are pivotal as intermediates in organic synthesis, as ligands in coordination chemistry, and as the active core in numerous pharmacologically significant molecules exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3]

The strategic selection of this compound as the aldehydic precursor introduces a key advantage. The propoxy linker provides spatial separation from the aromatic ring, while the terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. This allows the synthesized Schiff base to be covalently linked to other molecules, surfaces, or polymers, opening up advanced applications that are not accessible with simpler benzaldehyde derivatives. This guide details the efficient synthesis of these valuable derivatives and explores their characterization and utility.

Synthesis Protocol: From Precursor to Product

Principle of Reaction: Acid-Catalyzed Condensation

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid.[4][5] The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activates the aldehyde for nucleophilic attack by the lone pair of electrons on the primary amine. The resulting intermediate, a carbinolamine, is unstable and undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the stable imine (Schiff base). As this is an equilibrium reaction, the removal of water, often achieved by refluxing, drives the reaction toward the product.[6]

General Experimental Protocol

This protocol describes a general method for the condensation of this compound with a generic primary amine.

Materials & Reagents:

  • This compound

  • Selected primary amine (e.g., aniline, p-toluidine, 4-aminophenol)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, mobile phase e.g., Hexane:Ethyl Acetate 60:40)[7]

  • Büchner funnel and filter paper

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 30 mL of absolute ethanol with magnetic stirring.

  • Amine Addition: To this solution, add an equimolar amount (10 mmol) of the selected primary amine. Stir for 5-10 minutes until the amine is fully dissolved.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4][5]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Maintain reflux for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored periodically using TLC.[5][7] Spot the initial aldehyde, amine, and the reaction mixture on a TLC plate. The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction's progression.

  • Product Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath will often facilitate the precipitation of the solid Schiff base product.[8]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[9]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to obtain the final Schiff base derivative.

Data Presentation: Synthesis Examples

The following table summarizes typical results for the synthesis of various Schiff base derivatives from this compound, demonstrating the versatility of the protocol.

Derivative Primary Amine Reactant Solvent Reaction Time (h) Yield (%) Appearance
SB-1 AnilineEthanol388Pale Yellow Solid
SB-2 4-Methylaniline (p-Toluidine)Ethanol2.592White Solid
SB-3 4-Methoxyaniline (p-Anisidine)Ethanol390Off-white Solid
SB-4 4-AminophenolMethanol485Light Brown Solid
SB-5 2-AminopyridineEthanol483Yellow Solid
Visualization: Synthetic Workflow

The general workflow for the synthesis is outlined in the diagram below.

G cluster_reactants Reactant Preparation A Dissolve this compound in Ethanol B Add Equimolar Primary Amine A->B C Add Catalytic Acetic Acid B->C D Reflux for 2-4 Hours C->D E Monitor by TLC D->E F Cool Reaction Mixture (Precipitation) D->F G Vacuum Filtration & Washing with Cold Ethanol F->G H Dry Product G->H I Final Schiff Base Derivative H->I

Caption: General workflow for the synthesis of Schiff base derivatives.

Purification and Structural Characterization

Purification Protocols

Purity is paramount for accurate characterization and reliable downstream applications.

  • Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[10] The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture) and then allowed to cool slowly. The pure compound will form crystals, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and may require some empirical testing.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is an alternative.[10] Caution: Standard silica gel is acidic and can potentially hydrolyze the imine bond. It is often advisable to use neutral alumina as the stationary phase to mitigate product degradation.[10]

  • Handling and Storage: Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture and acid.[10] Store the final, pure compounds in a tightly sealed container in a desiccator to protect them from atmospheric moisture. Avoid exposure to excessively high temperatures, which can cause thermal decomposition.[10]

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first and most direct evidence of successful Schiff base formation.

    • Key Signature: The appearance of a strong, sharp absorption band in the region of 1600-1650 cm⁻¹ , corresponding to the stretching vibration of the newly formed azomethine (-C=N-) group.[11]

    • Corroborating Evidence: The simultaneous disappearance of the characteristic aldehyde C=O stretching band (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular framework.

    • ¹H NMR: The most diagnostic signal is a singlet in the downfield region of δ 8.3-8.9 ppm , which is characteristic of the azomethine proton (-CH=N-).[12][13] Other expected signals include the aromatic protons (δ 6.9-8.2 ppm) and the distinct signals for the propoxy chain: -OCH₂- (triplet, ~δ 4.0 ppm), -CH₂- (multiplet, ~δ 2.2 ppm), and -CH₂Br (triplet, ~δ 3.6 ppm).

    • ¹³C NMR: The formation of the imine is confirmed by a signal for the azomethine carbon around δ 158-160 ppm .[12]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound, providing definitive proof of the product's identity. The observed molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.

Visualization: Analysis Workflow

G A Crude Schiff Base Product B Purification Step A->B C Recrystallization (e.g., Ethanol) B->C D Column Chromatography (Neutral Alumina) B->D E Pure, Dry Product C->E D->E F Structural Characterization E->F G FT-IR Spectroscopy (Check for C=N stretch) F->G H NMR Spectroscopy (¹H & ¹³C) F->H I Mass Spectrometry (Confirm Molecular Weight) F->I J Verified Structure G->J H->J I->J

Caption: Workflow for the purification and characterization of Schiff bases.

Applications in Research and Drug Development

The Schiff bases derived from this compound are not merely synthetic curiosities; they are enabling tools for advanced research.

  • Medicinal Chemistry & Drug Development: Schiff bases are well-established pharmacophores with a broad spectrum of biological activities.[2] The derivatives described here can be screened for anticancer, antibacterial, or antifungal efficacy.[3][14] The bromopropoxy tail is particularly valuable as it allows the potent Schiff base core to be conjugated to biomolecules, such as antibodies or peptides, for targeted drug delivery, potentially reducing systemic toxicity and increasing therapeutic efficacy.

  • Ligands for Catalysis and Coordination Chemistry: As versatile ligands, Schiff bases form stable complexes with a wide range of metal ions.[4][11] These metal complexes are themselves subjects of intense study for their catalytic activity in organic synthesis and their potential as therapeutic agents.[3] The bromo-functional group can be used to immobilize these catalysts on a solid support, facilitating their recovery and reuse.

  • Materials Science and Sensors: The ability to anchor these molecules onto surfaces via the bromo-alkoxy chain makes them excellent candidates for developing chemical sensors.[12] The imine nitrogen and the aromatic system can interact with specific analytes, causing a detectable change in optical or electrochemical properties. Furthermore, they can be incorporated into polymer backbones to create new functional materials with tailored properties.

Conclusion

This application note provides a robust and detailed framework for the synthesis of Schiff base derivatives from this compound. The protocols are straightforward, utilizing common laboratory reagents and techniques to yield a versatile class of compounds. The unique bifunctional nature of the starting aldehyde—providing both the reactive imine core and a functionalizable alkyl halide chain—makes its derivatives highly valuable for a wide range of applications, from the development of next-generation therapeutics to the design of novel functional materials. The methodologies and characterization data presented here serve as a reliable foundation for researchers exploring the vast potential of these promising chemical entities.

References

  • ResearchGate. (n.d.). How to purify Schiff base product?
  • International Journal of Chemical Studies. (2024).
  • Pandey, S., Singh, A., Kushwaha, A. K., & Singh, R. K. (2024). Photocatalyzed Synthesis of a Schiff Base via C–N Bond Formation: Benzyl Alcohol as Sustainable Surrogates of Aryl Aldehydes. The Journal of Organic Chemistry.
  • Nikam, D., Nikam, R., Shinde, K., & Karande, S. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74.
  • YouTube. (2022).
  • Adão, J. R. U., Fischer, A. C. K., & Almerindo, G. I. (n.d.). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE.
  • Chemistry Stack Exchange. (2020).
  • ResearchG
  • Journal of Chemical and Pharmaceutical Research. (2011).
  • IJTSRD. (n.d.).
  • Tigineh, G. T., & Liu, L.-K. (2021). Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes.
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI.
  • ResearchGate. (2015). What are the conditions used for schiff base reaction?
  • Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties. (2025).
  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (n.d.). PMC.
  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflamm
  • GSC Online Press. (2022).
  • Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. (2024).
  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. (n.d.).
  • Al-Ghamdi, A. A., Al-Otaibi, A. A., El-Sayed, N. N. E., & Al-Zahrani, A. M. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
  • JETIR. (n.d.).
  • Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. (n.d.). MDPI.
  • El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. NIH.
  • Aftab, M., et al. (2022).
  • Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. (n.d.).
  • Rafeye, R., & Anita, A. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Semantic Scholar.
  • BenchChem. (2025).
  • Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296.
  • Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
  • Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed.

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Activity of Novel Compounds Derived from 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Benzaldehyde derivatives represent a promising class of compounds, known for their broad-spectrum antimicrobial activities.[1][2] This document provides a comprehensive guide for the synthesis and antimicrobial evaluation of new chemical entities derived from the versatile starting material, 4-(3-bromopropoxy)benzaldehyde. The propoxy linker in this precursor not only offers a site for further chemical modification but also influences the lipophilicity and transport properties of the final compounds. We present detailed, field-proven protocols for synthesizing two key classes of derivatives—Schiff bases and chalcones—and for subsequently quantifying their antimicrobial efficacy using standardized Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. This guide is designed to provide researchers with a robust framework for the systematic discovery and validation of new antimicrobial drug candidates.

Part 1: Synthesis of Bioactive Scaffolds from this compound

The rationale for derivatizing a lead scaffold like this compound is to systematically explore the structure-activity relationship (SAR). By creating a library of related compounds, researchers can identify the specific chemical moieties that enhance antimicrobial potency, reduce toxicity, and improve pharmacokinetic properties. We will focus on two high-yield, well-established synthetic routes.

Synthesis of Schiff Bases via Condensation Reaction

Schiff bases, characterized by their azomethine group (-HC=N-), are a cornerstone in medicinal chemistry, with many demonstrating potent antibacterial, antifungal, and antiviral activities.[3][4] The formation of the imine is often critical for biological function. The synthesis involves a straightforward condensation reaction between this compound and a primary amine.

Protocol 1.1: General Synthesis of a Schiff Base Derivative

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (30 mL).

  • Addition of Amine: To this solution, add the desired primary amine (e.g., a substituted aniline) (1.05 equivalents).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then gently reflux the solution for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The resulting solid precipitate is the Schiff base product.

  • Purification: Filter the solid, wash it with cold ethanol to remove unreacted starting materials, and dry it under a vacuum. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be performed for further purification.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification Aldehyde This compound in Ethanol Catalyst Glacial Acetic Acid (Catalyst) Aldehyde->Catalyst Mix Amine Primary Amine (e.g., Aniline derivative) Amine->Catalyst Add Reflux Reflux (4-6h) Catalyst->Reflux Cooling Cool & Precipitate Reflux->Cooling Filter Filter & Wash (Cold Ethanol) Cooling->Filter Dry Dry Under Vacuum Filter->Dry Product Purified Schiff Base (-HC=N- linkage formed) Dry->Product

Caption: Workflow for Schiff Base Synthesis.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diphenyl-2-propen-1-one) are precursors to flavonoids and are known for a wide array of biological activities.[5] Their antimicrobial effect is often attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in enzymes.[6][7] The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation.

Protocol 1.2: General Synthesis of a Chalcone Derivative

  • Reagent Preparation: In a clean mortar, mix this compound (1.0 equivalent) with a substituted acetophenone (1.0 equivalent).

  • Catalysis: Add a catalytic amount of a solid base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets. The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion.

  • Reaction (Grinding Method): Grind the mixture mechanically with a pestle at room temperature for 20-30 minutes.[7] The reaction progress can be monitored by TLC. The mixture will typically turn into a thick paste and solidify.

  • Neutralization: After allowing the reaction to stand for several hours (or overnight), add the solid mass to a beaker of cold water and stir. Carefully neutralize the mixture with a dilute acid (e.g., 1N HCl) until it is slightly acidic.

  • Isolation: The precipitated crude chalcone is collected by vacuum filtration.

  • Purification: Wash the solid product thoroughly with water to remove any inorganic salts, then dry. The crude product is typically purified by recrystallization from ethanol.

  • Characterization: Confirm the structure using spectroscopic methods. The formation of the α,β-unsaturated system can be clearly observed in the ¹H-NMR spectrum.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification Aldehyde This compound Catalyst Solid NaOH or KOH (Base Catalyst) Aldehyde->Catalyst Mix in Mortar Ketone Substituted Acetophenone Ketone->Catalyst Mix in Mortar Grinding Grind at RT (20-30 min) Catalyst->Grinding Neutralize Quench in Water & Neutralize (HCl) Grinding->Neutralize Filter Filter & Wash Neutralize->Filter Recrystallize Recrystallize (Ethanol) Filter->Recrystallize Product Purified Chalcone (α,β-unsaturated ketone) Recrystallize->Product cluster_prep Preparation cluster_plate 96-Well Plate Assay cluster_analysis Analysis A Prepare Compound Stock Solution C Perform 2-fold Serial Dilution of Compound A->C B Prepare & Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D Combine E Incubate at 37°C (16-24h) D->E F Visually Inspect for Turbidity E->F G Determine MIC Value (Lowest Clear Well) F->G

Caption: Workflow for MIC Determination.

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to the MIC assay that distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. [8]The MBC is the lowest concentration of an agent that kills 99.9% of the initial bacterial inoculum. [9] Materials and Reagents:

  • Completed 96-well MIC plate

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Incubator (35 ± 2°C)

Step-by-Step Procedure:

  • Select Wells for Subculturing: After determining the MIC, select the wells corresponding to the MIC value and at least two more concentrated dilutions (e.g., MIC, 2x MIC, 4x MIC). [10]2. Plating: Using a calibrated loop or micropipette, take a small aliquot (typically 10-20 µL) from each selected well and plate it onto a fresh agar plate. Spread the aliquot evenly across a quadrant of the plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible in the growth control sample.

  • Determine MBC: Count the number of colonies on each quadrant. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [8][9]

MIC Perform MIC Assay (Protocol 2.1) Select Identify Clear Wells (at MIC and above) MIC->Select Plate Subculture Aliquots onto Agar Plates Select->Plate Incubate Incubate Agar Plates (18-24h) Plate->Incubate Count Count Colonies (CFU) Incubate->Count MBC Determine MBC (≥99.9% killing) Count->MBC

Caption: Relationship between MIC and MBC Assays.

Part 3: Data Interpretation and Presentation

Quantitative MIC and MBC data should be summarized in a clear, organized table to facilitate analysis and comparison across different compounds and bacterial strains.

Table 1: Example Antimicrobial Activity Data for Synthesized Compounds

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
SCHIFF-01 S. aureus (ATCC 29213)16322Bactericidal
SCHIFF-01 E. coli (ATCC 25922)64>256>4Bacteriostatic
CHAL-01 S. aureus (ATCC 29213)8162Bactericidal
CHAL-01 E. coli (ATCC 25922)32642Bactericidal
Ciprofloxacin S. aureus (ATCC 29213)0.512Bactericidal
Ciprofloxacin E. coli (ATCC 25922)0.250.52Bactericidal
  • Interpretation of MBC/MIC Ratio: This ratio is a valuable metric. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. It is considered bacteriostatic if the ratio is > 4.

Part 4: Mechanistic Insights and Next Steps

The primary mechanism of action for many benzaldehyde derivatives involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and cell death. [1]For chalcones, the electrophilic α,β-unsaturated ketone system can covalently modify essential bacterial enzymes. [6] Following initial screening, promising compounds should be subjected to further investigation:

  • Time-Kill Assays: To study the rate of bactericidal activity over time.

  • Cytotoxicity Testing: To assess the toxicity of the compounds against mammalian cell lines (e.g., using an MTT assay) to determine the therapeutic index. [3]* Mechanism of Action Studies: To elucidate the specific molecular target, using techniques like membrane permeability assays or enzyme inhibition studies.

  • In Vivo Efficacy Studies: To evaluate the compound's effectiveness in an animal model of infection.

By following these structured synthesis and evaluation protocols, research and development teams can efficiently identify and advance novel antimicrobial candidates derived from this compound, contributing to the critical fight against infectious diseases.

References

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central.
  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.
  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal for Multidisciplinary Research, Science & Technology Innovation.
  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
  • Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. JoVE.
  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Unknown Source.
  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.
  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega - ACS Publications.
  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. International Journal of Pharmacy and Pharmaceutical Sciences.
  • SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC - NIH.
  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC - NIH.
  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI.
  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica.
  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences.
  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Brazilian Journal of Biology.
  • Ability of benzaldehyde to modulate the antibiotic action of... ResearchGate.
  • synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Semantic Scholar.
  • Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. ResearchGate.
  • Synthesis and biological evaluation of novel Schiff's bases. ResearchGate.
  • Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity. University of Thi-Qar Journal of Science.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed.
  • Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. ResearchGate.
  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry.

Sources

Application Notes and Protocols for the Anticancer Evaluation of 4-(3-Bromopropoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: The Therapeutic Potential of Modified Benzaldehydes in Oncology

Benzaldehyde, the simplest aromatic aldehyde, has a long-documented history of investigation as a potential anticancer agent, with early studies noting its selective cytotoxicity towards cancer cells over normal cells.[1][2] Its derivatives are being explored to enhance efficacy and overcome limitations such as metabolic instability. The core structure of benzaldehyde offers a versatile scaffold for chemical modification to improve pharmacological properties. Recent research has illuminated that benzaldehyde and its analogues can suppress critical signaling pathways in cancer cells, including those governed by the 14-3-3ζ protein, which is a key regulator in epithelial-mesenchymal plasticity and treatment resistance.[1][3]

This document provides a detailed guide for the anticancer evaluation of a specific class of derivatives: 4-(3-Bromopropoxy)benzaldehyde and its analogues . While direct and extensive anticancer studies on this particular derivative are not widely published, we will draw upon established methodologies and findings from structurally similar alkoxy-substituted benzaldehydes, such as benzyloxybenzaldehyde derivatives, which have shown significant promise.[4] These related compounds have been demonstrated to induce apoptosis and cause cell cycle arrest, providing a strong rationale for investigating the 4-(3-bromopropoxy) moiety.[4] The protocols outlined herein are designed to be robust and self-validating, enabling researchers to rigorously assess the anticancer potential of this novel class of compounds.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound serves as the foundational step for further derivatization and biological screening. The general approach involves an O-alkylation of a hydroxybenzaldehyde precursor.

Protocol 1: Synthesis of this compound

This protocol is based on standard Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as the final product.

Part 2: In Vitro Anticancer Evaluation

A systematic in vitro evaluation is critical to determine the cytotoxic and mechanistic properties of the synthesized derivatives.

Cell Viability and Cytotoxicity Assessment

The initial step is to determine the concentration-dependent cytotoxic effect of the compounds on a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[5]

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., HL-60 [promyelocytic leukemia], MCF-7 [breast adenocarcinoma], A549 [lung carcinoma])

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation: Cytotoxicity of Alkoxy-Substituted Benzaldehyde Derivatives

The following table presents example cytotoxicity data for structurally related benzyloxybenzaldehyde derivatives against the HL-60 cell line, which can serve as a benchmark for evaluating new this compound analogues.[4]

Compound IDStructureCell LineIC₅₀ (µM)
1 2-(benzyloxy)benzaldehydeHL-601-10
2 2-(benzyloxy)-4-methoxybenzaldehydeHL-601-10
3 2-(benzyloxy)-5-methoxybenzaldehydeHL-601-10
4 2-[(3-methoxybenzyl)oxy]benzaldehydeHL-601-10
Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives dissolve Dissolve Compounds in DMSO synthesis->dissolve treat Treat Cells with Compound Dilutions dissolve->treat seed Seed Cancer Cells in 96-well Plates seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value plot->determine

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Apoptosis Induction Analysis

A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. This can be assessed through various methods, including DNA fragmentation analysis and assessing changes in the mitochondrial membrane potential.[4]

Protocol 3: DNA Fragmentation Assay (Qualitative)

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Lysis buffer (e.g., Tris-EDTA buffer with 0.5% Triton X-100).

  • RNase A and Proteinase K.

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1).

  • Ethanol and 70% Ethanol.

  • Agarose gel and electrophoresis equipment.

  • DNA loading dye.

  • Ethidium bromide or other DNA stain.

Procedure:

  • Cell Lysis: Harvest treated and untreated cells and lyse them in lysis buffer.

  • RNA and Protein Digestion: Treat the lysate with RNase A followed by Proteinase K.

  • DNA Extraction: Perform a phenol:chloroform extraction to purify the DNA.

  • DNA Precipitation: Precipitate the DNA with cold ethanol and wash with 70% ethanol.

  • Gel Electrophoresis: Resuspend the DNA pellet and run on a 1.5% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be measured using fluorescent dyes like JC-1.

Materials:

  • Cancer cells treated with the test compound.

  • JC-1 staining solution.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 12-24 hours).

  • Staining: Harvest and wash the cells, then stain with JC-1 solution according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the cells using a flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates apoptosis.

Cell Cycle Analysis

Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation. Benzaldehyde derivatives have been shown to arrest the cell cycle at the G2/M phase.[4]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells treated with the test compound.

  • 70% cold ethanol.

  • Phosphate-buffered saline (PBS).

  • Propidium Iodide (PI) staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. An accumulation of cells in a particular phase indicates cell cycle arrest.

Part 3: Mechanistic Insights and Signaling Pathways

The anticancer effects of benzaldehyde derivatives are often linked to the induction of the intrinsic apoptosis pathway.

The Intrinsic Apoptosis Pathway

Treatment with an effective this compound derivative is hypothesized to cause mitochondrial stress, leading to a decrease in the mitochondrial membrane potential.[4] This triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.

G cluster_cytoplasm Cytoplasm compound This compound Derivative mito Mitochondrion compound->mito Induces Stress delta_psi Loss of ΔΨm mito->delta_psi cyto_c_cyto Cytochrome c mito->cyto_c_cyto Release cyto_c_mito Cytochrome c apaf1 Apaf-1 cyto_c_cyto->apaf1 cas9 Pro-Caspase-9 apaf1->cas9 act_cas9 Activated Caspase-9 cas9->act_cas9 Activation cas3 Pro-Caspase-3 act_cas9->cas3 act_cas3 Activated Caspase-3 cas3->act_cas3 Cleavage apoptosis Apoptosis (DNA Fragmentation, Cell Death) act_cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The protocols and application notes provided in this guide offer a comprehensive framework for the initial anticancer evaluation of this compound derivatives. By systematically assessing cytotoxicity, apoptosis induction, and effects on the cell cycle, researchers can effectively identify promising lead compounds for further development. While the provided data on benzyloxybenzaldehydes serves as a valuable reference, it is crucial to generate specific data for the 4-(3-bromopropoxy) analogues to establish their unique structure-activity relationships. Future studies should aim to elucidate the precise molecular targets and further explore the in vivo efficacy and safety of the most potent derivatives identified through these in vitro screens.

References

  • Ariyoshi-Kishino, K., Hashimoto, K., Amano, O., Saitoh, J., Kochi, M., & Sakagami, H. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-76.
  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (n.d.). Ovid.
  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-44. doi: 10.1016/j.bmc.2004.12.026
  • Saitoh, J., & Saya, H. (2016). Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14 Supplement), 4758.
  • Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. doi: 10.1038/s41416-025-03006-4
  • Stopping pancreatic cancer spread using benzaldehyde. (2025, July 3). ecancer.
  • Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. (2025, July 2). Medical Xpress.
  • Evaluation of the effect of benzaldehyde derivatives in human cancer cells. (n.d.). RGCC International.
  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025, May 2). British Journal of Cancer.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2022). MDPI.
  • Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. (2016). Cancer Research.
  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). Bioorganic & Medicinal Chemistry.
  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará.
  • Effects of benzaldehyde on survival and cell-cycle kinetics of human cells cultivated in vitro. (n.d.). PubMed.
  • Induction of apoptosis in colorectal carcinoma cells treated with 4-hydroxy-2-nonenal and structurally related aldehydic products of lipid peroxidation. (n.d.). PubMed.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer.

Sources

Application Notes and Protocols: 4-(3-Bromopropoxy)benzaldehyde as a Versatile Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3][4] The linker is not merely a passive tether; its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3][5][6][7]

This guide focuses on the application of 4-(3-Bromopropoxy)benzaldehyde, a versatile and synthetically accessible building block for the construction of PROTAC linkers. Its unique bifunctional nature, featuring a reactive alkyl bromide and a benzaldehyde moiety, offers a strategic entry point for the sequential and controlled conjugation of POI and E3 ligase ligands.

This compound: A Bifunctional Linker Precursor

This compound provides two distinct reactive handles for PROTAC synthesis:

  • 3-Bromopropoxy Group: The terminal alkyl bromide is a versatile electrophile for nucleophilic substitution reactions. It readily reacts with nucleophiles such as amines, phenols, and thiols present on a POI or E3 ligase ligand, forming stable ether, amine, or thioether linkages. This functionality is often exploited for the initial conjugation step.

  • Benzaldehyde Group: The aldehyde functionality offers a gateway to a variety of conjugation chemistries. It can undergo reductive amination with primary or secondary amines to form stable amine linkages. Additionally, it can participate in other modern ligation reactions, providing flexibility in the synthetic strategy.[8][9]

Key Properties of this compound
PropertyValue
CAS Number 17954-81-3[10][11]
Molecular Formula C10H11BrO2[11]
Molecular Weight 243.1 g/mol [10]
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, DMF, DMSO)

Strategic Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this linker precursor is a modular process. The general workflow involves the sequential attachment of the POI ligand and the E3 ligase ligand. The order of addition can be adapted based on the specific chemistry of the ligands.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Second Ligand Conjugation Linker This compound Intermediate1 Ligand1-Linker Intermediate Linker->Intermediate1 Nucleophilic Substitution Ligand1 POI or E3 Ligase Ligand (with nucleophile, e.g., -NH2, -OH) Ligand1->Intermediate1 Ligand2 E3 Ligase or POI Ligand (with amine, e.g., -NH2) PROTAC Final PROTAC Molecule Ligand2->PROTAC Intermediate1_ref Ligand1-Linker Intermediate Intermediate1_ref->PROTAC Reductive Amination

Caption: General workflow for PROTAC synthesis.

Protocol 1: Conjugation of an Amine-Containing POI Ligand via Reductive Amination

This protocol details the conjugation of a POI ligand containing a primary or secondary amine to the benzaldehyde moiety of the linker, followed by attachment of an E3 ligase ligand with a nucleophilic handle.

Materials:

  • This compound

  • POI ligand with a primary or secondary amine

  • E3 ligase ligand with a nucleophilic group (e.g., phenol, amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step-by-Step Procedure:

  • Formation of the POI-Linker Intermediate:

    • Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCE.

    • Add STAB (1.5 eq) to the mixture in portions at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (DCM), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.

  • Conjugation to the E3 Ligase Ligand:

    • Dissolve the POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.

    • Add a base such as DIPEA or K2CO3 (2.0-3.0 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Conjugation of a Phenolic POI Ligand via Williamson Ether Synthesis

This protocol outlines the initial conjugation of a POI ligand containing a phenolic hydroxyl group to the alkyl bromide of the linker, followed by reductive amination with an amine-containing E3 ligase ligand.

Materials:

  • This compound

  • POI ligand with a phenolic hydroxyl group

  • E3 ligase ligand with a primary or secondary amine

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:

  • Formation of the POI-Linker Intermediate:

    • Dissolve the phenolic POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF or ACN.

    • Add K2CO3 or Cs2CO3 (2.0-3.0 eq) to the mixture.

    • Stir the reaction at 60-80 °C for 6-18 hours. Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction, filter off the base, and concentrate the solvent.

    • Purify the crude product by flash column chromatography to yield the POI-linker intermediate.

  • Conjugation to the E3 Ligase Ligand:

    • Dissolve the POI-linker intermediate (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DCE.

    • Add STAB (1.5 eq) to the mixture in portions at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

Characterization and Validation of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and activity of the synthesized PROTAC.

Analytical Characterization
TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and assess purityA major peak corresponding to the calculated mass of the PROTAC.
¹H and ¹³C NMR Confirm chemical structurePeaks consistent with the proposed PROTAC structure.
HRMS Determine the exact massObserved mass should be within 5 ppm of the calculated exact mass.
Biological Evaluation

Once synthesized and purified, the PROTAC's biological activity must be evaluated.

Biological_Evaluation_Workflow Start Synthesized PROTAC Cell_Treatment Treat cells with PROTAC (various concentrations and time points) Start->Cell_Treatment Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Start->Ternary_Complex Lysis Cell Lysis and Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blotting for Target Protein Levels Lysis->Western_Blot Ubiquitination_Assay Target Protein Ubiquitination Assay Lysis->Ubiquitination_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis End Confirmed PROTAC Activity Data_Analysis->End Ubiquitination_Assay->End Ternary_Complex->End

Caption: Workflow for biological evaluation of PROTACs.

Protocol 3: Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for different time points (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[7]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein overnight at 4°C.[7] After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Conclusion

This compound is a valuable and versatile linker precursor for the synthesis of PROTACs. Its bifunctional nature allows for a modular and strategic approach to PROTAC assembly, enabling the connection of a wide variety of POI and E3 ligase ligands. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers to successfully utilize this linker in the development of novel protein degraders. The rational design of the linker is a critical aspect of PROTAC development, and the strategic use of building blocks like this compound is paramount to advancing this exciting therapeutic modality.[3][5][6][7]

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) — Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]
  • Rai, V., et al. (2018). Phospha-Mannich Reaction for Single-Lysine-Residue-Specific Protein Modification. Angewandte Chemie International Edition, 57(38), 12495-12499. [Link]
  • JenKem Technology. (n.d.).
  • Zhang, T., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(20), 1845-1862. [Link]
  • Alfayomy, A. M., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry, 267, 116167. [Link]
  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. [Link]
  • Uniyal, S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1363-1386. [Link]
  • Edmondson, S. D., et al. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. ACS Medicinal Chemistry Letters, 13(8), 1213-1217. [Link]
  • Lu, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 111. [Link]
  • Van Molle, I., & Thom, C. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(1), 134-154. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-(3-Bromopropoxy)benzaldehyde in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Cellular Imaging and Diagnostics

In the dynamic landscape of biomedical research and drug development, fluorescent probes have emerged as indispensable tools for visualizing and quantifying biological processes with exceptional sensitivity and spatiotemporal resolution. The rational design of these molecular sensors is paramount to achieving the desired selectivity and photophysical properties. 4-(3-Bromopropoxy)benzaldehyde stands out as a strategic building block in the synthesis of sophisticated fluorescent probes. Its unique bifunctional nature, featuring a reactive aldehyde and a versatile bromopropoxy tail, offers a powerful handle for the covalent linkage to a wide array of fluorophores and the subsequent introduction of recognition moieties.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a naphthalimide-based fluorescent probe designed for the detection of intracellular thiols. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, field-tested experimental protocol, and discuss the broader implications for cellular imaging and drug discovery.

The Architectural Logic: Why this compound?

The efficacy of this compound as a synthetic precursor lies in its distinct chemical functionalities:

  • The Aldehyde Group: This moiety serves as a reactive handle for conjugation to various nucleophiles, most notably primary amines, through the formation of a Schiff base (imine). This reaction is often a key step in attaching the benzaldehyde-derived component to a fluorophore scaffold.

  • The Bromopropoxy Group: The terminal bromide on the propoxy chain is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a recognition unit that can selectively interact with the target analyte. In the context of thiol-reactive probes, this group can be displaced by a thiol-containing molecule, triggering a change in the probe's fluorescence.

This dual functionality allows for a modular and convergent synthetic approach, where the fluorophore and the recognition element can be independently optimized and then coupled through the this compound linker.

Featured Application: A Naphthalimide-Based Fluorescent Probe for Thiol Detection

Biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), play critical roles in maintaining cellular redox homeostasis.[1][2] Aberrant thiol levels are implicated in a range of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the development of fluorescent probes for the selective detection of thiols is of significant interest.

Here, we outline the synthesis and proposed mechanism of a naphthalimide-based fluorescent probe, Naphth-S-Probe , which leverages this compound for its construction.

Synthetic Strategy and Rationale

The synthesis of Naphth-S-Probe involves a two-step process:

  • Synthesis of the Naphthalimide-Amine Precursor: 4-Bromo-1,8-naphthalic anhydride is reacted with an excess of ethylenediamine to yield a mono-substituted naphthalimide with a pendant primary amine. This amine will serve as the nucleophile for the subsequent reaction with the aldehyde.

  • Schiff Base Formation and Final Probe Synthesis: The naphthalimide-amine precursor is then condensed with this compound to form the final probe, Naphth-S-Probe , via an imine linkage.

The resulting probe is designed to be in a "quenched" or low-fluorescence state. The sensing mechanism relies on the nucleophilic attack of a thiol on the benzylic carbon of the imine, coupled with the displacement of the bromopropoxy group, leading to a significant increase in fluorescence—a "turn-on" response.

Visualizing the Synthesis and Sensing Mechanism

G cluster_synthesis Synthesis of Naphth-S-Probe cluster_sensing Sensing Mechanism 4-Bromo-1,8-naphthalic anhydride 4-Bromo-1,8-naphthalic anhydride Naphthalimide-Amine Naphthalimide-Amine 4-Bromo-1,8-naphthalic anhydride->Naphthalimide-Amine Reaction 1 Ethylenediamine Ethylenediamine Ethylenediamine->Naphthalimide-Amine Naphth-S-Probe Naphth-S-Probe Naphthalimide-Amine->Naphth-S-Probe Reaction 2 This compound This compound This compound->Naphth-S-Probe Activated Probe Activated Probe Naphth-S-Probe->Activated Probe Nucleophilic Attack Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Activated Probe Fluorescence ON Fluorescence ON Activated Probe->Fluorescence ON

Caption: Synthetic workflow and sensing mechanism of Naphth-S-Probe.

Detailed Experimental Protocol: Synthesis of Naphth-S-Probe

Disclaimer: This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Materials
  • 4-Bromo-1,8-naphthalic anhydride

  • Ethylenediamine

  • Ethanol (absolute)

  • This compound[3]

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Part 1: Synthesis of N-(2-aminoethyl)-4-bromo-1,8-naphthalimide
  • To a 250 mL round-bottom flask, add 4-bromo-1,8-naphthalic anhydride (2.77 g, 10 mmol) and absolute ethanol (100 mL).

  • Stir the suspension at room temperature and add ethylenediamine (6.01 g, 100 mmol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: DCM/Methanol 95:5).

  • After completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold ethanol to remove excess ethylenediamine.

  • Dry the solid under vacuum to yield N-(2-aminoethyl)-4-bromo-1,8-naphthalimide as a yellow powder.

Part 2: Synthesis of Naphth-S-Probe
  • In a 100 mL round-bottom flask, dissolve N-(2-aminoethyl)-4-bromo-1,8-naphthalimide (0.32 g, 1 mmol) and this compound (0.24 g, 1 mmol) in 50 mL of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring by TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in DCM and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford the final product, Naphth-S-Probe .

Characterization and Photophysical Properties

The synthesized probe should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

The photophysical properties of Naphth-S-Probe should be investigated in a suitable buffer solution (e.g., PBS, pH 7.4).

PropertyExpected Value
Absorption Maximum (λ_abs) ~420 nm
Emission Maximum (λ_em) ~540 nm (after reaction with thiol)
Fluorescence Quantum Yield (Φ_F) Low (before thiol addition)
Fluorescence Quantum Yield (Φ_F) High (after thiol addition)

Application in Live Cell Imaging

Naphth-S-Probe can be employed for the visualization of intracellular thiols in living cells.

Cell Culture and Staining Protocol
  • Culture a suitable cell line (e.g., HeLa or A549) on a glass-bottom dish in appropriate growth medium.

  • Prepare a stock solution of Naphth-S-Probe (1 mM) in DMSO.

  • When cells reach 70-80% confluency, replace the growth medium with fresh medium containing Naphth-S-Probe at a final concentration of 5-10 µM.

  • Incubate the cells for 30 minutes at 37 °C in a CO₂ incubator.

  • Wash the cells twice with PBS to remove any unbound probe.

  • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission collection at 500-550 nm).

  • To demonstrate selectivity, cells can be pre-treated with a thiol-depleting agent like N-ethylmaleimide (NEM) before probe incubation. A significant reduction in fluorescence intensity would be expected.

G cluster_controls Experimental Controls Cell Seeding Cell Seeding Probe Incubation Probe Incubation Cell Seeding->Probe Incubation 24h Washing Washing Probe Incubation->Washing 30 min Fluorescence Imaging Fluorescence Imaging Washing->Fluorescence Imaging Untreated Cells Untreated Cells Untreated Cells->Fluorescence Imaging NEM-treated Cells NEM-treated Cells NEM-treated Cells->Fluorescence Imaging Probe-treated Cells Probe-treated Cells Probe-treated Cells->Fluorescence Imaging

Caption: Workflow for live cell imaging with Naphth-S-Probe.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of advanced fluorescent probes. Its bifunctional nature allows for the facile construction of complex molecular architectures with tailored recognition and signaling properties. The naphthalimide-based thiol probe, Naphth-S-Probe , serves as a compelling example of how this precursor can be strategically employed to address important biological questions. Future work could focus on modifying the fluorophore to achieve longer emission wavelengths for deeper tissue imaging or altering the recognition moiety to target other analytes of interest, further expanding the utility of this compound in the development of next-generation chemical biology tools.

References

  • Cao, M., Chen, H., et al. (2016). Naphthalimide-based fluorescent probe for selectively and specifically detecting glutathione in the lysosomes of living cells.
  • MDPI. (n.d.). Fluorescent Probes for Live Cell Thiol Detection. MDPI. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). Thiol-Selective Fluorogenic Probes for Labeling and Release. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). Lessons in Organic Fluorescent Probe Discovery. PubMed Central. [Link]
  • Royal Society of Chemistry. (2020). The synthesis of fluorescent benzofuro[2,3-c]pyridines via palladium-catalyzed heteroaromatic C–H addition and sequential tandem cyclization. Organic Chemistry Frontiers. [Link]
  • National Center for Biotechnology Information. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. [Link]
  • National Center for Biotechnology Information. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. PubChem. [Link]
  • ETH Zurich Research Collection. (2021). Editorial: Organic Fluorescent Materials as Chemical Sensors. ETH Zurich Research Collection. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on Strategic Linker Selection in Modern Drug Discovery

In the landscape of contemporary drug discovery and high-throughput chemical synthesis, the judicious selection of a linker is paramount to the success of a solid-phase organic synthesis (SPOS) campaign. The linker is not merely a point of attachment to the solid support; it is a critical determinant of the synthetic strategy, dictating the conditions for on-resin transformations and the ultimate release of the target molecule. This guide focuses on the application of 4-(3-Bromopropoxy)benzaldehyde, a versatile and strategically functionalized linker, in the solid-phase synthesis of diverse molecular scaffolds.

The unique architecture of this compound offers a dual-functionality approach. The benzaldehyde moiety provides a handle for the initial immobilization of primary amine-containing building blocks via reductive amination. Subsequently, the terminal bromo-propoxy group presents a latent electrophilic site, enabling a range of on-resin modifications, most notably intramolecular cyclizations to generate heterocyclic frameworks. This application note will provide a comprehensive overview of the chemistry, detailed experimental protocols, and expert insights into the effective use of this linker system.

I. The Chemistry of this compound in Solid-Phase Synthesis

The utility of this compound as a linker in SPOS is rooted in its distinct chemical functionalities, which allow for a sequential and orthogonal set of transformations.

1.1. Immobilization via Reductive Amination:

The primary mode of substrate attachment to a resin functionalized with this compound is through the formation of a secondary amine via reductive amination. This reaction proceeds through an initial imine formation between the aldehyde and a primary amine-containing substrate, followed by in-situ reduction with a mild reducing agent.

1.2. On-Resin Transformations:

Once the substrate is immobilized, the pendant 3-bromopropoxy chain can be exploited for further molecular diversification. The terminal alkyl bromide is an excellent electrophile for nucleophilic substitution reactions. This feature is particularly powerful for the on-resin synthesis of cyclic structures, where an intramolecular nucleophile within the attached substrate can displace the bromide to form a new ring system.

1.3. Cleavage Strategy: Acid-Mediated Ether Bond Scission:

The final step in the synthesis is the cleavage of the target molecule from the solid support. The ether linkage connecting the benzaldehyde moiety to the resin is susceptible to cleavage under acidic conditions.[1][2][3] The specific conditions can be tuned based on the overall stability of the synthesized molecule.

Below is a diagram illustrating the overall workflow for solid-phase synthesis using a this compound functionalized resin.

sps_workflow Resin Amine-Functionalized Resin ActivatedResin Aldehyde-Functionalized Resin Resin->ActivatedResin Linker Attachment Linker This compound Linker->ActivatedResin Immobilized Immobilized Substrate ActivatedResin->Immobilized Reductive Amination PrimaryAmine Primary Amine Substrate (R-NH2) PrimaryAmine->Immobilized OnResinMod On-Resin Modification Immobilized->OnResinMod Optional Diversification Cyclized Cyclized Product on Resin OnResinMod->Cyclized Intramolecular Cyclization FinalProduct Final Product in Solution Cyclized->FinalProduct Cleavage Cleavage Acidic Cleavage Cleavage->FinalProduct monitoring_workflow Start Amino-Resin Step1 Linker Attachment Start->Step1 Monitor1 Kaiser Test (Negative) Step1->Monitor1 Step2 Reductive Amination Monitor1->Step2 Monitor2 DNPH Test (Negative) Step2->Monitor2 Step3 On-Resin Reaction Monitor2->Step3 Monitor3 Cleavage + LC-MS Step3->Monitor3 Step4 Final Cleavage Monitor3->Step4 FinalProduct Purified Product Step4->FinalProduct

Caption: Key analytical monitoring points throughout the solid-phase synthesis.

IV. Troubleshooting and Expert Insights

  • Incomplete Linker Attachment: If the Kaiser test remains positive after the linker attachment step, consider extending the reaction time, using a more potent coupling agent like HATU, or slightly increasing the equivalents of the linker and coupling reagents.

  • Low Yield in Reductive Amination: Ensure the primary amine substrate is of high purity and free of moisture. The use of a mild excess of the reducing agent is recommended. For less reactive amines, a slight increase in temperature (e.g., to 40 °C) may be beneficial.

  • Sluggish Intramolecular Cyclization: The rate of cyclization is highly dependent on the nature of the nucleophile and the forming ring size. If the reaction is slow, consider using a stronger, non-nucleophilic base or increasing the reaction temperature. Ensure the solvent is anhydrous, as water can compete with the intramolecular reaction.

  • Side Products during Cleavage: The use of scavengers like triisopropylsilane (TIS) is crucial to prevent re-attachment of cleaved carbocations to electron-rich functionalities on the target molecule. [4]

V. Conclusion

This compound is a powerful and versatile linker for solid-phase organic synthesis, enabling the construction of diverse molecular libraries, particularly those containing heterocyclic scaffolds. By understanding the underlying chemistry and following robust, well-monitored protocols, researchers can effectively leverage this linker to accelerate their drug discovery and development efforts. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this valuable synthetic tool.

References

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [6]2. Gelin, M., et al. (2000). 4-Alkoxy-2-hydroxybenzaldehyde (AHB): a versatile aldehyde linker for solid-phase synthesis of C-terminal modified peptides and peptidomimetics. Organic Letters, 2(13), 1787-90.
  • West, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS combinatorial science, 17(3), 152-155. Retrieved from [4]9. Bradley, M., et al. (2001). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 66(18), 6354-6361.
  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science, 17(3), 152-155.

Sources

Application Notes and Protocols: One-Pot Synthesis of Bio-inspired Scaffolds Utilizing 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 4-(3-Bromopropoxy)benzaldehyde in One-Pot Syntheses

In the landscape of modern drug discovery, the efficiency of synthetic routes directly impacts the pace of innovation. One-pot multicomponent reactions (MCRs) have emerged as a cornerstone of combinatorial chemistry and lead generation, offering a streamlined approach to complex molecular architectures.[1][2] This guide focuses on the strategic application of a uniquely functionalized building block, this compound, in a one-pot synthesis paradigm.

The aldehyde group serves as a reactive handle for initial condensation reactions, while the terminal bromo-propoxy chain presents a latent site for subsequent, post-condensation modifications. This "two-stage" reactivity, embedded within a single molecule, makes this compound an exceptionally valuable starting material for generating diverse libraries of drug-like molecules. This application note will provide a detailed protocol for a one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives, a scaffold known for its diverse biological activities, and discuss the downstream synthetic potential unlocked by the bromopropoxy moiety.[3]

Reaction Mechanism and Scientific Rationale: A Domino Approach to Complexity

The selected one-pot synthesis proceeds via a domino sequence of reactions, a hallmark of elegant and efficient organic synthesis. The reaction brings together three components: this compound, malononitrile, and 4-hydroxycoumarin, catalyzed by a mild base such as DABCO (1,4-diazabicyclo[2.2.2]octane).

The reaction is initiated by a Knoevenagel condensation between this compound and malononitrile. This step is base-catalyzed and results in the formation of a highly electrophilic α,β-unsaturated system. The subsequent step involves a Michael addition of the enolate of 4-hydroxycoumarin to the Knoevenagel adduct. The final step is an intramolecular cyclization followed by tautomerization to yield the thermodynamically stable dihydropyrano[3,2-c]chromene scaffold. The beauty of this one-pot approach lies in the fact that all these steps occur sequentially in the same reaction vessel, obviating the need for isolation and purification of intermediates, thus saving time and resources.[3]

The choice of a non-covalent catalyst like DABCO is strategic; it is effective in promoting the reaction while being easily removable during workup. Furthermore, conducting the reaction under solvent-free or minimal solvent conditions aligns with the principles of green chemistry.

Experimental Protocol: Synthesis of 2-Amino-4-(4-(3-bromopropoxy)phenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

This protocol provides a step-by-step methodology for the one-pot synthesis of a representative dihydropyrano[3,2-c]chromene derivative.

Materials and Equipment
Reagent/Equipment Specifications
This compound>98% purity
Malononitrile>99% purity
4-Hydroxycoumarin>98% purity
DABCO (1,4-diazabicyclo[2.2.2]octane)>99% purity
EthanolAnhydrous
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer with heating
TLC platesSilica gel 60 F254
Filtration apparatusBuchner funnel and flask
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.2 mmol), 4-hydroxycoumarin (1.0 mmol), and DABCO (0.1 mmol, 10 mol%).

  • Reaction Execution: The reaction mixture is heated to 80 °C with continuous stirring. If desired, a minimal amount of ethanol (2-3 mL) can be added to facilitate mixing.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then triturated with cold ethanol, collected by vacuum filtration, and washed with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the pure 2-amino-4-(4-(3-bromopropoxy)phenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile.

Visualization of the Synthetic Workflow

One_Pot_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_process One-Pot Reaction cluster_product Product This compound This compound Heating (80°C) Heating (80°C) This compound->Heating (80°C) Malononitrile Malononitrile Malononitrile->Heating (80°C) 4-Hydroxycoumarin 4-Hydroxycoumarin 4-Hydroxycoumarin->Heating (80°C) DABCO DABCO DABCO->Heating (80°C) Dihydropyrano[3,2-c]chromene Dihydropyrano[3,2-c]chromene Heating (80°C)->Dihydropyrano[3,2-c]chromene

Caption: One-pot synthesis workflow.

Expected Results and Data

Compound Molecular Formula Molecular Weight Expected Yield Appearance
2-Amino-4-(4-(3-bromopropoxy)phenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrileC22H17BrN2O4465.2985-95%White to off-white solid

The structure of the final product should be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Downstream Applications: Leveraging the Bromopropoxy Handle

The true synthetic utility of the synthesized dihydropyrano[3,2-c]chromene derivative lies in the presence of the terminal bromo group on the propoxy chain. This electrophilic site is primed for a variety of nucleophilic substitution reactions, allowing for the rapid generation of a diverse library of analogs.

Downstream_Modification cluster_nucleophiles Nucleophiles cluster_products Diverse Analogs Core_Scaffold Dihydropyrano[3,2-c]chromene with Bromopropoxy Chain Amine Analogs Amine Analogs Core_Scaffold->Amine Analogs + Amines Thioether Analogs Thioether Analogs Core_Scaffold->Thioether Analogs + Thiols Azide Analogs (Click Chemistry Precursors) Azide Analogs (Click Chemistry Precursors) Core_Scaffold->Azide Analogs (Click Chemistry Precursors) + Azides Ether Analogs Ether Analogs Core_Scaffold->Ether Analogs + Phenols Amines (R-NH2) Amines (R-NH2) Thiols (R-SH) Thiols (R-SH) Azides (N3-) Azides (N3-) Phenols (Ar-OH) Phenols (Ar-OH)

Caption: Post-synthesis diversification strategy.

This diversification can be readily achieved by treating the bromo-functionalized core scaffold with various nucleophiles. For instance:

  • Reaction with primary or secondary amines will yield amino-functionalized derivatives, which can modulate solubility and introduce new hydrogen bonding interactions.

  • Reaction with thiols will lead to the formation of thioethers, a common functional group in many biologically active molecules.

  • Reaction with sodium azide provides an entry point to azide derivatives, which are versatile precursors for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Reaction with phenols in the presence of a base will generate ether-linked analogs, expanding the structural diversity of the library.

Conclusion and Future Outlook

The one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives using this compound is a robust and efficient method for the generation of complex, drug-like molecules. The strategic incorporation of the bromopropoxy moiety provides a powerful tool for late-stage functionalization, enabling the rapid exploration of structure-activity relationships (SAR). This approach is highly amenable to parallel synthesis and the creation of focused compound libraries for screening against a wide range of biological targets. The principles and protocols outlined in this guide can be adapted and expanded to other multicomponent reactions, further solidifying the role of strategically functionalized building blocks in accelerating the drug discovery process.

References

  • Karami, M., et al. (2022). One-pot multi-component synthesis of novel chromeno[4,3-b]pyrrol-3-yl derivatives as alpha-glucosidase inhibitors. Molecular Diversity, 26(4), 2291–2303. [Link][4]
  • Sapkal, S. B., et al. (2013). Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. Journal of Chemistry, 2013, 1-6. [Link][3]
  • Feldman, P. L., & Brackeen, M. F. (1990). A novel route to the 4-anilido-4-(methoxycarbonyl)piperidine class of analgetics. The Journal of Organic Chemistry, 55(13), 4207–4209. [Link]
  • Corey, E. J., Gin, D. Y., & Kania, R. S. (1996). Enantioselective total synthesis of ecteinascidin 743. Journal of the American Chemical Society, 118(38), 9202–9203. [Link]
  • Wu, X., et al. (2014). Palladium-Catalyzed Four-Component Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzonitriles, Aryl Halides, Carbon Monoxide, and Primary Amines.
  • Hikawa, H., et al. (2021). Molybdenum-Catalyzed Three-Component Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamides, Aldehydes, and Mo(CO)6. Organic Letters, 23(15), 5944–5948.
  • Karami, M., et al. (2022). One-pot multi-component synthesis of novel chromeno[4,3-b]pyrrol-3-yl derivatives as alpha-glucosidase inhibitors. Molecular Diversity, 26(4), 2291–2303. [Link]
  • Shirvan, S. A., et al. (2014). An Efficient Method for the One-pot, Four-component Benzaldehyde based Synthesis of 3-methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones Catalyzed by Alum in Environment-friendly Media. Oriental Journal of Chemistry, 30(1), 279-284.
  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.
  • NIST. (n.d.). Benzene, (3-bromopropoxy)-. In NIST Chemistry WebBook.
  • Zare, A., et al. (2018). An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction. Iranian Journal of Chemistry and Chemical Engineering, 37(5), 1-8.[9]
  • Al-Ghorbani, M., et al. (2017). An Efficient One-Pot Synthesis of Functionalized chromeno[4,3-b]pyridine Derivatives Under Catalyst-Free Conditions. Molecular Diversity, 21(2), 293-304.[10]
  • Cioc, R. C., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293.[1]
  • Jakab, G., & Domling, A. (2019). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 24(18), 3247.[2]
  • Heijnen, D., et al. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar.[11]
  • Cioc, R. C., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293.[1]
  • Jakab, G., & Domling, A. (2019). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 24(18), 3247.[2]
  • Hwang, S., et al. (2011). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses, 88, 227-240.[12]
  • Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).[13]
  • Bosica, G., & Abdilla, R. (2020). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions.
  • NIST. (n.d.). Benzene, (3-bromopropoxy)-. In NIST Chemistry WebBook.

Sources

Application Notes and Protocols: Strategic Protection of 4-(3-Bromopropoxy)benzaldehyde for Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemoselectivity of a Bifunctional Building Block

4-(3-Bromopropoxy)benzaldehyde is a valuable bifunctional molecule in organic synthesis, offering two distinct reactive centers: a moderately reactive aromatic aldehyde and a primary alkyl bromide susceptible to nucleophilic substitution.[1] This duality, however, presents a significant challenge of chemoselectivity —the ability to react one functional group selectively in the presence of the other.[2][3][4] For researchers in medicinal chemistry and materials science, mastering the selective manipulation of these groups is paramount for the successful construction of complex target molecules.

This guide provides a detailed exploration of protecting group strategies tailored for reactions involving this compound. We will delve into the rationale behind experimental choices, provide validated, step-by-step protocols, and offer insights gleaned from extensive application.

The Strategic Imperative for Protection

Direct reactions with this compound often lead to a mixture of products due to the comparable reactivity of the aldehyde and the alkyl bromide under many conditions. For instance:

  • Organometallic Reagents: Grignard or organolithium reagents, intended to react with the alkyl bromide, will readily attack the electrophilic aldehyde carbonyl.[5]

  • Strong Nucleophiles/Bases: Reagents like unstabilized Wittig ylides, designed to react with the aldehyde, can also induce elimination or substitution at the alkyl bromide.[6][7][8][9]

  • Reductive and Oxidative Conditions: Many common reducing and oxidizing agents will not discriminate between the two functional groups.

To achieve desired transformations, a protecting group is employed to temporarily "mask" the reactivity of one functional group while the other is being modified.[10] The ideal protecting group strategy is characterized by:

  • Ease of Installation: The protecting group should be introduced in high yield under mild conditions.[11]

  • Stability: It must be robust and unreactive under the conditions of the subsequent reaction.[12]

  • Ease of Removal: The protecting group should be cleaved in high yield under conditions that do not affect the newly modified molecule.[13][14][15][16]

This concept of selective protection and deprotection is a cornerstone of modern organic synthesis, often employing orthogonal strategies , where different protecting groups can be removed in any order without affecting each other.[12][17][18][19][20]

Acetal Protection: The Premier Strategy for the Aldehyde Moiety

For this compound, the most common and effective strategy involves the protection of the aldehyde group as a cyclic acetal .[11][21][22][23] Acetals are ideal for this purpose because they are stable to a wide range of nucleophilic and basic conditions, which are often required for transformations at the alkyl bromide terminus.[21][24]

The formation of a cyclic acetal from an aldehyde and a diol, such as ethylene glycol, is an acid-catalyzed equilibrium reaction.[25][26][27]

G cluster_protection Aldehyde Protection cluster_reaction Reaction at Alkyl Bromide cluster_deprotection Deprotection Start This compound Protected Protected Aldehyde (Acetal) Start->Protected Ethylene Glycol, Cat. Acid Reaction_Product Modified Product Protected->Reaction_Product Desired Reaction (e.g., Grignard, SN2) Final_Product Final Product Reaction_Product->Final_Product Acidic Hydrolysis G Protected_Aldehyde Protected Aldehyde (Acetal) Product Amine-Substituted Product Protected_Aldehyde->Product Amine Secondary Amine (e.g., Morpholine) Amine->Product K2CO3, DMF, 80°C G Deprotected_Aldehyde Modified Aldehyde Alkene_Product Alkene Product Deprotected_Aldehyde->Alkene_Product Wittig_Reagent Phosphonium Ylide Wittig_Reagent->Alkene_Product THF, Base

Sources

Column chromatography purification of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 4-(3-Bromopropoxy)benzaldehyde via Column Chromatography

Authored by a Senior Application Scientist

Introduction

This compound is a versatile bifunctional molecule, incorporating both a reactive aldehyde and a terminal alkyl bromide. This unique combination makes it a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The aldehyde group can undergo various transformations such as reductive amination, Wittig reactions, and aldol condensations, while the alkyl bromide is amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities.

Given its utility, the purity of this compound is paramount to the success of subsequent synthetic steps. The Williamson ether synthesis, a common route to this compound from 4-hydroxybenzaldehyde and 1,3-dibromopropane, often results in a crude product contaminated with unreacted starting materials and byproducts. Column chromatography is a powerful and widely used technique for the purification of such organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[1] This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography.

Causality Behind Experimental Choices

The selection of the purification strategy is dictated by the physicochemical properties of the target molecule and the likely impurities. This compound possesses moderate polarity due to the presence of the ether linkage and the aldehyde group. The anticipated impurities from its synthesis include the more polar 4-hydroxybenzaldehyde and the less polar 1,3-dibromopropane. Silica gel is chosen as the stationary phase due to its effectiveness in separating compounds with moderate polarity differences.[1]

A hexane/ethyl acetate solvent system is selected as the mobile phase, as it offers a good balance of polarity to effectively elute the target compound while retaining more polar impurities and allowing less polar impurities to elute quickly.[2][3][4] The optimal solvent ratio is first determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product, which generally translates to good separation on a column.[1]

Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[3] To mitigate this, the silica gel can be deactivated by preparing the slurry with a small amount of a non-nucleophilic base like triethylamine.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Collection tubes or flasks

  • Rotary evaporator

Equipment
  • Fume hood

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Pipettes

  • Heating mantle or water bath

Experimental Protocols

Part 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare several eluent mixtures of hexane and ethyl acetate with varying ratios (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto separate TLC plates.

  • Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.

  • Visualize the developed plates under a UV lamp and/or by staining with potassium permanganate.

  • Identify the solvent system that provides an Rf value of ~0.3 for the main product spot and good separation from impurities.[5] For many aromatic aldehydes, a starting point of 10:1 hexane:ethyl acetate is effective.[6]

Part 2: Column Chromatography Protocol
  • Column Packing:

    • Secure a glass chromatography column vertically in a fume hood.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the glass wool.

    • Prepare a slurry of silica gel in the chosen hexane/ethyl acetate eluent. For every 1 g of crude product, use approximately 30-50 g of silica gel.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure the entire sample is on the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.

    • Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas can speed up the process (flash chromatography).

    • Monitor the separation by spotting collected fractions onto TLC plates and visualizing as described in Part 1.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualization of the Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Slurry Prepare Silica Gel Slurry TLC->Slurry Optimal Eluent Pack Pack Chromatography Column Slurry->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar organic compounds.
Mobile Phase n-Hexane / Ethyl AcetateGood balance of polarity for separation.
Eluent Ratio 8:2 to 9:1 (Hexane:Ethyl Acetate)To be optimized by TLC to achieve Rf ~0.3.
Silica to Compound Ratio 30:1 to 50:1 (w/w)Ensures good separation capacity.
Expected Rf of Product 0.25 - 0.35Optimal for good resolution in column chromatography.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Incorrect eluent polarity.Re-optimize the solvent system using TLC.
Column overloading.Use a larger column or less crude material.
Product Decomposition Silica gel is too acidic.Add 0.5-1% triethylamine to the eluent.[3]
Cracked Column Bed Column ran dry.Ensure the silica bed is always covered with solvent.
Product Elutes Too Quickly Eluent is too polar.Increase the proportion of hexane in the mobile phase.
Product Does Not Elute Eluent is not polar enough.Increase the proportion of ethyl acetate in the mobile phase.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • n-Hexane and ethyl acetate are flammable. Keep away from ignition sources.

  • Silica gel dust can be harmful if inhaled. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[7]

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound using silica gel column chromatography. By carefully optimizing the solvent system with TLC and following the detailed steps for column packing, sample loading, and elution, researchers can obtain a high-purity product suitable for a wide range of synthetic applications.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • Chemistry Stack Exchange. (2015, October 12). Suitable solvents for column chromatography.
  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
  • The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents.

Sources

Application Note: High-Purity Recrystallization of 4-(3-Bromopropoxy)benzaldehyde for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(3-Bromopropoxy)benzaldehyde is a critical bifunctional intermediate in organic synthesis, widely utilized in the development of novel pharmaceutical agents and materials science. The purity of this reagent is paramount, as contaminants can lead to significant side reactions, low yields, and impurities in the final active pharmaceutical ingredient (API) or target molecule. This application note provides a comprehensive guide to the purification of this compound by recrystallization. We will explore the underlying principles, detail robust protocols for both single-solvent and mixed-solvent systems, and offer expert insights into troubleshooting common challenges. These methodologies are designed to be self-validating, ensuring researchers and drug development professionals can consistently achieve high-purity material essential for their work.

Introduction: The Imperative for Purity

This compound possesses two key functional groups: an aldehyde, which is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds (e.g., via Wittig, aldol, or reductive amination reactions), and an alkyl bromide, a potent electrophile for etherification or alkylation reactions. In multi-step syntheses, impurities originating from the preparation of this intermediate can be carried through downstream, complicating purification and compromising the integrity of the final product.

Common impurities often stem from the Williamson ether synthesis used for its preparation, including unreacted starting materials like 4-hydroxybenzaldehyde and 1,3-dibromopropane.[1] Furthermore, aldehydes are susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, 4-(3-bromopropoxy)benzoic acid, as a primary degradation product.[2] Recrystallization is a powerful, cost-effective, and scalable technique for removing these types of impurities, relying on the differential solubility of the target compound and its contaminants.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17954-81-3[4]
Molecular Formula C₁₀H₁₁BrO₂[5]
Molecular Weight 243.1 g/mol [4]
Boiling Point 351.3 °C at 760 mmHg[5]
Appearance Off-white to light yellow solid(Typical)
Melting Point Not widely reported; a key QC parameter to be determined.

The Principle of Recrystallization

Recrystallization is a purification technique for solid compounds that separates a desired substance from impurities based on differences in solubility.[6] The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[3]

The success of a recrystallization protocol is critically dependent on the choice of solvent. An ideal solvent should exhibit a high temperature coefficient for the solute; that is, it should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[3]

Recrystallization_Workflow Figure 1: General Recrystallization Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Perform Hot Filtration (If Insoluble Impurities Present) A->B Optional C Allow Solution to Cool Slowly A->C B->C D Induce Crystallization (If Necessary) C->D Optional E Collect Crystals by Vacuum Filtration C->E D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Purified Crystals F->G H Pure Product G->H

Caption: General workflow for the purification of a solid compound by recrystallization.

Protocol 1: Single-Solvent Recrystallization from Isopropanol

This protocol is the preferred method when a suitable single solvent can be identified. Isopropanol is an excellent starting point for this compound due to its polarity, which is well-matched to the ether and aldehyde functionalities, and its moderate boiling point (82.6 °C).

Solvent Selection Strategy

The causality behind selecting a solvent lies in matching its polarity to that of the solute. This compound has both polar (ether, aldehyde) and nonpolar (aromatic ring, alkyl chain) regions. Solvents like ethanol, isopropanol, or ethyl acetate are often effective. A systematic approach involves small-scale solubility tests.

Solvent_Selection Figure 2: Logic for Solvent Selection Start Add 20-30 mg of crude solid to 0.5 mL solvent A Does it dissolve at room temp? Start->A B Heat to boiling. Does it dissolve? A->B No Result1 Result: Unsuitable. Try a less polar solvent. A->Result1 Yes Result2 Result: Potentially Good Solvent. Proceed to test cooling. B->Result2 Yes Result3 Result: Unsuitable. Try a more polar solvent. B->Result3 No Result4 Result: Unsuitable. Consider a mixed-solvent system. B->Result4 Partially

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Table 2: Solubility Characteristics of this compound

SolventSolubility at 20 °CSolubility at BoilingAssessment
Hexanes InsolubleSparingly SolublePoor single solvent; potential anti-solvent.
Isopropanol (IPA) Sparingly SolubleVery SolubleExcellent Candidate
Ethanol (95%) SolubleVery SolubleMay lead to lower recovery; consider for mixed-solvent.[7]
Ethyl Acetate SolubleVery SolublePoor choice, low recovery expected.
Water InsolubleInsolublePotential anti-solvent.
Detailed Step-by-Step Protocol
  • Preparation: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add approximately 40-50 mL of isopropanol to the flask. Heat the mixture on a hot plate with stirring to a gentle boil.

  • Achieve Saturation: Continue adding isopropanol dropwise until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure maximum recovery.[6] Avoid adding a large excess.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold isopropanol to rinse away the residual mother liquor.[7] Using cold solvent minimizes redissolving the purified product.

  • Drying: Allow the crystals to dry on the funnel under vacuum for 15-20 minutes. For complete solvent removal, transfer the crystals to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quality Control and Expected Outcome
  • Yield: 75-90%

  • Purity Assessment:

    • Melting Point: A sharp melting point range (e.g., within 1-2 °C) close to the literature value for the pure compound indicates high purity.

    • TLC: A single spot on a TLC plate, compared to the multi-spot crude material, confirms the removal of impurities. A typical eluent system is 4:1 Hexanes:Ethyl Acetate.

    • NMR Spectroscopy: ¹H NMR should show clean signals corresponding to the product structure with no peaks attributable to starting materials or by-products.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is useful when no single solvent provides the ideal solubility characteristics. Here, the compound is dissolved in a "soluble" solvent (ethanol), and an "anti-solvent" (water), in which the compound is insoluble, is added to induce precipitation.

  • Dissolution: Dissolve 10.0 g of crude material in the minimum amount of boiling 95% ethanol in a 250 mL Erlenmeyer flask, following steps 1-3 of Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with constant swirling until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

  • Re-solubilization: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization and Collection: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals via vacuum filtration as described in Protocol 1 (steps 6-10). The wash solvent should be a cold mixture of ethanol and water with the same approximate ratio as the final recrystallization mixture.

Troubleshooting and Advanced Considerations

Table 3: Common Recrystallization Issues and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated; impurities are lowering the melting point.Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Try a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not saturated; the cooling process was too rapid.Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. If too much solvent was used, evaporate some solvent and allow it to cool again.
Low Recovery/Yield Too much solvent was used; crystals were washed with room-temperature solvent; filtration was performed before crystallization was complete.Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Allow adequate time for cooling in an ice bath.
Persistent Color Colored impurities are present that are not removed by recrystallization alone.Perform a decolorization step with activated charcoal before cooling the solution.[3]
Acidic Impurity Oxidation of the aldehyde to a carboxylic acid.Before recrystallization, dissolve the crude product in a solvent like dichloromethane, wash with a 5% sodium bicarbonate solution, then water and brine, dry, and evaporate the solvent. This removes the acidic impurity.[2]

Conclusion

The recrystallization protocols detailed in this application note provide robust and reliable methods for achieving high-purity this compound. The choice between a single-solvent or mixed-solvent system depends on the specific impurity profile and the results of preliminary solubility tests. By understanding the principles behind each step—from rational solvent selection to proper cooling and washing techniques—researchers can effectively eliminate common impurities, ensuring the quality and consistency of this vital synthetic intermediate. The implementation of these self-validating procedures is a critical step in any research or development program that relies on this compound.

References

  • (Reserved for future reference)
  • Delphinium1. (2015). Comment on "Purifying aldehydes?". Reddit.
  • (Reserved for future reference)
  • Nikolaienko, P. (2013). Answer to "Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.". ResearchGate.
  • (Reserved for future reference)
  • O'Brien, A. G., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • (Reserved for future reference)
  • University of California, Los Angeles. (n.d.). Recrystallization1. UCLA Chemistry and Biochemistry.
  • (Reserved for future reference)
  • University of West Florida. (n.d.). Recrystallization. UWF Department of Chemistry.
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)

Sources

Application Note: A Practical Guide to TLC Analysis for Reactions of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(3-Bromopropoxy)benzaldehyde is a bifunctional reagent of significant interest in medicinal chemistry and materials science, serving as a versatile building block for introducing a flexible linker and a reactive aldehyde.[1][2] Effective synthesis and derivatization of this compound require precise monitoring of reaction progress to ensure complete conversion and minimize impurity formation. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, cost-effective, and highly sensitive method for real-time reaction analysis.[3] This guide provides a detailed framework for developing and implementing robust TLC protocols for reactions involving this compound, covering fundamental principles, mobile phase optimization, and specific protocols for monitoring its most common chemical transformations.

Foundational Principles: TLC of a Bifunctional Reagent

This compound possesses three key structural features that dictate its chromatographic behavior on a standard silica gel stationary phase:

  • Aromatic Benzaldehyde: The aldehyde group and benzene ring are moderately polar and provide a strong chromophore for UV visualization.[4][5]

  • Propoxy Linker: The ether linkage adds polarity.

  • Terminal Alkyl Bromide: This group is a key reactive site for nucleophilic substitution and contributes to the overall moderate polarity of the molecule.

The polarity of the molecule is the primary determinant of its retention factor (Rf) on a silica gel plate. The Rf value is a ratio of the distance the compound travels to the distance the solvent front travels.[6][7][8] In normal-phase TLC (using a polar stationary phase like silica), less polar compounds travel further up the plate (higher Rf), while more polar compounds have stronger interactions with the silica and travel shorter distances (lower Rf).[9]

Monitoring a reaction with this substrate involves observing the disappearance of the starting material spot and the appearance of a new spot for the product. The product's Rf will differ based on the nature of the chemical transformation:

  • Reactions increasing polarity (e.g., reduction of the aldehyde to an alcohol) will result in a product with a lower Rf than the starting material.

  • Reactions decreasing polarity (e.g., replacing the bromine with a large, non-polar group) will result in a product with a higher Rf.

Core Protocol: General TLC Methodology

This protocol outlines the standard procedure for running a TLC analysis. The key to success lies in careful preparation and consistent technique.

Experimental Protocol: Standard TLC Analysis
  • Chamber Preparation: Line a TLC developing chamber with filter paper. Pour the chosen mobile phase (eluent) into the chamber to a depth of approximately 0.5 cm. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapor.

  • Plate Preparation: Obtain a silica gel TLC plate.[4] Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[10] Mark faint tick marks along the origin for each sample to be spotted.

  • Sample Preparation: Dissolve a small amount of your starting material (for reference) and your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create dilute solutions.

  • Spotting the Plate: Use a capillary tube to draw up the reference solution. Gently and briefly touch the capillary tube to the corresponding tick mark on the origin line to create a small spot (1-2 mm in diameter).[3] Repeat this process for the reaction mixture aliquot in a separate lane.

  • The Co-Spot (Self-Validation): A "co-spot" lane is critical for unambiguous identification.[11] In this lane, first spot the reference starting material, and then spot the reaction mixture directly on top of it. This helps to confirm if the starting material spot in the reaction lane is indeed the unreacted starting material.

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the eluent.[10] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization & Analysis:

    • Immediately remove the plate and mark the solvent front with a pencil.[10]

    • Allow the solvent to evaporate completely.

    • Visualize the spots under a UV lamp (254 nm), as the benzaldehyde ring is UV-active.[5][12] Circle the observed spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

Application I: Monitoring a Nucleophilic Substitution Reaction

A primary use of this compound is in nucleophilic substitution reactions, where the bromide atom is displaced by a nucleophile (e.g., an amine, thiol, or phenoxide).[13][14] This reaction type is foundational in the synthesis of linkers for drug-conjugate chemistry.

Let's consider the reaction with a generic secondary amine, morpholine, to illustrate the TLC analysis. The product, 4-(3-morpholinopropoxy)benzaldehyde, is significantly more polar than the starting material due to the introduction of the basic nitrogen atom.

Reaction Scheme: this compound + Morpholine → 4-(3-Morpholinopropoxy)benzaldehyde

TLC Eluent System Selection

The starting material is moderately polar. A common starting eluent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[15]

  • Initial Trial: Begin with a 4:1 mixture of Hexanes:Ethyl Acetate.

  • Optimization Logic:

    • If the starting material's Rf is too high (> 0.6), the eluent is too polar. Increase the proportion of hexanes.

    • If the starting material's Rf is too low (< 0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.[16]

An ideal system will place the starting material's Rf around 0.4, providing clear separation space for the more polar product to appear at a lower Rf.

Data Interpretation
CompoundExpected PolarityExpected Rf in 2:1 Hex:EtOAcVisualization
This compound (SM)Moderate~0.45UV (dark spot)
4-(3-Morpholinopropoxy)benzaldehyde (Product)High~0.15UV (dark spot), stains with Permanganate

As the reaction proceeds, the TLC plate will show the intensity of the SM spot (Rf ~0.45) decreasing while a new, lower spot for the product (Rf ~0.15) appears and intensifies. A complete reaction is indicated by the total disappearance of the SM spot in the reaction mixture lane.

Application II: Monitoring an Aldehyde Reduction

The aldehyde functional group is readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation significantly increases the molecule's polarity due to the introduction of a hydroxyl (-OH) group, which can act as a hydrogen bond donor.

Reaction Scheme: this compound + NaBH₄ → [4-(3-Bromopropoxy)phenyl]methanol

TLC Eluent System Selection

The product alcohol is much more polar than the starting aldehyde. The eluent system used for the substitution reaction (e.g., 2:1 Hexanes:Ethyl Acetate) will likely show the product with a very low, potentially zero, Rf value. Therefore, a more polar eluent system is required for effective monitoring.

  • Recommended Eluent: A 1:1 mixture of Hexanes:Ethyl Acetate or even 1:2 Hexanes:Ethyl Acetate will be more appropriate to move the polar alcohol product off the baseline.

Data Interpretation
CompoundExpected PolarityExpected Rf in 1:1 Hex:EtOAcVisualization
This compound (SM)Moderate~0.60UV (dark spot)
[4-(3-Bromopropoxy)phenyl]methanol (Product)High~0.25UV (dark spot), stains with Permanganate or PMA

On the TLC plate, the higher Rf spot of the starting aldehyde will be consumed and a new, lower Rf spot corresponding to the product alcohol will form.

Visualization & Workflow Diagrams

Secondary Visualization Techniques

While UV light is the primary non-destructive visualization method for this compound, chemical stains can provide complementary information, especially for products that may not be strongly UV-active or to confirm the presence of certain functional groups.[5][17]

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols and aldehydes.[17] It will appear as a yellow/brown spot on a purple background.

  • p-Anisaldehyde Stain: This stain reacts with many functional groups, including aldehydes and alcohols, often producing a range of colors upon heating.[5]

Logical Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent & Saturate Chamber prep_plate 2. Prepare & Mark TLC Plate prep_eluent->prep_plate prep_samples 3. Prepare Dilute Samples (SM, Rxn) prep_plate->prep_samples spot_plate 4. Spot Plate (SM, Rxn, Co-Spot) prep_samples->spot_plate develop_plate 5. Develop Plate in Chamber spot_plate->develop_plate mark_front 6. Mark Solvent Front & Dry develop_plate->mark_front visualize_uv 7. Visualize under UV (254 nm) mark_front->visualize_uv visualize_stain 8. (Optional) Chemical Stain visualize_uv->visualize_stain calculate_rf 9. Calculate Rf Values visualize_uv->calculate_rf visualize_stain->calculate_rf interpret 10. Interpret Reaction Progress calculate_rf->interpret

Caption: A standardized workflow for monitoring chemical reactions using TLC.

Visualizing Reaction Progress on a TLC Plate

TLC_Plate cluster_plate Developed TLC Plate (Time = T) lane1 SM lane2 Co-Spot lane3 Reaction front <-- Solvent Front --> origin <-- Origin --> sm_spot co_sm co_p rxn_sm rxn_p label_sm SM (Rf=0.45) label_p Product (Rf=0.15)

Caption: Diagram of a TLC plate monitoring a nucleophilic substitution.

References

  • Pediaa.Com. (2018).
  • Chemistry LibreTexts. (2020). 6.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • YouTube. (2023).
  • Study.com. (2021).
  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC).
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Chemistry LibreTexts. (2022). 2.
  • Chemistry LibreTexts. (2025). 5.
  • ResearchGate. (n.d.). Thin-Layer (Planar)
  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
  • Quora. (2017).
  • Chemistry LibreTexts. (2022).
  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]
  • Journal of the American Chemical Society. (2026). Encapsulation of 211At(Ø)
  • Wikipedia. (n.d.). Nucleophilic substitution. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(3-Bromopropoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this Williamson ether synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your target molecule.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the synthesis of this compound from 4-hydroxybenzaldehyde and 1,3-dibromopropane.

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts stem from the reactivity of the starting materials and intermediates. The most prevalent are:

  • 1,3-Bis(4-formylphenoxy)propane: This is the product of bis-alkylation, where a molecule of 4-hydroxybenzaldehyde reacts with both ends of the 1,3-dibromopropane molecule.

  • Unreacted Starting Materials: Residual 4-hydroxybenzaldehyde and 1,3-dibromopropane are common impurities if the reaction does not go to completion.

  • C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, small amounts of C-alkylated byproducts can form, particularly at the positions ortho to the hydroxyl group.[1]

  • Elimination Products: Although less common with primary alkyl halides, the basic conditions can promote the E2 elimination of HBr from 1,3-dibromopropane to yield 3-bromopropene.[2]

Q2: How can I minimize the formation of the bis-alkylation byproduct, 1,3-Bis(4-formylphenoxy)propane?

A2: The formation of the bis-alkylation product is a common challenge when using a difunctional electrophile like 1,3-dibromopropane. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry: Use a significant excess of 1,3-dibromopropane relative to 4-hydroxybenzaldehyde. This increases the probability that the phenoxide will react with a fresh molecule of 1,3-dibromopropane rather than the already mono-alkylated product. A molar ratio of 3:1 to 5:1 of 1,3-dibromopropane to 4-hydroxybenzaldehyde is a good starting point.

  • Slow Addition: Adding the 4-hydroxybenzaldehyde or the base slowly to the reaction mixture containing 1,3-dibromopropane can help maintain a low concentration of the phenoxide, further reducing the chance of bis-alkylation.

Q3: What reaction conditions favor the desired O-alkylation over C-alkylation?

A3: The solvent system plays a crucial role in directing the regioselectivity of the alkylation.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are preferred for O-alkylation.[1] These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide oxygen more exposed and nucleophilic.

  • Protic Solvents: Protic solvents like ethanol or water should be avoided as they can form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more susceptible to electrophilic attack.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields in Williamson ether synthesis can often be attributed to several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to the more nucleophilic phenoxide. Ensure you are using a sufficiently strong and anhydrous base. For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[1]

  • Moisture: The presence of water in the reaction can consume the base and hydrolyze the alkyl halide, leading to lower yields. Always use anhydrous solvents and dry glassware.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A moderate temperature, typically between 60-80 °C, is usually optimal. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the ideal reaction time and prevent product degradation.[3]

  • Phase Transfer Catalysis: For reactions involving a solid base and an organic solvent, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly improve the reaction rate and yield by facilitating the transfer of the phenoxide into the organic phase.[4][5][6]

II. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific issues you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Multiple spots on TLC, even after extended reaction time. Incomplete reaction; presence of starting materials and byproducts.- Ensure the reaction has gone to completion by monitoring the disappearance of the 4-hydroxybenzaldehyde spot on TLC. - If the reaction has stalled, consider adding more base or increasing the temperature slightly. - Proceed with the work-up and purification to isolate the desired product from the mixture.
A major, less polar byproduct is observed on TLC. This is likely the bis-alkylation product, 1,3-bis(4-formylphenoxy)propane.- In future reactions, increase the molar excess of 1,3-dibromopropane. - Use column chromatography for purification. The bis-alkylation product will have a lower Rf value than the desired mono-alkylated product. A gradient elution with a hexane/ethyl acetate solvent system is often effective.
Product is an oil that is difficult to crystallize. Presence of impurities, such as unreacted 1,3-dibromopropane or residual solvent.- Ensure all volatile impurities are removed under high vacuum. - Purify the product by column chromatography before attempting crystallization. - Try different solvent systems for crystallization, such as ethanol/water or hexane/ethyl acetate.
The isolated product shows complex aromatic signals in the 1H NMR spectrum. This could indicate the presence of C-alkylated isomers.- Review your reaction conditions. Ensure a polar aprotic solvent was used. - C-alkylated isomers can be difficult to separate. Careful column chromatography with a shallow solvent gradient may be necessary.

III. Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous dimethylformamide (DMF) (approximately 5-10 mL per gram of 4-hydroxybenzaldehyde).

  • Reagent Addition: Add 1,3-dibromopropane (3.0-5.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a white to pale yellow solid.

Data Presentation: Expected Byproducts and Their Characteristics
Compound Structure Molecular Weight Key Spectroscopic Features (Expected)
This compound

243.09 g/mol ¹H NMR: Aldehyde proton (~9.9 ppm), aromatic protons (~7.0-7.8 ppm), -OCH₂- triplet (~4.2 ppm), -CH₂Br triplet (~3.6 ppm), central -CH₂- quintet (~2.3 ppm).
1,3-Bis(4-formylphenoxy)propane

298.31 g/mol ¹H NMR: Aldehyde proton (~9.9 ppm), aromatic protons (~7.0-7.8 ppm), two -OCH₂- triplets (~4.3 ppm), central -CH₂- quintet (~2.4 ppm). MS: M+ peak at m/z 298.
4-Hydroxybenzaldehyde (Starting Material) 122.12 g/mol ¹H NMR: Aldehyde proton (~9.8 ppm), aromatic protons (~6.9-7.7 ppm), hydroxyl proton (broad singlet, variable).
1,3-Dibromopropane (Starting Material) 201.89 g/mol ¹H NMR: Two -CH₂Br triplets (~3.6 ppm), central -CH₂- quintet (~2.4 ppm).

IV. Mechanistic Insights & Visualizations

The synthesis of this compound proceeds via a Williamson ether synthesis, which is an Sₙ2 reaction. The key steps are the deprotonation of the phenol and the subsequent nucleophilic attack of the resulting phenoxide on the alkyl halide.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack (Mono-alkylation) cluster_step3 Side Reaction: Bis-alkylation Reactant1 4-Hydroxybenzaldehyde Intermediate1 Phenoxide Ion Reactant1->Intermediate1 Base Reactant2 1,3-Dibromopropane Base Base (e.g., K₂CO₃) Product This compound Intermediate1->Product + 1,3-Dibromopropane Byproduct1 1,3-Bis(4-formylphenoxy)propane Product->Byproduct1 + Phenoxide Ion

Caption: Reaction pathway for the synthesis of this compound.

The primary competition in this synthesis is between the desired mono-alkylation and the undesired bis-alkylation. The following diagram illustrates this competitive pathway.

Competing_Pathways Phenoxide 4-Hydroxybenzaldehyde Phenoxide Mono_Product Desired Product: This compound Phenoxide->Mono_Product + 1,3-Dibromopropane (Excess) Dibromopropane 1,3-Dibromopropane Bis_Product Byproduct: 1,3-Bis(4-formylphenoxy)propane Mono_Product->Bis_Product + Phenoxide

Caption: Competing pathways leading to mono- and bis-alkylation products.

V. References

  • Organic Syntheses Procedure. Org. Synth. 2011, 88, 234. [Link]

  • RJPT - Research J. Pharm. and Tech. (2012). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Name Reactions in Heterocyclic Chemistry. (2005). Williamson Ether Synthesis. [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). [Link]

  • CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • ResearchGate. (2016). Alkylation du 4-hydroxybenzaldéhyde par le 1,3-dibromopropane. [Link]

  • Industrial Phase-Transfer Catalysis. (2007). [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Williamson Ether Synthesis of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis, with a specific focus on the challenges encountered when using 4-(3-bromopropoxy)benzaldehyde as a substrate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this reaction. Here, we move beyond standard protocols to address the nuanced side reactions and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Williamson ether synthesis with this compound is resulting in a significant amount of a dimeric species. What is happening and how can I prevent it?

A1: The likely culprit is an intermolecular Williamson ether synthesis.

Instead of your desired nucleophile reacting with the bromopropoxy group, a second molecule of deprotonated 4-hydroxybenzaldehyde (if that is your starting material) can act as a nucleophile, attacking the bromopropoxy chain of another molecule. This results in the formation of a symmetrical diether.

Troubleshooting Steps:

  • Slow Addition of the Alkylating Agent: Add the this compound slowly to the reaction mixture containing your deprotonated nucleophile. This maintains a low concentration of the electrophile, favoring the desired intramolecular reaction.

  • High Dilution: Running the reaction at a lower concentration can significantly reduce the probability of intermolecular collisions, thereby minimizing the formation of dimeric byproducts.

  • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your primary nucleophile to outcompete the residual starting material.

Q2: I am observing the formation of an unexpected cyclic ether. What is this side product and what reaction conditions favor its formation?

A2: You are likely observing an intramolecular cyclization. [1]

The alkoxide formed from a precursor alcohol can attack the electrophilic carbon of the bromopropoxy group within the same molecule, leading to the formation of a cyclic ether.[1] This is a common intramolecular variant of the Williamson ether synthesis.[1]

Key Factors Influencing Intramolecular Cyclization:

  • Base Strength: Stronger bases that rapidly and completely deprotonate the precursor alcohol can promote this intramolecular reaction.

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the rate of this SN2 reaction.

  • Temperature: Elevated temperatures can provide the necessary activation energy for the cyclization to occur.

Prevention Strategies:

  • Choice of Base: If cyclization is undesired, a weaker base such as potassium carbonate (K₂CO₃) may be sufficient to deprotonate a phenolic starting material without aggressively promoting cyclization.[2][3]

  • Temperature Control: Running the reaction at a lower temperature will disfavor the intramolecular cyclization.

  • Protecting Groups: If the goal is to perform another reaction on the molecule without interference from the alcohol, consider protecting the hydroxyl group before proceeding.

Q3: My reaction is turning dark, and I'm isolating acidic and alcoholic byproducts instead of my desired ether. What is causing this?

A3: This strongly suggests a Cannizzaro reaction. [4]

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[4] Since this compound lacks alpha-hydrogens, it is susceptible to this reaction under strongly basic conditions.[4][5][6]

Conditions Favoring the Cannizzaro Reaction:

  • Strong Base: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in high concentrations is a primary driver for this reaction.[4][5]

  • Elevated Temperatures: Heating the reaction mixture in the presence of a strong base will accelerate the Cannizzaro reaction.

Mitigation Strategies:

  • Use a Weaker Base: For phenolic precursors, a weaker base like potassium carbonate is often sufficient for deprotonation and is less likely to initiate the Cannizzaro reaction.[2][3]

  • Protect the Aldehyde: If a strong base is necessary for other transformations, the aldehyde group should be protected. A common method is the formation of an acetal, which is stable under basic conditions and can be easily removed with acidic hydrolysis.[7][8][9][10]

  • Temperature Management: Maintain the lowest effective temperature for the desired Williamson ether synthesis.

Q4: I am seeing byproducts that suggest the aldehyde group is reacting, but not via the Cannizzaro reaction. What other aldehyde-specific side reactions should I be aware of?

A4: Aldol-type condensations and Sommelet-like reactions are possibilities, though generally less common under typical Williamson conditions.

  • Aldol Condensation: While benzaldehyde derivatives cannot self-condense via an aldol reaction, if there are other enolizable carbonyl compounds present in your reaction mixture (e.g., acetone as a solvent), a crossed aldol condensation can occur.[11][12][13][14] This reaction is base-catalyzed and leads to the formation of α,β-unsaturated carbonyl compounds.[12][14][15]

  • Sommelet Reaction: The Sommelet reaction involves the conversion of a benzylic halide to an aldehyde using hexamine.[16][17][18][19] While not a direct side reaction in this specific Williamson synthesis, related rearrangements or reactions with nitrogen-containing species (if present) could potentially lead to unexpected aldehyde-derived products.

Troubleshooting These Side Reactions:

  • Solvent Choice: Avoid using ketone-based solvents like acetone if you are employing basic conditions. Opt for polar aprotic solvents such as acetonitrile, DMF, or THF.[2][3]

  • Purity of Reagents: Ensure all reagents and solvents are free from contaminants that could participate in unwanted side reactions.

Visualizing Reaction Pathways

To better understand the interplay between the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

cluster_main Desired Williamson Ether Synthesis A Nucleophile (Nu⁻) C Desired Ether Product A->C SN2 Attack B This compound B->C

Caption: Desired Williamson Ether Synthesis Pathway.

cluster_side Potential Side Reactions cluster_intermolecular Intermolecular Williamson cluster_intramolecular Intramolecular Cyclization cluster_cannizzaro Cannizzaro Reaction D Deprotonated Starting Material F Dimeric Ether D->F E This compound E->F G Alkoxide Precursor H Cyclic Ether G->H Intramolecular SN2 I 2 x Aldehyde J Alcohol + Carboxylic Acid I->J Disproportionation

Caption: Common Side Reaction Pathways.

Experimental Protocols: A Comparative Approach

To minimize side reactions, careful selection of reaction conditions is paramount. Below is a comparison of two protocols, one that is prone to side reactions and an optimized version.

Parameter Problematic Protocol Optimized Protocol Rationale for Optimization
Base Sodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃)K₂CO₃ is a milder base, reducing the likelihood of the Cannizzaro reaction while still being effective for deprotonating phenols.[2][3]
Solvent EthanolAcetonitrile or DMFPolar aprotic solvents accelerate SN2 reactions and do not participate in side reactions like protic solvents can.[2][3]
Temperature Reflux (e.g., >80°C)50-60°CLower temperatures disfavor elimination reactions and the Cannizzaro reaction, while still allowing the Williamson synthesis to proceed at a reasonable rate.
Addition of Electrophile All at onceSlow, dropwise additionMinimizes the instantaneous concentration of the electrophile, reducing the chance of intermolecular side reactions.
Optimized General Protocol for Williamson Ether Synthesis with a Phenolic Nucleophile

This protocol is a generalized procedure and may require further optimization for specific substrates.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic compound (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) to the flask.

  • Nucleophile Formation: Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

  • Electrophile Addition: Slowly add the this compound (1.05-1.1 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 50-60°C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[20]

Advanced Troubleshooting: When Standard Optimizations Fail

Q5: I've optimized my conditions, but I still have a low yield of the desired ether. What's next?

A5: Consider a two-step approach using a protecting group for the aldehyde.

If the aldehyde functionality is proving to be too reactive under the required reaction conditions, protecting it is a robust strategy.

A Starting Aldehyde B Protection (e.g., Acetal Formation) A->B C Protected Aldehyde B->C D Williamson Ether Synthesis C->D E Protected Ether Product D->E F Deprotection (e.g., Acidic Hydrolysis) E->F G Final Ether Product F->G

Caption: Two-Step Synthesis with a Protecting Group.

Protocol for Aldehyde Protection (Acetal Formation):

  • Dissolve the this compound in a suitable solvent (e.g., toluene).

  • Add ethylene glycol (1.5 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Once the reaction is complete, cool the mixture and neutralize the acid.

  • Extract the protected aldehyde and purify as necessary.

With the aldehyde protected, you can then proceed with the Williamson ether synthesis under more forcing conditions if required, without the risk of aldehyde-related side reactions. The acetal can then be easily removed by treatment with aqueous acid.[7][8][9][10]

References

  • Libretexts. (2021, August 11). The Cannizzaro Reaction. Chemistry LibreTexts. [Link]
  • Grokipedia. Sommelet reaction. [Link]
  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
  • Wikipedia. (2023, November 28). Cannizzaro reaction. [Link]
  • Wikipedia. (2023, April 1). Sommelet reaction. [Link]
  • SynArchive. Sommelet Reaction. [Link]
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • The Journal of Organic Chemistry.
  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
  • YouTube. (2024, October 13). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO. [Link]
  • chemistryworkshopjr. Named Reactions Of Haloalkanes and haloarenes. [Link]
  • Chemical Science (RSC Publishing). (2025, March 4).
  • Cambridge University Press. Sommelet Reaction. [Link]
  • YouTube. (2023, September 29). Two Novel Approaches to Make Ethers. [Link]
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 4.2.2.1.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. (2022, April 14).
  • ResearchGate. (2017, May 25). (PDF) Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides. [Link]
  • National Institutes of Health. (2015, March 24). Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. [Link]
  • Wikipedia. (2023, October 29).
  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]
  • Clutch Prep. Williamson Ether Synthesis: Videos & Practice Problems. [Link]
  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]
  • YouTube. (2018, September 20). 13.3 Synthesis and Reactions of Ethers. [Link]
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]
  • ResearchGate. (2025, August 9). Direct synthesis of ethers from aldehydes and ketones. One-pot reductive etherification of benzaldehydes, alkyl aryl ketones, and benzophenones | Request PDF. [Link]
  • Taylor & Francis.
  • Francis Academic Press.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
  • Organic & Biomolecular Chemistry (RSC Publishing). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. TBHP‐Mediated Intermolecular Radical Coupling and Intramolecular Cyclization Cascade: Access to Furo[2,3‐b]quinoxalines and Their Photophysical Study | Request PDF. [Link]
  • PubMed Central. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Bromopropoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Bromopropoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this Williamson ether synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.

Introduction: The Chemistry at Play

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this specific case, the phenoxide ion of 4-hydroxybenzaldehyde, generated in situ by a base, acts as a nucleophile and attacks the primary carbon of 1,3-dibromopropane, displacing a bromide ion.

Understanding the SN2 nature of this reaction is paramount to troubleshooting. The reaction is sensitive to steric hindrance, the nature of the leaving group, the strength of the nucleophile, and the choice of solvent.[2][4] Side reactions, primarily elimination (E2) and undesired bis-alkylation, can compete with the desired substitution, impacting yield and purity.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents?

A1: For a successful synthesis, high-purity reagents are crucial.

  • 4-Hydroxybenzaldehyde: Ensure it is free from polymeric impurities and moisture.

  • 1,3-Dibromopropane: Use a freshly distilled or high-purity grade. The presence of impurities can lead to side reactions.

  • Base: Anhydrous potassium carbonate (K2CO3) is a commonly used weak base that is effective in generating the phenoxide nucleophile without promoting significant side reactions.[6] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions to prevent decomposition.[5]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they solvate the cation of the base, leaving a more reactive "naked" phenoxide anion.[2][5] Acetone can also be used.[6] Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[5]

Q2: I am observing a significant amount of a bis-alkylated byproduct. How can I minimize its formation?

A2: The formation of 1,3-bis(4-formylphenoxy)propane is a common side reaction where a second molecule of 4-hydroxybenzaldehyde reacts with the already formed product. To minimize this:

  • Control Stoichiometry: Use a molar excess of 1,3-dibromopropane. A common ratio is 1 equivalent of 4-hydroxybenzaldehyde to 1.5-3 equivalents of 1,3-dibromopropane.

  • Slow Addition: Add the 4-hydroxybenzaldehyde or the base portion-wise to the reaction mixture containing 1,3-dibromopropane. This maintains a low concentration of the phenoxide, favoring the initial reaction with the dibromoalkane.

Q3: My reaction is sluggish, and the yield is low. What factors could be responsible?

A3: Low yield can stem from several factors related to reaction conditions and reagent quality.

  • Insufficient Base: Ensure you are using an adequate amount of base (typically 1.5-2 equivalents relative to 4-hydroxybenzaldehyde) to completely deprotonate the phenol.

  • Moisture: The Williamson ether synthesis is highly sensitive to water, which can consume the base and hydrolyze the alkyl halide.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote elimination side reactions.[5] A typical temperature range for this synthesis is 80-100°C.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

  • Reaction Time: These reactions can take anywhere from a few hours to overnight.[1][3] Monitor the reaction progress by TLC to determine the optimal reaction time and avoid product decomposition from prolonged heating.[5]

Q4: How do I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Eluent System: A mixture of hexanes and ethyl acetate is a good starting point for the eluent. The exact ratio will need to be optimized to achieve good separation between the starting material (4-hydroxybenzaldehyde), the product, and any byproducts.

  • Visualization: The spots can be visualized under a UV lamp (254 nm).[7] Staining with potassium permanganate or iodine can also be used.

  • Interpretation: As the reaction progresses, the spot corresponding to 4-hydroxybenzaldehyde will diminish, and the spot for the product will appear and intensify.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Base Test the pH of a small aqueous suspension of the base.Use a fresh, anhydrous batch of potassium carbonate or other chosen base.
Presence of Moisture Observe if the reaction mixture is cloudy or if the base clumps together.Thoroughly dry all glassware in an oven. Use anhydrous solvents. Consider using a drying tube on the reaction setup.[5]
Low Reaction Temperature Measure the internal temperature of the reaction mixture.Gradually increase the reaction temperature in increments of 10°C while monitoring by TLC. A typical range is 80-100°C.[1]
Incorrect Reagent Stoichiometry Review your experimental notebook and calculations.Ensure the correct molar ratios of reactants and base are being used.
Problem 2: Formation of Significant Byproducts
Potential Cause Diagnostic Check Recommended Solution
Bis-alkylation Identify a higher molecular weight spot on TLC or by GC-MS.Use a larger excess of 1,3-dibromopropane (2-3 equivalents). Add 4-hydroxybenzaldehyde or the base slowly to the reaction mixture.
Elimination Product (Allyloxybenzaldehyde) Look for byproducts with a mass corresponding to the elimination product by GC-MS.Use a milder base (e.g., K2CO3 instead of NaH). Avoid excessively high reaction temperatures.[5]
Unreacted Starting Material A strong spot corresponding to 4-hydroxybenzaldehyde remains on TLC even after prolonged reaction time.Increase the amount of base or the reaction temperature. Ensure adequate reaction time.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing side reactions.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system).

  • Once the reaction is complete (typically after 4-6 hours, indicated by the consumption of 4-hydroxybenzaldehyde), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Analytical Method: Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., 4:1 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the eluent.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The Rf value of the product will be higher than that of the 4-hydroxybenzaldehyde starting material.

Visualizing the Process

Reaction Workflow

G reagents 1. Reagent Addition - 4-Hydroxybenzaldehyde - K2CO3 - DMF alkylation 2. Alkylation - Add 1,3-Dibromopropane - Heat to 80°C reagents->alkylation Stir at RT monitoring 3. Reaction Monitoring - TLC Analysis alkylation->monitoring Stir at 80°C workup 4. Aqueous Workup - Quench with Water - Extraction with Ether monitoring->workup Reaction Complete purification 5. Purification - Column Chromatography workup->purification Crude Product product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield of This compound check_completion Is the reaction complete? (TLC analysis) start->check_completion check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes incomplete Incomplete Reaction check_completion->incomplete No byproducts Significant Byproducts check_byproducts->byproducts Yes product Optimize Purification check_byproducts->product No solution_incomplete Increase reaction time Increase temperature Check base activity incomplete->solution_incomplete solution_byproducts Adjust stoichiometry (excess dibromopropane) Use milder conditions byproducts->solution_byproducts

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
  • BenchChem. (n.d.). 3-(3-Bromopropoxy)benzaldehyde | 144707-69-7. BenchChem.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.
  • BenchChem. (2025). Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol. BenchChem.
  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts.

Sources

Technical Support Center: A-Z Guide to Optimizing 4-(3-Bromopropoxy)benzaldehyde Derivative Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Bromopropoxy)benzaldehyde and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their target compounds. Here, we will delve into the common challenges encountered during synthesis, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.

The primary synthetic route to this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an appropriate alkylating agent, in this case, 1,3-dibromopropane, in the presence of a base.[3][4] While straightforward in principle, this SN2 reaction is often plagued by competing side reactions and suboptimal conditions that can significantly lower the yield.[1][5] This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors, primarily competing side reactions and non-ideal reaction conditions.[3] Let's break down the key areas to investigate:

  • Side Reactions: The most common side reactions are the E2 elimination of the alkylating agent and C-alkylation of the phenoxide.[3]

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde must be fully deprotonated to form the more nucleophilic phenoxide ion.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the reaction's outcome.[3][4]

To boost your yield, consider the following optimization strategies:

  • Optimize Reactant Choice: Using a primary alkyl halide like 1,3-dibromopropane is crucial as they are less prone to E2 elimination.[1][3]

  • Optimize Reaction Conditions:

    • Base: A moderately weak base like potassium carbonate (K₂CO₃) is often effective for deprotonating the phenolic hydroxyl group of 4-hydroxybenzaldehyde without promoting side reactions.[3][6] Stronger bases like sodium hydride (NaH) can be used but may increase the risk of side reactions.[5]

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are recommended as they favor the desired O-alkylation (SN2 reaction).[4]

    • Temperature: The reaction is typically conducted between 50-100 °C.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[6]

Q2: I'm observing significant amounts of a byproduct. How can I identify and minimize its formation?

A2: The most likely byproduct is the result of dialkylation, where a second molecule of 4-hydroxybenzaldehyde reacts with the already formed this compound. Another possibility is the formation of a cyclic ether if the reaction conditions favor an intramolecular reaction.

To minimize byproduct formation:

  • Control Stoichiometry: Use a slight excess of 1,3-dibromopropane (e.g., 1.1 to 1.2 equivalents) relative to 4-hydroxybenzaldehyde. This ensures that the phenoxide is more likely to react with the dibromoalkane rather than the product.

  • Slow Addition: Adding the 1,3-dibromopropane dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, further discouraging dialkylation.

  • Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction once the starting material is consumed can prevent the formation of byproducts from subsequent reactions.

Q3: How can I effectively purify the crude this compound product?

A3: Purification is critical to obtaining a high-purity final product. Here are some effective methods:

  • Aqueous Workup: After the reaction is complete, quenching with water and extracting with an organic solvent like ethyl acetate is the first step.[4] Washing the organic layer with a dilute base solution (e.g., 5% NaOH) can help remove any unreacted 4-hydroxybenzaldehyde.[6]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[4] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, typically provides good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield a highly pure compound.[7][8]

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Williamson ether synthesis?

A: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In the case of this compound synthesis, the phenoxide ion, generated by the deprotonation of 4-hydroxybenzaldehyde by a base, acts as a nucleophile.[5] This nucleophile then attacks the electrophilic carbon atom of 1,3-dibromopropane, leading to the displacement of a bromide ion and the formation of the ether linkage.[1]

Q: Why is a polar aprotic solvent preferred for this reaction?

A: Polar aprotic solvents like DMF, DMSO, or acetone are ideal for SN2 reactions.[4] They can solvate the cation (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion relatively "naked" and more nucleophilic.[3] This enhances the rate of the desired O-alkylation. In contrast, protic solvents can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and potentially favoring undesired side reactions like C-alkylation.[4]

Q: Can I use a phase transfer catalyst to improve the reaction?

A: Yes, a phase transfer catalyst (PTC) can be highly beneficial, especially in solid-liquid or liquid-liquid systems.[9][10] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkylating agent is dissolved.[10] This can lead to faster reaction rates, higher yields, and milder reaction conditions.[10]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize yield and minimize side products.

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 1,3-Dibromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

  • Slowly add 1,3-dibromopropane to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the 4-hydroxybenzaldehyde is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Recommended Condition Rationale
Base Anhydrous K₂CO₃ (2.0 eq)Mild base, minimizes side reactions.[3]
Solvent Anhydrous DMFPolar aprotic, favors SN2 O-alkylation.[4]
Alkylating Agent 1,3-Dibromopropane (1.2 eq)Slight excess to drive the reaction to completion.
Temperature 80 °CProvides sufficient energy for the reaction without promoting significant byproduct formation.[3]
Monitoring TLCAllows for real-time tracking of reaction progress to determine the optimal endpoint.[6]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis.

experimental_workflow reagents 1. Reagent Addition - 4-Hydroxybenzaldehyde - K2CO3 - DMF alkylation 2. Alkylation - Add 1,3-Dibromopropane - Heat to 80 °C reagents->alkylation Stir 30 min monitoring 3. Reaction Monitoring - TLC Analysis alkylation->monitoring 4-6 hours workup 4. Aqueous Workup - Quench with Water - Extract with Ethyl Acetate monitoring->workup Reaction Complete purification 5. Purification - Column Chromatography workup->purification Crude Product product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Understanding the Reaction Mechanism

Visualizing the reaction mechanism can aid in understanding the chemical transformations.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 4-Hydroxybenzaldehyde phenoxide Phenoxide Ion phenol->phenoxide + Base base K2CO3 phenoxide_sn2 Phenoxide Ion product_sn2 This compound phenoxide_sn2->product_sn2 + Alkyl Halide dibromo 1,3-Dibromopropane

Caption: Williamson ether synthesis mechanism for this compound.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Sciences, 5(5), 4155-4167.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Organic Chemistry Problems. (n.d.). Williamson Ether Synthesis Practice Questions & Answers.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism.
  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.
  • International Journal of Research in Engineering and Science. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium.
  • Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.

Sources

Technical Support Center: Column Chromatography of 4-(3-Bromopropoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(3-bromopropoxy)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during column chromatography of this class of compounds. My approach is rooted in fundamental chemical principles and extensive field experience to provide you with not just solutions, but a deeper understanding of the separation process.

Frequently Asked Questions (FAQs)

Q1: My crude this compound mixture appears to be a complex mess on the TLC plate. What are the likely impurities?

A1: The impurity profile largely depends on the synthetic route, which is commonly a Williamson ether synthesis between a hydroxybenzaldehyde derivative and 1,3-dibromopropane. Key impurities to anticipate include:

  • Unreacted Starting Materials: The parent hydroxybenzaldehyde and excess 1,3-dibromopropane or 1-bromo-3-chloropropane.

  • By-products: Dimerization products, where the hydroxybenzaldehyde is etherified at both ends of the dibromoalkane, are common. Elimination by-products from the bromoalkane can also occur under basic conditions.[1]

Q2: I'm observing significant tailing or streaking of my product spot on the TLC plate. What's the cause?

A2: Tailing is often a sign of undesirable interactions between your compound and the stationary phase. For benzaldehyde derivatives, this can be due to the acidic nature of standard silica gel.[2] The aldehyde functional group can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution.

Q3: My product recovery after the column is very low. Where could my compound have gone?

A3: Low recovery is a frequent and frustrating issue. For this compound derivatives, there are two primary culprits:

  • On-Column Degradation: The compound may be chemically unstable on the acidic silica gel surface.[2] Aldehydes can be sensitive, and the bromopropoxy group, while generally stable, could undergo unforeseen reactions over long exposure times.

  • Irreversible Adsorption: The compound may be too polar for the chosen eluent, causing it to bind strongly to the silica gel and fail to elute.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Poor Separation and Co-elution

Poor resolution between your target compound and impurities is the most common chromatographic challenge. The key is a systematic approach to optimizing the mobile phase.

The Underlying Principle: Polarity Matching Successful chromatographic separation relies on achieving a differential partitioning of components between the stationary phase (silica gel) and the mobile phase (eluent). Your target compound should have an ideal Retention Factor (Rf) of 0.2-0.4 on the TLC plate for effective separation on a column.[2]

Troubleshooting Workflow

G start Analyze Crude Mixture by TLC (e.g., 4:1 Hexane:Ethyl Acetate) rf_check Is Rf of Target Compound between 0.2 and 0.4? start->rf_check rf_high Rf > 0.4 (Too High) rf_check->rf_high Yes rf_low Rf < 0.2 (Too Low) rf_check->rf_low No rf_good Rf is Optimal Proceed with Column rf_check->rf_good Optimal decrease_polarity Decrease Eluent Polarity (Increase Hexane ratio) rf_high->decrease_polarity increase_polarity Increase Eluent Polarity (Increase Ethyl Acetate ratio) rf_low->increase_polarity re_tlc Run New TLC decrease_polarity->re_tlc increase_polarity->re_tlc re_tlc->rf_check

Caption: Mobile Phase Optimization Workflow.

Recommended Solvent Systems The polarity of this compound is moderate. A combination of a non-polar and a more polar solvent is typically effective.

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MedA versatile starting point. A 9:1 to 4:1 ratio is often effective.[2]
Petroleum Ether / Ethyl AcetateLow to MedSimilar to Hexane/EtOAc, can sometimes provide better separation.
Dichloromethane / HexaneMedUseful if solubility in hexane-based systems is poor.
Dichloromethane / MethanolHighFor eluting highly polar impurities or flushing the column.
Guide 2: Preventing On-Column Degradation and Improving Recovery

The acidic nature of silica gel is a well-documented cause of degradation for sensitive organic molecules. Aldehydes, in particular, can be susceptible to acid-catalyzed reactions.[2]

The Underlying Principle: Surface Chemistry Standard silica gel has surface silanol groups (Si-OH) which are weakly acidic (pKa ≈ 4.5). These sites can protonate sensitive functionalities, leading to degradation or strong, irreversible binding.

Experimental Protocol: Assessing Compound Stability

A 2D TLC experiment is a rapid and effective method to determine if your compound is degrading on the stationary phase.

  • Spotting: Dissolve your crude sample in a suitable solvent and spot it in one corner of a square TLC plate, about 1 cm from each edge.

  • First Elution: Develop the plate using an optimized eluent system.

  • Drying and Rotation: Remove the plate, mark the solvent front, and allow it to dry completely. Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Second Elution: Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, all spots will have moved and now lie on the diagonal. If new spots appear off the diagonal, it indicates on-plate (and thus on-column) degradation.

G cluster_0 1st Elution cluster_1 Rotate 90° cluster_2 2nd Elution cluster_3 Analysis a Spot b Elute Up c Dry & Rotate a->c Develop d Elute Again c->d e Stable: Spots on Diagonal Unstable: Off-diagonal spots d->e Visualize

Caption: 2D TLC Workflow for Stability Check.

Solutions for Acid-Sensitive Compounds

  • Neutralized Silica Gel: The most common solution is to deactivate the acidic sites.

    • Protocol: Prepare a slurry of your silica gel in the chosen eluent. Add 0.5-1% triethylamine (v/v) to the slurry and the mobile phase.[2] The triethylamine will neutralize the acidic silanol groups.

  • Alternative Stationary Phases: If degradation persists, consider switching to a more inert stationary phase.

    • Alumina: Available in basic, neutral, and acidic grades. Neutral or basic alumina is often a good choice for sensitive aldehydes.[2]

    • Florisil®: A magnesium silicate gel that is less acidic than silica.

Guide 3: Correcting Irregular Elution Behavior

Streaking, tailing, or excessively broad bands lead to poor separation and cross-contaminated fractions.

The Underlying Principle: Column Packing and Sample Loading A well-packed column with a concentrated, evenly applied sample is crucial for sharp, symmetrical peaks.

Key Troubleshooting Points:

  • Column Packing: Ensure the silica gel is packed uniformly without cracks or air bubbles. A "slurry packing" method is generally preferred.

  • Sample Loading: The sample should be loaded in the smallest possible volume of solvent.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column. This is suitable for samples that are readily soluble in the mobile phase.

    • Dry Loading: If the sample has poor solubility in the eluent, pre-adsorb it onto a small amount of silica gel.

      • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel (typically 1-2 times the mass of the crude product).

      • Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder.

      • Carefully load this powder onto the top of the packed column.

References

  • Hossain, M. M., & Shyu, S.-G. (2010). Supporting Information. Advanced Synthesis & Catalysis, 352, 3061. The Royal Society of Chemistry.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Journal of Scientific Research.
  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Royal Society of Chemistry.
  • SIELC Technologies. (n.d.). Separation of Benzene, (3-bromopropoxy)- on Newcrom R1 HPLC column.
  • Appchem. (n.d.). Benzaldehyde, 4-(3-bromopropoxy)-3-methoxy-.
  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. (2022). NIH.
  • Supplementary Information Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (n.d.). The Royal Society of Chemistry.

Sources

Dealing with low solubility of 4-(3-Bromopropoxy)benzaldehyde in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(3-Bromopropoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the handling and reactivity of this versatile bifunctional reagent. The primary focus of this document is to address the common experimental hurdle of its low solubility and provide robust, field-tested solutions to ensure successful reaction outcomes.

Introduction: Understanding the Challenge

This compound (CAS No. 17954-81-3) is a valuable building block in organic synthesis, featuring both a reactive aldehyde for derivatization and a bromopropyl ether for alkylation reactions.[1] However, its molecular structure—a moderately polar benzaldehyde core combined with a nonpolar bromopropoxy chain—leads to limited solubility in a wide range of common solvents. This poor solubility can manifest as sluggish or incomplete reactions, low yields, and difficulties in purification. This guide provides a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What am I doing wrong?

This is the most common issue encountered. The problem often lies not in an error but in the inherent physicochemical properties of the compound. Its solubility is limited in many standard solvents. For instance, while it may show some solubility in chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF), it often requires elevated temperatures or the use of more powerful polar aprotic solvents to achieve a suitable reaction concentration.[2]

Actionable Advice:

  • Re-evaluate your solvent choice. Move from less polar solvents (like hexanes or toluene) and moderately polar solvents (like THF or Ethyl Acetate) to highly polar aprotic solvents.

  • Consider heating. Gentle warming can significantly increase the solubility and reaction rate. Always check the boiling point of your solvent and the thermal stability of your other reagents.[3]

  • Use a co-solvent system. If your reaction conditions are sensitive to highly polar solvents, consider using a co-solvent. For example, adding a small amount of DMF or DMSO to a THF solution can dramatically improve solubility without drastically changing the bulk solvent properties.[4]

Q2: My reaction is extremely slow, and I see a significant amount of unreacted starting material even after 24 hours. Could this be a solubility issue?

Yes, this is a classic symptom of poor solubility. If the reactant is not in solution, it cannot effectively participate in the reaction. The reaction rate becomes limited by the slow dissolution of the solid material, a phenomenon known as a diffusion-controlled reaction. This is especially true for bimolecular reactions like the Williamson ether synthesis, which requires both reactants to be in the same phase to interact.[5][6][7]

Actionable Advice:

  • Confirm saturation. If you see solid material in your flask, the solution is saturated, and you are likely facing a solubility-limited rate.

  • Increase temperature. As a first step, increasing the reaction temperature will increase both solubility and the intrinsic reaction rate. A typical Williamson ether synthesis is conducted between 50-100 °C.[3]

  • Switch to a better solvent. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for increasing the concentration of poorly soluble reactants.[3][8]

Q3: I am trying to perform a Williamson ether synthesis using this compound as the alkylating agent with a sodium phenoxide, but the yield is poor. What are the likely causes?

Low yields in this specific synthesis can stem from several factors, with solubility being a primary suspect.[9] The reaction is an SN2 process where the alkoxide (or phenoxide) attacks the carbon bearing the bromine.[3]

Primary Causes & Solutions:

  • Poor Solubility of Reactants: Either your phenoxide salt or the this compound may have low solubility in the chosen solvent.

    • Solution: Use a polar aprotic solvent like DMF, which is excellent for SN2 reactions as it solvates the cation (e.g., Na+) without strongly solvating the nucleophilic anion, leaving it more reactive.[3][8]

  • Side Reactions: The aldehyde functionality can potentially undergo side reactions under basic conditions, although it is generally stable. A more common side reaction in Williamson ether synthesis is elimination, but this is unlikely with a primary bromide.[8][10]

  • Use of Phase-Transfer Catalysis (PTC): If your nucleophile is in an aqueous or solid phase and the benzaldehyde is in an organic phase, a phase-transfer catalyst is essential.

    • Solution: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB). The catalyst transports the nucleophile from its phase into the organic phase where the reaction can occur.

Troubleshooting Guide: A Systematic Approach

When encountering issues, it is critical to follow a logical troubleshooting sequence. The following workflow helps diagnose and solve problems related to the low solubility of this compound.

TroubleshootingWorkflow start Start: Low Yield or Incomplete Reaction check_solubility Is undissolved solid This compound visible in the reaction mixture? start->check_solubility solubility_issue Primary Issue: Solubility-Limited Reaction check_solubility->solubility_issue  Yes no_solubility_issue Solubility may not be the primary limiting factor. check_solubility->no_solubility_issue No   increase_temp Option 1: Increase Temperature (e.g., to 50-100 °C) solubility_issue->increase_temp change_solvent Option 2: Change Solvent (e.g., THF -> DMF, DMSO) solubility_issue->change_solvent use_ptc Option 3: Use Phase-Transfer Catalyst (if applicable) solubility_issue->use_ptc sonicate Option 4: Apply Sonication solubility_issue->sonicate check_reagents Investigate Other Factors: - Reagent Purity - Base Strength - Reaction Time - Inert Atmosphere no_solubility_issue->check_reagents

Caption: Troubleshooting workflow for solubility issues.

Data & Protocols

Solvent Selection Table

Choosing the right solvent is the most critical step. The following table provides a list of recommended solvents and their relevant properties for reactions involving this compound, particularly for nucleophilic substitution reactions.

SolventBoiling Point (°C)Dielectric Constant (ε)TypeRationale & Comments
THF 667.5Polar AproticModerate choice. May require heating. Good for initial trials.
Acetonitrile 8237.5Polar AproticGood for SN2 reactions, but solubility may still be limited at RT.[3][11]
Acetone 5621Polar AproticCan be effective, especially with iodide catalysis (Finkelstein conditions).[2]
DMF 15337Polar AproticExcellent choice. High polarity effectively dissolves reactants and promotes SN2 rates.[3]
DMSO 18947Polar AproticExcellent choice. Similar to DMF, very high polarity. Must be rigorously dried.[8]
Toluene 1112.4NonpolarPoor choice for dissolving polar nucleophiles. Only suitable with a phase-transfer catalyst.
Experimental Protocol: Williamson Ether Synthesis with Phase-Transfer Catalysis

This protocol describes the synthesis of 4-(3-(Phenoxy)propoxy)benzaldehyde, a representative reaction where the solubility of this compound is a key factor.

Reaction Scheme: Phenol + this compound --(Base, PTC)--> 4-(3-(Phenoxy)propoxy)benzaldehyde

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Acetonitrile or DMF (Anhydrous)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.43 g, 10 mmol), phenol (1.04 g, 11 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.16 g, 0.5 mmol).

  • Solvent Addition: Add anhydrous acetonitrile or DMF (50 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. The use of a finely powdered base and vigorous stirring is crucial for heterogeneous reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M NaOH (2 x 50 mL) to remove excess phenol, followed by water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

Troubleshooting this Protocol:

  • If the reaction stalls: Ensure the K₂CO₃ is finely powdered and the stirring is adequate. If the issue persists, switching from acetonitrile to DMF may be necessary to better solubilize any intermediate species.

  • Low Yield: Confirm that the starting materials are pure and the solvents are anhydrous. Water can inhibit the reaction.

PTC_Mechanism cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Catalyst-Nucleophile Complex (Q⁺Nu⁻) (Lipophilic Ion Pair) Nu_aq->QNu_org Phase Transfer RX_org This compound (R-X) Product_org Product (R-Nu) RX_org->Product_org QX_org Catalyst-Halide (Q⁺X⁻) RX_org->QX_org Byproduct QX_org->Nu_aq Catalyst Regeneration QNu_org->RX_org SN2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

References

  • Appchem.Benzaldehyde, 4-(3-bromopropoxy)-3-methoxy- | 148433-00-5.[Link]
  • RSC Publishing.Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.[Link]
  • Semantic Scholar.Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.[Link]
  • RSC Publishing.Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.[Link]
  • Wikipedia.Williamson ether synthesis.[Link]
  • ResearchGate.Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.[Link]
  • Master Organic Chemistry.The Williamson Ether Synthesis.[Link]
  • ResearchGate.How can we resolve solubility of insoluble organic synthetic compounds?[Link]
  • PMC - NIH.Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[Link]
  • Durham Tech.SIGMA-ALDRICH.[Link]
  • PubChem.4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072.[Link]
  • YouTube.CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.[Link]
  • Reddit.Williamson ether synthesis trouble, 2.0 : r/chemistry.[Link]
  • Solubility of Things.Reactions of Carbonyl Compounds.[Link]
  • PMC - NIH.
  • Organic Chemistry Tutor.Williamson Ether Synthesis.[Link]
  • ResearchGate.
  • PubChem - NIH.Benzaldehyde | C6H5CHO | CID 240.[Link]
  • PubChem.Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522.[Link]
  • Cheméo.Chemical Properties of Benzene, (3-bromopropyl)- (CAS 637-59-2).[Link]

Sources

Stability of 4-(3-Bromopropoxy)benzaldehyde in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-Bromopropoxy)benzaldehyde (CAS: 17954-81-3). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this bifunctional reagent. Here, we provide in-depth, field-proven insights into its stability, potential side reactions, and best practices for handling in both acidic and basic experimental conditions.

Overview of Chemical Stability

This compound is a versatile intermediate containing three key functional groups: an aromatic aldehyde, an ether linkage, and a primary alkyl bromide. Each of these sites possesses distinct reactivity, making the molecule susceptible to degradation under certain conditions. A thorough understanding of its stability profile is critical for successful synthesis, purification, and storage.

Caption: Key reactive functional groups in this compound.

The molecule's overall stability is dictated by the weakest link under the given experimental conditions. The following table provides a high-level summary.

ConditionAldehyde Moiety StabilityEther Linkage StabilityAlkyl Bromide Moiety StabilityPrimary Degradation Pathway
Strong Acid (e.g., HBr, HI, conc. H₂SO₄), Heat Stable, but can form acetals with alcohol solvents.[1]Labile. Susceptible to cleavage.[2][3][4]StableAcid-catalyzed ether cleavage.
Aqueous Weak Acid (e.g., dilute AcOH) Stable. Reversible hydration to gem-diol may occur.[1]StableStableGenerally stable.
Strong Aqueous Base (e.g., >1M NaOH, KOH) Labile. Susceptible to Cannizzaro reaction.[5][6][7]StableLabile. Susceptible to Sₙ2 hydrolysis.[8]Sₙ2 Hydrolysis & Cannizzaro Reaction.
Weak/Non-nucleophilic Base (e.g., K₂CO₃, Et₃N) StableStableStable (unless strong nucleophiles are present)Generally stable.
Troubleshooting Guide: Acidic Media

Working under acidic conditions primarily puts the ether linkage at risk, especially with strong acids and elevated temperatures.

FAQ 1: I'm running a reaction in strong acid and losing my starting material, while a new, more polar spot appears on my TLC. What is happening?

Answer: You are likely observing the acid-catalyzed cleavage of the ether bond. Ethers are generally stable but can be cleaved by strong acids like HBr and HI, particularly with heat.[9] The mechanism involves two key steps:

  • Protonation of the Ether Oxygen: The acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).[3]

  • Nucleophilic Attack: A nucleophile (e.g., a bromide ion from HBr) attacks one of the adjacent carbons. For the propoxy chain, this is a primary carbon, so the attack proceeds via an Sₙ2 mechanism.[4][9]

The products of this degradation are 4-hydroxybenzaldehyde and 1,3-dibromopropane . The phenolic product is significantly more polar, explaining the new spot on your TLC plate.

start This compound protonated Protonated Ether Intermediate start->protonated Step 1: Protonation (HBr) products Products: 4-Hydroxybenzaldehyde + 1,3-Dibromopropane protonated->products Step 2: SN2 Attack by Br⁻

Caption: Acid-catalyzed ether cleavage pathway.

FAQ 2: Can the aldehyde group react under acidic conditions?

Answer: Yes, but it typically does not lead to degradation unless specific reagents are present.

  • Acetal Formation: If your reaction solvent is an alcohol (e.g., methanol, ethanol), the aldehyde can react under acid catalysis to form a dimethyl or diethyl acetal, respectively.[1][10] This is a common protecting group strategy and is reversible.

  • Hydration: In aqueous acidic media, the aldehyde can exist in equilibrium with its corresponding hydrate (a geminal diol).[1] This is typically a reversible process and does not represent permanent degradation.

Troubleshooting Guide: Basic Media

Basic conditions pose a dual threat, targeting both the alkyl bromide and the aldehyde functional groups.

FAQ 3: My reaction in aqueous NaOH is consuming more than one equivalent of base and my product has a hydroxyl group instead of a bromine. Why?

Answer: You are observing the hydrolysis of the primary alkyl bromide. The bromide ion is a good leaving group, and the terminal carbon is susceptible to nucleophilic attack by the hydroxide ion (OH⁻). This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction that produces 4-(3-hydroxypropoxy)benzaldehyde and a bromide salt.[8][11] Since this reaction consumes one equivalent of hydroxide, it can interfere with the stoichiometry of your primary reaction.

start This compound transition SN2 Transition State start->transition Nucleophilic Attack by OH⁻ product 4-(3-Hydroxypropoxy)benzaldehyde transition->product Displacement of Br⁻

Caption: Sₙ2 hydrolysis of the alkyl bromide.

FAQ 4: I'm using concentrated KOH and my reaction mixture is becoming a complex mess, with evidence of both an alcohol and a carboxylic acid. What's going on?

Answer: This is a classic signature of the Cannizzaro reaction . Benzaldehyde and its derivatives, which lack α-hydrogens, undergo a disproportionation reaction in the presence of a strong base.[5][6] In this redox reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (which is deprotonated to the carboxylate salt under the basic conditions), and the other is reduced to a primary alcohol.[7]

This means that in addition to the potential hydrolysis of the alkyl bromide (FAQ 3), your starting material is also reacting with itself to produce:

  • Sodium 4-(3-bromopropoxy)benzoate

  • [4-(3-Bromopropoxy)phenyl]methanol

This side reaction can significantly lower the yield of your desired product. To mitigate it, consider using a weaker, non-nucleophilic base if possible, lowering the reaction temperature, and avoiding high concentrations of strong bases.

start 2x this compound intermediate Hydride Transfer Intermediate start->intermediate 1. Attack by OH⁻ 2. Hydride Transfer products Products: [4-(3-Bromopropoxy)phenyl]methanol + 4-(3-Bromopropoxy)benzoate intermediate->products Proton Transfer

Caption: The Cannizzaro disproportionation reaction.

General FAQs
FAQ 5: How should I properly store this reagent?

Answer: To ensure long-term stability and purity, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). Aldehydes are susceptible to air oxidation, which slowly converts the aldehyde group to a carboxylic acid (4-(3-bromopropoxy)benzoic acid).[7]

  • Light: Protect from light to prevent potential photolytic degradation.

  • Moisture: Keep the container tightly sealed to prevent hydrolysis.

FAQ 6: What are the recommended analytical methods for monitoring reaction progress and stability?

Answer: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a standard solvent system like ethyl acetate/hexanes. The starting material is moderately polar; degradation products like 4-hydroxybenzaldehyde will be significantly more polar (lower Rf).

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (around 254-280 nm) is effective for separating the starting material from its potential degradation products.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile products and confirming molecular weights.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. Look for the characteristic aldehyde proton singlet around 9.8-10.0 ppm. The appearance of new signals, such as a broad singlet for a phenolic -OH or changes in the propoxy chain signals, can indicate degradation.

Experimental Protocols

These protocols are designed as starting points for conducting forced degradation studies, a crucial step in understanding the stability of a molecule as recommended by ICH guidelines.[14][15][16]

Protocol 1: Forced Degradation in Acidic Conditions

Objective: To assess the stability of the ether linkage to strong acid.

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Setup: In a clean vial, add 1 mL of the stock solution and 1 mL of 1M hydrochloric acid (HCl). Create a parallel vial with 1 mL of stock solution and 1 mL of water as a control.

  • Incubation: Cap the vials tightly and place them in a heating block at 60°C.

  • Time Points: Withdraw 100 µL aliquots from each vial at T=0, 2, 4, 8, and 24 hours.

  • Quenching & Analysis: Immediately neutralize the acidic aliquots with an equal volume of 1M sodium hydroxide (NaOH). Dilute the quenched samples with the mobile phase and analyze by HPLC-UV.

  • Data Interpretation: Monitor for a decrease in the peak area of the parent compound and the emergence of a new peak corresponding to the retention time of a 4-hydroxybenzaldehyde standard.

Protocol 2: Forced Degradation in Basic Conditions

Objective: To assess the stability of the alkyl bromide and aldehyde moieties to strong base.

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Setup: In a clean vial, add 1 mL of the stock solution and 1 mL of 1M sodium hydroxide (NaOH). Create a parallel vial with 1 mL of stock solution and 1 mL of water as a control.

  • Incubation: Cap the vials tightly and keep them at room temperature (25°C).

  • Time Points: Withdraw 100 µL aliquots from each vial at T=0, 1, 2, 4, and 8 hours.

  • Quenching & Analysis: Immediately neutralize the basic aliquots with an equal volume of 1M hydrochloric acid (HCl). Dilute the quenched samples with the mobile phase and analyze by HPLC-UV.

  • Data Interpretation: Monitor for the decrease in the parent peak and the emergence of multiple new peaks. Compare retention times with standards for 4-(3-hydroxypropoxy)benzaldehyde, [4-(3-bromopropoxy)phenyl]methanol, and 4-(3-bromopropoxy)benzoic acid if available. The complex profile will highlight the competing Sₙ2 hydrolysis and Cannizzaro reaction pathways.

References
  • Vertex AI Search. (2025). What are the reactions of benzaldehyde in acidic media?
  • Filo. (2025). Analyze the following reaction sequences involving benzaldehyde.
  • Master Organic Chemistry. Acidic cleavage of ethers (SN2).
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • Vertex AI Search. (2025).
  • Quora. (2019). What is the reaction involved when two molecules of benzaldehyde reacted to each other in the presence of a strong base?
  • PraxiLabs. Reaction of Alkyl Halides (Hydrolysis of Alcohols) Virtual Lab.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage.
  • Rajdhani College. B.Sc. Applied Physical Sciences (Chemistry) I Year Chemistry 2: Thermodynamics, Equilibria and Functional Group Organic Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
  • Pearson.
  • MedCrave online. (2016).
  • OSHA. Aldehyde monitor.
  • CDC. ALDEHYDES, SCREENING 2539.
  • Al-Ghamdi, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Roy, C. (2023).

Sources

Technical Support Center: Navigating the Lability of the Bromopropoxy Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals and research scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the cleavage of the bromopropoxy group, a common challenge in multi-step organic synthesis. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues related to the stability of this functional group under various reaction conditions.

Section 1: Understanding the Instability of the Bromopropoxy Group

FAQ 1: I'm observing unexpected cleavage of a bromopropoxy group in my reaction. What are the most likely causes?

The bromopropoxy group, while seemingly a simple alkyl ether, possesses inherent reactivity due to the presence of the bromine atom. Cleavage of this group typically occurs at the C-O ether bond and is most often facilitated by acidic conditions, though certain basic and nucleophilic conditions can also promote its removal.[1][2][3][4][5]

Common culprits for cleavage include:

  • Strong Acids: Reagents like HBr, HI, and strong Lewis acids such as BBr₃ are well-known to cleave ethers.[1][2] The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group.[2][6]

  • Lewis Acids: Boron tribromide (BBr₃) is a particularly effective reagent for cleaving ethers, especially aryl ethers.[7][8][9][10][11] Trimethylsilyl iodide (TMSI), often generated in situ from TMSCl and NaI, is another powerful Lewis acid for ether cleavage.[12][13]

  • Elevated Temperatures: Many ether cleavage reactions require heat to proceed at a reasonable rate.[2][14] If your reaction is running at an elevated temperature, this could be a contributing factor.

  • Nucleophilic Attack: While less common for unactivated ethers, the presence of a strong nucleophile can sometimes lead to cleavage, particularly if the carbon adjacent to the oxygen is sterically unhindered.

Diagram: General Mechanisms of Acid-Catalyzed Ether Cleavage

The following diagram illustrates the two primary pathways for acid-catalyzed ether cleavage, which are dependent on the structure of the ether.

G Acid-Catalyzed Ether Cleavage Mechanisms cluster_sn1 SN1 Pathway (Tertiary Ethers) cluster_sn2 SN2 Pathway (Primary/Methyl Ethers) A1 R-O-R' (R' = 3°) A2 Protonation (H-X) A1->A2 A3 Oxonium Ion [R-O(H)-R']+ A2->A3 A4 Loss of Leaving Group (R-OH) A3->A4 A5 Carbocation [R'+] A4->A5 A6 Nucleophilic Attack (X-) A5->A6 A7 Product (R'-X) A6->A7 B1 R-O-R' (R' = 1°/Me) B2 Protonation (H-X) B1->B2 B3 Oxonium Ion [R-O(H)-R']+ B2->B3 B4 Nucleophilic Attack (X-) B3->B4 B5 Transition State B4->B5 B6 Products (R-OH + R'-X) B5->B6

Caption: SN1 vs. SN2 pathways for acid-catalyzed ether cleavage.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues related to the unintended cleavage of the bromopropoxy group.

Problem 1: Cleavage During Acidic Workup or Chromatography

Scenario: Your reaction appears to be successful by TLC analysis, but after aqueous acidic workup or purification on silica gel, you isolate the de-alkoxylated product.

Root Cause Analysis:

  • Latent Acidity: The bromopropoxy group can be sensitive to even mild acidic conditions. Silica gel itself can be acidic and may cause cleavage during prolonged exposure on a column.

  • Strong Acid Carryover: Incomplete neutralization of a strong acid used in the reaction can lead to cleavage during the workup or concentration steps.

Troubleshooting Workflow:

G Troubleshooting Cleavage During Workup/Purification Start Unintended Cleavage Observed Post-Reaction Q1 Was an acidic workup performed? Start->Q1 A1_Yes Neutralize with saturated NaHCO₃ or a weak base. Consider an alternative, non-acidic workup. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Was silica gel chromatography used? A1_No->Q2 A2_Yes 1. Neutralize silica gel with triethylamine. 2. Use alternative purification (e.g., neutral alumina, reverse phase). 3. Minimize contact time on the column. Q2->A2_Yes Yes A2_No Re-evaluate reaction conditions. Q2->A2_No No

Caption: Decision tree for addressing cleavage during workup.

Problem 2: Cleavage Under Cross-Coupling Conditions

Scenario: You are performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) and observe cleavage of the bromopropoxy group.[15][16][17][18]

Root Cause Analysis:

  • Lewis Acidity of the Metal Catalyst: The palladium catalyst itself, or additives in the reaction, can have sufficient Lewis acidity to promote ether cleavage.

  • Reaction Additives: Certain bases or other additives used in cross-coupling reactions can contribute to the degradation of the bromopropoxy group.

  • Elevated Temperatures: Cross-coupling reactions are often heated, which can accelerate the rate of ether cleavage.

Troubleshooting Strategies:

StrategyRationale
Lower Reaction Temperature If the desired coupling can proceed at a lower temperature, this will likely minimize the rate of the undesired ether cleavage.
Screen Different Catalysts/Ligands Some palladium catalysts and ligands are less Lewis acidic than others. Experimenting with different systems may identify one that is more compatible with the bromopropoxy group.[15]
Change the Base If a strong base is being used, consider switching to a milder, non-nucleophilic base.
Protecting Group Strategy In some cases, the bromopropoxy group may simply be too labile for the required reaction conditions. Consider using a more robust protecting group for the alcohol functionality.[19][20][21][22]
Problem 3: Cleavage Under Basic or Nucleophilic Conditions

Scenario: You are running a reaction under basic or nucleophilic conditions and observe cleavage of the bromopropoxy group.

Root Cause Analysis:

  • Intramolecular Cyclization: Depending on the substrate, the alkoxide formed under basic conditions could potentially undergo an intramolecular Williamson ether synthesis, displacing the bromide and forming a cyclic ether, with subsequent cleavage of the original ether linkage.

  • Homolytic Cleavage: In some cases, particularly with certain organometallic reagents or under radical conditions, homolytic cleavage of the C-Br or C-O bond could be initiated.[23][24][25]

Troubleshooting Considerations:

  • Temperature Control: Running the reaction at a lower temperature can often suppress unwanted side reactions.

  • Choice of Base/Nucleophile: A less sterically hindered or less aggressive base/nucleophile might be less prone to causing cleavage.

  • Solvent Effects: The choice of solvent can influence the reactivity of both the substrate and the reagents.

Section 3: Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography

This protocol is recommended when purifying compounds containing acid-sensitive groups like the bromopropoxy ether.

Materials:

  • Silica gel

  • Eluent (e.g., hexanes/ethyl acetate)

  • Triethylamine (Et₃N)

Procedure:

  • Prepare a slurry of silica gel in the desired eluent.

  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column with the eluent containing 0.5-1% triethylamine before loading the sample.

Protocol 2: General Procedure for Mild Ether Cleavage with BBr₃

This protocol is for the intentional cleavage of an ether and is provided for informational purposes to understand the conditions that can lead to deprotection.

Materials:

  • Ether-containing substrate

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (e.g., 1.0 M in DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure (use with extreme caution in a fume hood):

  • Dissolve the ether substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the BBr₃ solution dropwise via syringe.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Once the reaction is complete, quench by the slow addition of methanol at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Carefully add saturated aqueous NaHCO₃ to neutralize the acid.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Section 4: References

  • Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. (2014-11-19). [Link]

  • Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. (2024-03-19). [Link]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Reactions of Ethers: Acidic Cleavage. Fiveable. [Link]

  • Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. ResearchGate. [Link]

  • Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-04). [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Semantic Scholar. [Link]

  • The Cleavage of Ethers with Boron Bromide. I. Some Common Ethers. Journal of the American Chemical Society. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

  • Selective cleavage of primary MPM ethers with TMSI/Et3N. ResearchGate. (2025-08-06). [Link]

  • Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. ResearchGate. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

  • Cross-Coupling Chemistry. University of Rochester. [Link]

  • Protecting Groups - Stability. Organic Chemistry Portal. [Link]

  • Tuning the stability of alkoxyisopropyl protection groups. National Institutes of Health. (2019-03-21). [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021-03-05). [Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024-02-27). [Link]

  • Homolytic and Heterolytic Bond Cleavages. YouTube. (2023-02-17). [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. (2022-03-25). [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage. MDPI. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • SET Cleavage of Peroxides: Influence of Reductant and Peroxide on the Reactivity and Regioselectivity of Alkoxy Radical Formation. ResearchGate. [Link]

  • Tuning the stability of alkoxyisopropyl protection groups. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Bromopropoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedure for this important chemical intermediate. Here, we will move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic protocol.

I. Core Synthesis Overview: The Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1] This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4] In this specific application, the sodium or potassium salt of 4-hydroxybenzaldehyde (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane in an SN2 reaction.

The choice of a relatively weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is crucial for favoring the desired O-alkylation over potential C-alkylation and other side reactions.[5][6]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the work-up of this compound, providing detailed explanations and actionable solutions.

Question: My reaction seems to be incomplete, and I have a significant amount of unreacted 4-hydroxybenzaldehyde. What should I do?

Answer:

The presence of unreacted 4-hydroxybenzaldehyde is a common issue that can often be resolved by addressing a few key reaction parameters.

  • Inadequate Deprotonation: The phenoxide is the active nucleophile in this reaction. If the 4-hydroxybenzaldehyde is not fully deprotonated, the reaction rate will be significantly slower.

    • Solution: Ensure your base is of good quality and used in a slight excess. If using potassium carbonate, ensure it is finely powdered and dry to maximize its surface area and reactivity. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, though with greater caution due to its pyrophoric nature.[1]

  • Insufficient Reaction Time or Temperature: The Williamson ether synthesis, while generally efficient, may require adequate time and temperature to proceed to completion.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] If the starting material is still present after the initially planned reaction time, consider extending the reflux period. A modest increase in temperature, if the solvent allows, can also accelerate the reaction.[1]

  • Poor Solubility: If the reactants are not well-dissolved, the reaction will be slow.

    • Solution: Ensure you are using a sufficient volume of a suitable polar aprotic solvent like DMF or acetone to dissolve the reactants.

Question: After the work-up, my product is an oil and won't crystallize. How can I purify it?

Answer:

The oily nature of the crude product often points to the presence of impurities or residual solvent.

  • Residual High-Boiling Solvent: Solvents like DMF and DMSO have high boiling points and can be difficult to remove completely by simple rotary evaporation.

    • Solution: After the initial solvent removal, place the flask under high vacuum for several hours. Gentle heating with a water bath can aid in the removal of stubborn solvent traces.

  • Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization.

    • Solution 1: Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.[7] A typical eluent system would be a mixture of petroleum ether and ethyl acetate.[7] The optimal ratio should be determined by TLC analysis.[7]

    • Solution 2: Recrystallization: If the product is reluctant to crystallize on its own, a carefully chosen solvent system can induce crystallization. For compounds similar to this compound, ethanol or a mixture of ethanol and water has proven effective.[7][8] The key is to find a solvent that dissolves the product well when hot but poorly when cold.[7]

Question: I'm observing a significant amount of a byproduct. What could it be and how can I minimize it?

Answer:

The most likely byproduct in this synthesis is the result of the second bromine on the propyl chain reacting with another molecule of 4-hydroxybenzaldehyde, leading to 1,3-bis(4-formylphenoxy)propane.

  • Stoichiometry Control: The formation of this diether byproduct is favored when the ratio of 4-hydroxybenzaldehyde to 1,3-dibromopropane is high.

    • Solution: Use a molar excess of 1,3-dibromopropane. This will statistically favor the mono-alkylation product. The unreacted 1,3-dibromopropane can be easily removed during the work-up due to its volatility.

  • Reaction Conditions: While less common with phenoxides, C-alkylation can sometimes occur, leading to isomeric impurities.

    • Solution: The use of polar aprotic solvents like DMF generally favors the desired O-alkylation.[9]

Question: How do I effectively remove unreacted 1,3-dibromopropane after the reaction?

Answer:

Due to its relatively low boiling point and immiscibility with water, unreacted 1,3-dibromopropane can be removed through a combination of techniques.

  • Aqueous Work-up: After the reaction is complete, quenching with water and subsequent extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) will partition the organic product into the organic layer, while the inorganic salts will remain in the aqueous layer.

  • Rotary Evaporation: Much of the excess 1,3-dibromopropane will be removed along with the reaction solvent during concentration under reduced pressure.

  • High Vacuum: As mentioned previously, placing the crude product under high vacuum will help to remove the last traces of this volatile starting material.

III. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and work-up of this compound.

Q1: What is the purpose of each step in a typical aqueous work-up for this synthesis?

A1: A standard aqueous work-up for this reaction involves several key steps, each with a specific purpose:

  • Quenching with Water: This step is performed to dissolve the inorganic salts (e.g., potassium bromide) formed during the reaction and to precipitate the crude organic product if it is a solid at room temperature.

  • Extraction with an Organic Solvent: An immiscible organic solvent, such as dichloromethane or ethyl acetate, is added to dissolve the desired product and separate it from the aqueous layer containing the inorganic byproducts.

  • Washing with Water: This removes any remaining water-soluble impurities from the organic layer.

  • Washing with Brine (Saturated NaCl solution): This step helps to remove any residual water from the organic layer and aids in breaking up emulsions.[10]

  • Drying over an Anhydrous Salt (e.g., MgSO₄ or Na₂SO₄): This removes the last traces of water from the organic solvent before it is evaporated.[11][12]

  • Solvent Removal: The organic solvent is removed under reduced pressure, typically using a rotary evaporator, to yield the crude product.[11]

Q2: What are the best analytical techniques to confirm the identity and purity of my final product?

A2: A combination of spectroscopic and chromatographic methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the product.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the presence of key functional groups, such as the aldehyde (C=O stretch) and the ether (C-O-C stretch) linkages.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of the product and to monitor the progress of the reaction and purification steps.

Q3: Can I use 1-bromo-3-chloropropane instead of 1,3-dibromopropane?

A3: Yes, it is possible to use 1-bromo-3-chloropropane. The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F. Therefore, the reaction will preferentially occur at the carbon bearing the bromine atom. This can be a cost-effective strategy if the subsequent functionality of the terminal chlorine is desired for further synthetic steps.

Q4: Is it possible to purify the product by distillation?

A4: While distillation is a common purification technique for liquids, it may not be ideal for this compound. The presence of the aldehyde functional group makes the molecule susceptible to decomposition or polymerization at the high temperatures that would likely be required for distillation, even under reduced pressure. Column chromatography and recrystallization are generally safer and more effective purification methods for this compound.

IV. Data Presentation

ParameterTypical Value/RangeNotes
Typical Yield 75-90%Highly dependent on reaction conditions and purity of starting materials.
Reaction Time 4-12 hoursMonitor by TLC for completion.
Reaction Temperature 60-80 °CDependent on the solvent used (e.g., refluxing acetone).
Column Chromatography Eluent Petroleum Ether:Ethyl Acetate (e.g., 5:1 to 10:1 v/v)Optimize based on TLC analysis.[7]
Recrystallization Solvent Ethanol or Ethanol/WaterPerform small-scale tests to find the optimal solvent system.[7][8]

V. Experimental Protocol: Standard Work-up Procedure

This protocol outlines a general work-up and purification strategy for the synthesis of this compound.

  • Reaction Quenching: After confirming the completion of the reaction by TLC, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: If a high-boiling solvent like DMF was used, remove the bulk of it under reduced pressure.

  • Aqueous Dilution and Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

    • Recrystallization: Alternatively, dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

VI. Visualizations

Workup_Procedure cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Product (in solvent, with base and salts) Quench Quench with Water Reaction->Quench Cool to RT Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification Method Concentrate->Purify Column Column Chromatography Purify->Column If oily or complex mixture Recrystallize Recrystallization Purify->Recrystallize If solid Final_Product Pure this compound Column->Final_Product Recrystallize->Final_Product

Caption: Workflow for the work-up and purification of this compound.

VII. References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved January 9, 2026, from [Link]

  • Survase, D., & Wagh, S. (2012). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved January 9, 2026, from [Link]

  • Javaherian, M., & Doroodmand, M. M. (2017). An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on potassium carbonate as a mild solid base. Organic Chemistry Research, 3(1), 73-85.

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry and Biochemistry. Retrieved January 9, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). p-BROMOBENZALDEHYDE. Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • University of Bologna. (n.d.). 3,4-Dihexyloxybenzaldehyde (2a). University of Bologna. Retrieved January 9, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzene, (3-bromopropoxy)- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved January 9, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com. Retrieved January 9, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of m-(p-bromophenoxy)benzaldehyde. PrepChem.com. Retrieved January 9, 2026, from [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.

  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. PubChem. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde. Google Patents. Retrieved January 9, 2026, from

  • Ng, C. H., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2777.

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde. Google Patents. Retrieved January 9, 2026, from

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 6(8), 53-59.

  • Reddit. (2025, October 8). Stuck on synthesis problem, no idea how to add benzaldehyde into ring structure. r/chemhelp. Retrieved January 9, 2026, from [Link]

  • Appchem. (n.d.). Benzaldehyde, 4-(3-bromopropoxy)-3-methoxy-. Appchem. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Purification Strategies for 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling a common yet critical challenge in organic synthesis: the removal of unreacted 4-hydroxybenzaldehyde (4-HBA) from your reaction mixture. This guide is designed for researchers, scientists, and drug development professionals who encounter this purification hurdle. We will explore the chemical principles of 4-HBA and provide field-proven, step-by-step protocols to ensure you can select and execute the most effective purification strategy for your specific system.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-hydroxybenzaldehyde that I can exploit for its removal?

Understanding the fundamental properties of 4-HBA is the first step in designing an effective purification strategy. Two primary characteristics make it separable from many neutral organic products: its acidic phenolic hydroxyl group and its reactive aldehyde functional group.

  • Acidity: The hydroxyl group (-OH) attached to the benzene ring is weakly acidic. This means it can be deprotonated by a suitable base to form a water-soluble phenoxide salt.

  • Reactivity: The aldehyde group (-CHO) can undergo nucleophilic addition with reagents like bisulfite to form a charged, water-soluble adduct.

These properties allow for selective extraction of 4-HBA from an organic phase into an aqueous phase.

Table 1: Physicochemical Properties of 4-Hydroxybenzaldehyde

Property Value Source(s)
Molecular Formula C₇H₆O₂ [1]
Molar Mass 122.12 g/mol [1][2]
Appearance White to light yellow crystalline powder [2][3]
Melting Point 115-118 °C [1][3]
pKa (Phenolic -OH) 7.61 (at 25 °C) [1][2][4][5]
Water Solubility Slightly soluble (~13 g/L at 30 °C) [1][2]

| Organic Solubility | Soluble in ethanol, ether, acetone, ethyl acetate, and chloroform. |[3][4][5] |

Purification Methodologies & Protocols

Q2: How can I remove 4-HBA using a simple basic aqueous wash?

This is often the first method to try due to its simplicity and cost-effectiveness. It leverages the acidity of the phenolic hydroxyl group.

Principle of Operation: By washing your organic reaction mixture with an aqueous base, you can deprotonate the phenolic -OH group of 4-HBA. The resulting sodium phenoxide salt is ionic and thus highly soluble in the aqueous layer, while your neutral organic product remains in the organic layer. A base must be chosen with a pKa of its conjugate acid that is significantly higher than the pKa of 4-HBA's phenol (7.61) to ensure efficient deprotonation.

dot

Caption: Workflow for Acid-Base Extraction of 4-HBA.

Step-by-Step Protocol: Basic Extraction

  • Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Base Addition: Add an equal volume of a suitable aqueous base.

    • For products stable to strong base: Use 1 M sodium hydroxide (NaOH).

    • For base-sensitive products: Use a milder base like saturated sodium bicarbonate (NaHCO₃). Since the pKa of carbonic acid is ~6.4, bicarbonate is only suitable for partial removal but can be effective if used in multiple washes.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes to ensure thorough mixing.[6]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Carefully drain the lower (aqueous) layer. If using DCM, this will be your organic layer. For most other common solvents like ethyl acetate or ether, the organic layer will be the upper layer.

  • Repeat: Repeat the wash (Steps 3-6) one or two more times to maximize removal.

  • Final Wash: Perform a final wash with brine (saturated NaCl solution) to break any minor emulsions and remove excess water from the organic layer.

  • Drying & Concentration: Drain the purified organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Q3: When should I use a sodium bisulfite wash, and how does it work?

A sodium bisulfite wash is a highly effective and selective method for removing aldehydes. It is particularly useful when your product of interest contains other acidic functional groups (like phenols or carboxylic acids) that would also be extracted by a basic wash.

Principle of Operation: The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after a proton transfer, results in a stable, water-soluble α-hydroxy sulfonate salt, commonly known as a bisulfite adduct.[7][8] This adduct is easily partitioned into the aqueous layer.

dot

Caption: Reversible reaction of 4-HBA with sodium bisulfite.

Step-by-Step Protocol: Bisulfite Wash

  • Dissolve Mixture: Dissolve the crude reaction mixture in a water-miscible solvent like methanol (MeOH), tetrahydrofuran (THF), or acetonitrile to ensure the aldehyde and bisulfite can interact effectively.[8][9]

  • Add Bisulfite: Add freshly prepared saturated aqueous sodium bisulfite solution. Shake the mixture vigorously for 5-10 minutes.

  • Add Immiscible Solvent: Add a water-immiscible organic solvent (e.g., ethyl acetate) and additional water to the mixture and transfer to a separatory funnel.

  • Extract and Separate: Shake the funnel, allow the layers to separate, and drain the aqueous layer containing the bisulfite adduct.

  • Recover Aldehyde (Optional): If you need to recover the 4-HBA, the reaction can be reversed. Take the aqueous layer, add an organic solvent, and basify with NaOH or add acid.[9][10] This will regenerate the aldehyde, which can then be extracted back into the organic layer.

Q4: What are scavenger resins and how can I use them for high-purity applications?

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. For aldehydes, resins functionalized with primary amines or hydrazines are highly effective. This method is ideal for removing trace amounts of 4-HBA to achieve very high purity.

Principle of Operation: The crude reaction mixture is passed through a cartridge or stirred with the resin. The functional groups on the resin (e.g., -NH₂) react with the aldehyde group of 4-HBA to form an imine (Schiff base), covalently tethering the impurity to the solid support.[11] The desired product, which does not react with the resin, is then simply filtered off.

Step-by-Step Protocol: Aldehyde Scavenging

  • Select Resin: Choose a suitable scavenger resin, such as an aminomethylated polystyrene or a silica-based scavenger.

  • Dissolve Mixture: Dissolve the crude product in a suitable solvent (e.g., DCM, THF) in which the product is soluble but that does not react with the resin.

  • Incubate: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the estimated amount of 4-HBA). Stir the slurry at room temperature for 2-16 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Filter: Filter the mixture to remove the resin. The resin beads will contain the bound 4-HBA impurity.

  • Rinse and Concentrate: Rinse the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Guide

Q5: I performed a basic wash, but TLC/LC-MS still shows significant 4-HBA. What went wrong?
  • Insufficient Base: The pH of the aqueous layer may not be high enough to fully deprotonate the phenol. If your product is stable, switch from NaHCO₃ to a stronger base like 1M NaOH or potassium carbonate (K₂CO₃).

  • Poor Mixing: Inadequate shaking during extraction can lead to incomplete partitioning. Ensure you are shaking vigorously enough (while venting!) for good phase mixing.

  • Not Enough Washes: A single extraction may not be sufficient. For quantitative removal, perform at least two or three sequential washes.

Q6: I've formed a persistent emulsion during extraction. How can I break it?

Emulsions are a common problem, especially when the reaction mixture contains surfactant-like molecules.[6]

  • Be Patient: Sometimes, simply letting the separatory funnel stand for 15-30 minutes will allow the layers to separate on their own.[12][13]

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often forces the separation of the layers.[6][13]

  • Filtration: For stubborn emulsions, you can try filtering the entire mixture through a pad of Celite® or glass wool.[12] This can physically disrupt the emulsified droplets.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.[14]

Q7: My product seems to be extracting into the aqueous layer along with the 4-HBA. What should I do?

This indicates your product may also have an acidic functional group or is highly water-soluble.

  • Check Product pKa: If your product is acidic, the basic wash will extract it. In this case, a sodium bisulfite wash or scavenger resin, which targets the aldehyde group specifically, is a much better choice.

  • Back-Extraction: If your product is only slightly acidic, you can sometimes perform a "back-extraction." After the initial basic wash, re-acidify the aqueous layer to a neutral pH with dilute HCl. This will re-protonate your product, making it less water-soluble, allowing you to extract it back into a fresh layer of organic solvent while the more acidic 4-HBA (as the phenoxide) remains in the aqueous phase at that pH.

Method Selection Guide

Choosing the right method depends on the properties of your desired product and the level of purity required.

dot

MethodSelection Start Start: Remove 4-HBA ProductBaseStable Is your product stable to base? Start->ProductBaseStable ProductAcidic Does your product have acidic groups? ProductBaseStable->ProductAcidic Yes MildBaseWash Use Mild Base Wash (NaHCO₃) ProductBaseStable->MildBaseWash No BasicWash Use Basic Wash (NaOH or K₂CO₃) ProductAcidic->BasicWash No BisulfiteWash Use Bisulfite Wash ProductAcidic->BisulfiteWash Yes TraceRemoval Need to remove trace amounts? ScavengerResin Use Scavenger Resin TraceRemoval->ScavengerResin Yes end Purification Complete TraceRemoval->end No BasicWash->TraceRemoval BisulfiteWash->TraceRemoval ScavengerResin->end MildBaseWash->end

Caption: Decision tree for selecting a 4-HBA removal method.

References

  • PubChem. (n.d.). 4-Hydroxybenzaldehyde.
  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde.
  • Brindle, C. S., & Kerr, M. A. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1149-1152. [Link]
  • Pinto, A., et al. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]
  • Google Patents. (n.d.). CA2610163A1 - A scavenger for aldehyde(s) and a manufacturing method of a woody panel using the same.
  • LCGC International. (2018). Tips for Troubleshooting Liquid–Liquid Extractions.
  • K-Jhil. (n.d.). Tips for Troubleshooting Liquid–Liquid Extraction.
  • VTechWorks. (n.d.). Chapter 5. Aldehyde Scavenging Agents and Packaging Material.
  • ResearchGate. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • China Chemical Manufacturer. (2024). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
  • Wiley Online Library. (2015). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Brindle, C. S., & Kerr, M. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57452. [Link]
  • Google Patents. (n.d.). US4409375A - Method for scavenging aldehydes.
  • Google Patents. (n.d.). US2544562A - Process for recovering aldehydes and ketones.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions.
  • Quora. (2019). How to extract phenol from an organic layer.
  • CoLab. (n.d.). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.
  • ResearchGate. (2014). Scavengers for achieving zero formaldehyde emission of wood-based panels.

Sources

Technical Support Center: Preventing Aldehyde Oxidation During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for organic synthesis. As a Senior Application Scientist, I understand the frustrations that can arise when a carefully planned synthesis is compromised by the unwanted oxidation of an aldehyde functional group. Aldehydes are highly valuable intermediates in the synthesis of complex molecules, but their susceptibility to oxidation into carboxylic acids is a significant challenge.[1][2] This guide is designed to provide you with in-depth, field-proven insights and practical solutions to protect your aldehyde and ensure the success of your synthetic endeavors.

Here, we will explore the causality behind experimental choices, offering not just protocols but the scientific reasoning that underpins them. This guide is structured to be a self-validating system, empowering you with the knowledge to troubleshoot and optimize your reactions effectively.

I. Understanding the Problem: The Facile Oxidation of Aldehydes

Aldehydes are particularly prone to oxidation due to the presence of a hydrogen atom on the carbonyl carbon.[3] This C-H bond is readily cleaved by a wide range of oxidizing agents, including atmospheric oxygen, leading to the formation of a more stable carboxylic acid.[1][4][5] This over-oxidation is a common source of impurities and reduced yields in multi-step syntheses.[1]

Several common laboratory reagents can readily oxidize aldehydes, including:

  • Potassium permanganate (KMnO4)[4][5][6]

  • Chromic acid (H2CrO4)[1][4][5][6]

  • Silver oxide (Ag2O), often used in the Tollens' test to detect aldehydes[1][7]

Even atmospheric oxygen can lead to the autoxidation of aldehydes, particularly when samples are stored for extended periods.[1][2]

II. Preventative Strategies: Proactive Measures to Protect Your Aldehyde

The most effective way to combat unwanted oxidation is to implement preventative measures from the outset of your synthesis. This involves a combination of strategic chemical protection and careful control of reaction conditions.

A. Protecting Groups: The Chemist's "Mask"

A protecting group is a temporary modification of a functional group to render it inert to specific reaction conditions.[8] For aldehydes, the most common and effective protecting groups are acetals and thioacetals.[9][10]

Mechanism of Acetal Protection:

Acetals are formed by reacting the aldehyde with an alcohol (typically a diol like ethylene glycol) under acidic conditions.[8] This reversible reaction forms a stable cyclic acetal that is unreactive towards many reagents that would otherwise react with the aldehyde, such as strong bases, nucleophiles, and reducing agents.[8][9][11]

Acetal_Formation Aldehyde R-CHO (Aldehyde) Acetal R-CH(O-(CH2)2-O) (Cyclic Acetal) Aldehyde->Acetal + Diol, H+ Diol HO-(CH2)2-OH (Ethylene Glycol) H_plus H+ (catalyst) Acetal->Aldehyde + H2O, H+ (Deprotection) Water H2O Inert_Atmosphere_Setup Gas_Source Inert Gas Source (Nitrogen or Argon) Flask Reaction Flask (with Septum) Gas_Source->Flask Gas Flow Bubbler Bubbler (Oil or Mercury) Condenser Condenser Flask->Condenser Condenser->Bubbler Gas Exit Needle_In Needle (Inlet) Needle_Out Needle (Outlet)

Sources

Technical Support Center: Reductive Amination of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the reductive amination of 4-(3-bromopropoxy)benzaldehyde. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in navigating the complexities of this specific reaction. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve reliable and reproducible results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the reductive amination of this compound, offering probable causes and actionable solutions.

Issue 1: Low to No Product Yield

You've run the reaction, but TLC/LC-MS analysis shows a significant amount of unreacted this compound and/or amine starting material.

Probable CauseRecommended Solution & Scientific Rationale
Incomplete Imine Formation Solution: 1) Increase reaction time for imine formation before adding the reducing agent. 2) Add a catalytic amount of a weak acid like acetic acid. 3) If water is a suspected issue, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Rationale: The formation of the imine intermediate is a crucial equilibrium-driven step.[1][2][3] The bromopropoxy group may have a minor electronic effect, but ensuring the equilibrium is shifted towards the imine is key. A weak acid catalyzes the dehydration step, while removing water physically from the reaction mixture drives the equilibrium forward according to Le Chatelier's principle.[1]
Ineffective Reducing Agent Solution: 1) Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][4][5] 2) If using sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition, as NaBH₄ can also reduce the starting aldehyde.[4][5] Rationale: STAB and NaBH₃CN are known to be more selective for the reduction of the protonated imine (iminium ion) over the carbonyl group of the aldehyde.[4][6] This is particularly important in a one-pot procedure where all reactants are present simultaneously.
Incorrect pH Solution: Maintain a mildly acidic pH (around 4-6).[7][8] Rationale: The reaction requires a delicate pH balance. A pH that is too low will protonate the amine starting material, rendering it non-nucleophilic and halting imine formation.[4] Conversely, a pH that is too high will not sufficiently activate the carbonyl group for nucleophilic attack and will prevent the formation of the more reactive iminium ion.[7][8]
Steric Hindrance Solution: This is less likely with this compound and common primary or secondary amines. However, if using a particularly bulky amine, consider increasing the reaction temperature or using a more reactive catalyst system. Rationale: While the aldehyde itself is not sterically hindered, a bulky amine can slow down the initial nucleophilic attack on the carbonyl carbon.
Issue 2: Presence of Side Products

Your analysis indicates the presence of unexpected impurities alongside your desired product.

Probable CauseRecommended Solution & Scientific Rationale
Over-alkylation (Dialkylation) Solution: 1) Use a stepwise procedure: form and isolate the imine first, then reduce it in a separate step. 2) Use a 1:1 stoichiometry of the aldehyde and amine. Rationale: If a primary amine is used, the secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.[9] This is a common issue in reductive aminations.[9]
Reduction of the Aldehyde Solution: Use a more selective reducing agent like STAB or NaBH₃CN.[1][4][5] If using NaBH₄, add it slowly at a low temperature after confirming complete imine formation. Rationale: Sodium borohydride is capable of reducing aldehydes to alcohols.[5] This side reaction competes with the desired reduction of the imine.
Reaction with the Bromopropoxy Group Solution: 1) Employ milder reaction conditions (lower temperature, shorter reaction time). 2) Use a non-nucleophilic base if pH adjustment is needed. Rationale: The bromopropoxy group is a potential site for nucleophilic substitution, especially if strong bases or nucleophilic reducing agents are used under harsh conditions. While borohydride reagents are primarily hydride donors, trace impurities or reaction byproducts could potentially lead to side reactions.
Hydrolysis of the Imine Solution: Ensure anhydrous conditions during the reduction step, especially if the imine is isolated. Rationale: The imine intermediate can be susceptible to hydrolysis back to the aldehyde and amine, particularly in the presence of water and acid.[3]
Issue 3: Difficult Product Purification

You are struggling to isolate the pure secondary or tertiary amine product from the reaction mixture.

Probable CauseRecommended Solution & Scientific Rationale
Similar Polarity of Product and Starting Materials Solution: 1) Utilize acid-base extraction. The amine product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving the unreacted aldehyde in the organic phase. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine product extracted back into an organic solvent. 2) Consider derivatization of the product for easier separation, followed by deprotection. For example, the amine could be converted to a Boc-protected derivative. Rationale: Exploiting the basicity of the amine product is a classic and effective purification strategy.
Persistent Imine Impurity Solution: 1) Drive the reduction to completion by using a slight excess of the reducing agent or increasing the reaction time. 2) During workup, the imine can often be hydrolyzed back to the aldehyde and amine by washing with a mildly acidic aqueous solution, which can then be separated via extraction. Rationale: Incomplete reduction is a common reason for lingering imine.[10] Hydrolyzing the remaining imine can simplify the purification process by converting it back to the more easily separable starting materials.

II. Frequently Asked Questions (FAQs)

Mechanism & Theory

Q1: What is the mechanism of reductive amination?

The reductive amination of this compound proceeds through a two-step sequence:[2]

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of water to form an imine (for primary amines) or an enamine (for secondary amines).[1][11]

  • Reduction: The imine is then reduced to the corresponding amine.[2] Milder reducing agents like NaBH₃CN or STAB will preferentially reduce the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde.[4][7]

Reductive_Amination_Mechanism cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Amine Product Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product

Caption: Mechanism of Reductive Amination.

Q2: Why is a mildly acidic condition optimal?

Mildly acidic conditions (pH 4-6) are a compromise.[7][8] The acid is required to catalyze the dehydration of the hemiaminal to the imine and to protonate the imine to the more reactive iminium ion. However, if the solution is too acidic, the starting amine will be protonated to its non-nucleophilic ammonium salt, preventing the initial reaction with the aldehyde.[4]

Reagents & Conditions

Q3: Which reducing agent is best for this reaction?

The choice of reducing agent is critical for success.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Mild and highly selective for imines/iminium ions over aldehydes.[1][6][12] Tolerates a wide range of functional groups.[9][13]Water-sensitive.[5]
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions and selective for iminium ions.[1][4]Highly toxic (releases cyanide gas upon strong acidification).
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde.[4][5] Requires careful, often stepwise, addition after imine formation.[5]

For the reductive amination of this compound, sodium triacetoxyborohydride (STAB) is generally the recommended choice due to its high selectivity and safety profile.[12]

Q4: What are suitable solvents for this reaction?

Commonly used solvents include:

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE) [9]

  • Tetrahydrofuran (THF)

  • Methanol (MeOH) (often used with NaBH₃CN or NaBH₄)[5]

The choice of solvent can depend on the specific amine and reducing agent used. For STAB, which is water-sensitive, anhydrous solvents like DCM or DCE are preferred.[5]

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue low_yield Low Yield start->low_yield side_products Side Products start->side_products purification_issues Purification Issues start->purification_issues check_imine Check Imine Formation (TLC/LC-MS) low_yield->check_imine identify_side_product Identify Side Product (NMR/MS) side_products->identify_side_product acid_base_extraction Acid-Base Extraction purification_issues->acid_base_extraction hydrolyze_imine Hydrolyze Residual Imine purification_issues->hydrolyze_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No imine_ok Imine Formation OK check_imine->imine_ok Yes add_acid Add Catalytic Acid (e.g., AcOH) incomplete_imine->add_acid add_dehydrating_agent Add Dehydrating Agent incomplete_imine->add_dehydrating_agent check_reductant Evaluate Reducing Agent imine_ok->check_reductant check_ph Verify pH (4-6) imine_ok->check_ph switch_reductant Switch to STAB/NaBH₃CN check_reductant->switch_reductant overalkylation Over-alkylation identify_side_product->overalkylation aldehyde_reduction Aldehyde Reduction identify_side_product->aldehyde_reduction bromo_reaction Reaction at Bromo Group identify_side_product->bromo_reaction stepwise_procedure Use Stepwise Procedure overalkylation->stepwise_procedure use_selective_reductant Use Selective Reductant (STAB) aldehyde_reduction->use_selective_reductant milder_conditions Use Milder Conditions bromo_reaction->milder_conditions

Caption: Troubleshooting Workflow Diagram.

III. Experimental Protocol Example

This section provides a general, step-by-step protocol for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Protocol Steps
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the primary amine (1.0-1.1 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the starting materials (concentration typically 0.1-0.5 M).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine is consumed (typically 2-24 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Experimental_Workflow start Start setup 1. Combine Aldehyde, Amine, & Acetic Acid in DCM start->setup stir_rt 2. Stir at RT for 1-2h (Imine Formation) setup->stir_rt monitor1 Monitor by TLC/LC-MS stir_rt->monitor1 add_stab 3. Add STAB Portion-wise monitor1->add_stab stir_rt2 4. Stir at RT for 2-24h (Reduction) add_stab->stir_rt2 monitor2 Monitor by TLC/LC-MS stir_rt2->monitor2 quench 5. Quench with Sat. NaHCO₃ monitor2->quench extract 6. Extract with DCM quench->extract dry 7. Dry, Filter, Concentrate extract->dry purify 8. Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental Workflow Diagram.

IV. References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • ResearchGate. (2023). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]

  • Myers, A. C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • ACS Publications. (2021). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • ResearchGate. (2022). Reductive aminations of benzaldehyde. [Link]

  • ResearchGate. (2025). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. [Link]

Sources

Technical Support Center: Purification of Polar Derivatives of 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar derivatives of 4-(3-bromopropoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this class of compounds. The inherent polarity and potential reactivity of these molecules demand nuanced approaches to achieve high purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

Introduction: The Purification Challenge

Derivatives of this compound are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and materials. The presence of the polar benzaldehyde group, the ether linkage, and the reactive bromopropyl chain, combined with other polar functional groups in its derivatives, presents a unique set of purification challenges. These challenges often manifest as poor separation in chromatography, difficulty in crystallization, and product degradation. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Common Impurities and Their Origins

Effective purification begins with understanding the potential impurities. For derivatives of this compound, impurities typically arise from the synthetic route, which often involves the Williamson ether synthesis.

ImpurityOriginImpact on Purification
Unreacted Starting Materials Incomplete reactionCan co-elute with the product, especially if polarities are similar.
e.g., a substituted 4-hydroxybenzaldehyde
Byproducts of Side Reactions Elimination of HBr from the bromopropyl chain to form an allyl ether.Often less polar than the desired product, but can still be challenging to separate.
Oxidation Product Oxidation of the aldehyde to the corresponding carboxylic acid.[1]Increases polarity, can cause streaking on silica gel, and may require a basic wash for removal.[1]
Residual Brominating Agent If the aromatic ring is brominated in a subsequent step.Can be colored and reactive, potentially interfering with certain purification solvents.[2]

Troubleshooting Guides: A Symptom-Based Approach

This section is structured to provide direct solutions to specific problems you may encounter during purification.

Problem 1: Poor Separation During Flash Column Chromatography

Symptom: Your polar derivative streaks on the TLC plate or co-elutes with impurities during column chromatography, even with highly polar solvent systems like 100% ethyl acetate.

Potential Causes:

  • High Polarity: The compound has a very high affinity for the polar stationary phase (silica gel), leading to poor elution and band broadening.[3]

  • Acid Sensitivity: Standard silica gel is acidic and can cause degradation of sensitive compounds on the column.[1][3]

  • Inappropriate Solvent System: The chosen eluent is not effective at disrupting the strong interactions between your compound and the silica.

Suggested Solutions:

  • Switch to a More Polar Mobile Phase: For highly polar compounds, consider adding a small percentage of methanol to your eluent (e.g., 1-10% methanol in dichloromethane or ethyl acetate).[4] Be cautious, as methanol can sometimes dissolve silica.

  • Use a Modified Mobile Phase: For basic compounds, adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the eluent can improve peak shape and reduce streaking by neutralizing acidic sites on the silica.[3]

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a solvent mixture containing 1-3% triethylamine.[1]

  • Consider an Alternative Stationary Phase:

    • Neutral Alumina: Less acidic than silica and can be a good alternative for acid-sensitive compounds.[1]

    • Reversed-Phase Silica (C18): For very polar compounds, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can be highly effective.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for purifying polar compounds that are too polar for normal-phase and not well-retained in reversed-phase. HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[5]

  • Dry Loading: If your compound is poorly soluble in the mobile phase, consider dry loading. Dissolve your compound in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[4][6]

Problem 2: Difficulty with Recrystallization

Symptom: Your compound oils out, remains soluble even at low temperatures, or crystallizes with significant impurities.

Potential Causes:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound at high temperatures but not at room temperature.[2]

  • Presence of Impurities: Impurities can inhibit crystal formation or become trapped in the crystal lattice.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or small, impure crystals.

Suggested Solutions:

  • Systematic Solvent Screening: Test a variety of solvents and solvent pairs. For moderately polar compounds like derivatives of this compound, common choices include ethanol, isopropanol, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexane.[2][7]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble until the solution becomes slightly cloudy. Gently warm the solution to redissolve the precipitate, and then allow it to cool slowly.[8]

  • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal yield.

  • "Seed" the Solution: If crystals are slow to form, add a small, pure crystal of your compound (a seed crystal) to the cooled solution to initiate crystallization.

  • Pre-Purification: If the crude material is very impure, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.

Problem 3: Product Degradation During Workup or Purification

Symptom: You observe the appearance of new spots on your TLC after workup or purification, or your final product has a lower-than-expected purity. A common degradation product is the corresponding carboxylic acid from the oxidation of the benzaldehyde.[1]

Potential Causes:

  • Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, which can be accelerated by exposure to air and light.[1]

  • Reaction with Purification Media: As mentioned, acidic silica gel can cause degradation.[1][3]

  • Instability to pH: The compound may be unstable in acidic or basic conditions during aqueous workup.

Suggested Solutions:

  • Aqueous Wash: To remove the carboxylic acid impurity, dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and wash with a mild basic solution, such as saturated sodium bicarbonate.[1] Follow with a brine wash to remove residual water.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during long-term storage.[1]

  • Storage: Store the purified compound at low temperatures and protected from light.[1]

  • Avoid Harsh Conditions: Minimize exposure to strong acids or bases during the workup.

Frequently Asked Questions (FAQs)

Q1: My polar derivative is water-soluble. How can I effectively extract it from an aqueous reaction mixture?

A1: Extracting polar compounds from water can be challenging.[9]

  • Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic compound in the aqueous phase and improve extraction efficiency into the organic layer.[10]

  • Use a More Polar Extraction Solvent: Solvents like ethyl acetate or dichloromethane are commonly used. For very polar products, a mixture of chloroform and isopropanol (e.g., 3:1) can be effective at pulling water-soluble organics out of the aqueous phase.[11]

  • Continuous Liquid-Liquid Extraction: For compounds with significant water solubility, continuous liquid-liquid extraction can be a more efficient method than multiple manual extractions.

  • Solid-Phase Extraction (SPE): SPE can be an excellent alternative for isolating polar organic compounds from aqueous solutions.[12] You can use a resin that retains polar compounds, wash away the water, and then elute your compound with an appropriate organic solvent.[10]

Q2: How does the bromine atom in the this compound structure affect its purification?

A2: The bromine atom has several effects:

  • Increased Molecular Weight: This generally leads to a higher boiling point, making distillation less practical for purification compared to simpler benzaldehydes.[1]

  • Polarity: While the C-Br bond has a dipole moment, the overall effect on polarity depends on the other functional groups in the derivative. Generally, it increases the nonpolar character compared to a hydroxyl group.

  • Reactivity: The bromine is on a propyl chain, making it a reactive alkyl halide. It can be susceptible to elimination or substitution reactions, especially in the presence of bases or nucleophiles. This is a crucial consideration during workup and purification.[7]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[13] Using a diode array detector (DAD) or photodiode array (PDA) detector can help in identifying impurities by their UV-Vis spectra.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for confirming the structure of your compound and can be used to identify and quantify impurities if they are present in sufficient concentration (typically >1%).[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is sufficiently volatile and thermally stable, GC-MS is a powerful tool for separating and identifying volatile impurities.[16]

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity for solid compounds.[15]

Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography for a Moderately Polar Derivative
  • TLC Analysis: Develop a solvent system that gives your product an Rf value between 0.2 and 0.4.[4] A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the solvent to drain, tapping the column to ensure even packing. Add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[6] Carefully add the sample to the top of the silica gel.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If separating from less polar impurities, you can start with a less polar eluent and gradually increase the polarity (gradient elution).[7]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Troubleshooting Flash Chromatography

flash_chromatography_troubleshooting start Start: Crude Product tlc Run TLC with Hexane/EtOAc start->tlc rf_check Is Rf 0.2-0.4? tlc->rf_check troubleshoot Streaking or No Elution? tlc->troubleshoot Streaking increase_polarity Increase EtOAc % rf_check->increase_polarity No, Rf too low run_column Run Flash Column Chromatography rf_check->run_column Yes increase_polarity->tlc add_methanol Add 1-5% MeOH to EtOAc/DCM increase_polarity->add_methanol Still too low add_methanol->tlc analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions purity_check Fractions Pure? analyze_fractions->purity_check combine Combine Pure Fractions & Evaporate purity_check->combine Yes purity_check->troubleshoot No, Mixed Fractions end_product Purified Product combine->end_product alt_method Consider: - Neutral Alumina - Reversed-Phase - HILIC troubleshoot->alt_method Yes alt_method->run_column Select & Repack

Caption: Decision workflow for troubleshooting flash chromatography.

Protocol 2: Recrystallization Using a Solvent/Anti-Solvent System
  • Dissolution: In a flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy (persistent turbidity).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Logical Relationship of Purification Choices

purification_choices crude Crude Polar Derivative is_solid Is the crude material a solid? crude->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes flash_chromatography Perform Flash Chromatography is_solid->flash_chromatography No (Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success recrystallization_success->flash_chromatography No purity_assessment Assess Purity (HPLC, NMR, MP) recrystallization_success->purity_assessment Yes flash_chromatography->purity_assessment is_pure Is purity >98%? purity_assessment->is_pure final_product Final Product is_pure->final_product Yes further_purification Consider alternative purification method (e.g., Prep-HPLC) is_pure->further_purification No

Caption: Logical flow for selecting a primary purification strategy.

References

  • Liquid-Liquid Extraction of Polar Organic Compounds. (n.d.). LCGC International.
  • Solid-Phase Extraction of Polar Compounds From Water. (2013, October 12). Tech Briefs.
  • How can I isolate a highly polar compound from an aqueous solution? (2014, February 3). ResearchGate.
  • Extraction Protocol for Polar Solvents. (n.d.). University of Rochester Department of Chemistry.
  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester Department of Chemistry.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • III Analytical Methods. (n.d.).
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Wang, H., et al. (2020). Bromine as a Visible-Light-Mediated Polarity-Reversal Catalyst for the Functionalization of Aldehydes. SciSpace.
  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.
  • 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts.
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Bromine as a Visible-Light-Mediated Polarity-Reversal Catalyst for the Functionalization of Aldehydes. (n.d.). ResearchGate.
  • p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
  • How do you perform purity analysis? (2006, May 12). Chromatography Forum.
  • HPLC Troubleshooting Guide. (n.d.).
  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
  • Recrystallization and Crystallization. (n.d.).
  • What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? (2018, October 31). Quora.
  • Dong, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6717-6723. [Link]
  • US4551557A - Bromination of substituted benzaldehydes. (n.d.). Google Patents.
  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. (n.d.). SunanKalijaga.org.
  • 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. (n.d.). PubChem.
  • Toluene. (n.d.). Wikipedia.
  • Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. (n.d.). Polymer Chemistry (RSC Publishing).

Sources

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of 4-(3-Bromopropoxy)benzaldehyde via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, rigorous structural confirmation is not merely a procedural formality; it is the bedrock of reliable and reproducible research. For intermediates such as 4-(3-bromopropoxy)benzaldehyde, a precursor in various synthetic pathways, unambiguous structural elucidation is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of this compound, supported by detailed experimental protocols and predicted spectral data. As Senior Application Scientists, we aim to equip you with the rationale behind our analytical choices, ensuring the integrity and validity of your experimental outcomes.

The Synthetic Pathway: Anticipating the Structure and Potential Byproducts

The most common and efficient route to synthesizing this compound is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane.

A likely side product in this synthesis is the bis-alkylation product, where two molecules of 4-hydroxybenzaldehyde react with one molecule of 1,3-dibromopropane. Additionally, unreacted starting materials, 4-hydroxybenzaldehyde and 1,3-dibromopropane, may be present as impurities. Understanding these potential outcomes is crucial for interpreting the analytical data correctly.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H NMR Spectroscopy: A Proton's Perspective

Proton (1H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, we can predict a distinct set of signals.

Predicted 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.88s1HAldehydic proton (-CHO)The highly deshielded nature of the aldehyde proton places its signal far downfield.
~7.83d2HAromatic protons (ortho to -CHO)These protons are deshielded by the electron-withdrawing aldehyde group.
~7.01d2HAromatic protons (ortho to -O-)These protons are shielded by the electron-donating ether group.
~4.18t2HMethylene protons (-O-CH2-)Adjacent to the electron-withdrawing oxygen, these protons are shifted downfield.
~3.60t2HMethylene protons (-CH2-Br)The electronegative bromine atom deshields these protons.
~2.35p2HMethylene protons (-CH2-CH2-CH2-)This central methylene group is influenced by both the ether and bromo functionalities.

Experimental Protocol: 1H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the 1H NMR spectrum on a 400 or 500 MHz spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 (13C) NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.[3][4] Due to the low natural abundance of 13C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ, ppm)AssignmentRationale
~190.7Aldehydic carbon (-CHO)The carbonyl carbon is highly deshielded.
~163.8Aromatic carbon (C-O)The carbon directly attached to the ether oxygen is downfield.
~131.9Aromatic carbon (C-CHO)The carbon bearing the aldehyde group.
~130.9Aromatic carbons (ortho to -CHO)Electron-withdrawing effect of the aldehyde.
~114.8Aromatic carbons (ortho to -O-)Electron-donating effect of the ether.
~65.8Methylene carbon (-O-CH2-)Attached to the electronegative oxygen.
~31.8Methylene carbon (-CH2-Br)Attached to the electronegative bromine.
~29.7Methylene carbon (-CH2-CH2-CH2-)The central carbon of the propyl chain.

Experimental Protocol: 13C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl3) is generally required for 13C NMR due to its lower sensitivity compared to 1H NMR.

  • Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Data Processing: Process the data similarly to the 1H NMR spectrum.

Visualizing the Confirmation Process

The following diagrams illustrate the molecular structure and the logical workflow for its confirmation.

workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation start 4-hydroxybenzaldehyde + 1,3-dibromopropane reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) start->reaction product Crude Product reaction->product nmr 1H & 13C NMR product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation comparison Comparison with Predicted Data & Alternatives interpretation->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Experimental workflow for synthesis and structural confirmation.

Comparison with Alternative Analytical Techniques

While NMR is the most definitive method, other techniques provide complementary information and are useful for initial characterization and purity assessment.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall structure; complex molecules can have overlapping signals.
Mass Spectrometry (MS)

For this compound (C10H11BrO2), the expected molecular weight is approximately 242/244 g/mol , with two peaks of nearly equal intensity due to the isotopic abundance of 79Br and 81Br. Key fragmentation patterns would likely involve the loss of the bromine atom, the propyl chain, and the formyl group. [5]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the key functional groups:

  • ~1700 cm-1: Strong C=O stretch of the aldehyde. [6]* ~2820 and 2720 cm-1: C-H stretches of the aldehyde.

  • ~1600, 1580, 1500 cm-1: C=C stretches of the aromatic ring.

  • ~1250 and 1030 cm-1: C-O stretches of the ether linkage.

  • ~650-550 cm-1: C-Br stretch.

Trustworthiness: A Self-Validating System

The combination of 1H and 13C NMR provides a self-validating system. The number of signals in the 13C NMR should correspond to the number of unique carbon environments, and the integration and splitting patterns in the 1H NMR must be consistent with the proposed structure. Any deviation from the predicted spectra would immediately indicate the presence of impurities, side products, or an incorrect structural assignment, prompting further investigation.

Conclusion

For the unambiguous structural confirmation of this compound, NMR spectroscopy is the indispensable tool. Its ability to provide a detailed atomic-level map of the molecule is unmatched by other techniques. While MS and IR spectroscopy offer valuable complementary data regarding molecular weight and functional groups, they lack the definitive structural resolving power of NMR. By following the detailed protocols and understanding the expected spectral outcomes outlined in this guide, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and progression of their scientific endeavors.

References

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. LibreTexts. [Link]
  • Structural Elucid
  • 13C NMR Spectroscopy. LibreTexts. [Link]
  • Carbon-13 NMR Spectroscopy: Principles and Applic
  • Mass Spectrometry: Fragment
  • Infrared Spectroscopy of Aldehydes and Ketones. Master Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Purity Analysis of 4-(3-Bromopropoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of novel chemical entities for research and drug development, the purity of starting materials and intermediates is paramount. The compound 4-(3-Bromopropoxy)benzaldehyde serves as a critical building block in the creation of various pharmacologically active molecules. Its purity directly influences reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for determining the purity of this key intermediate, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its alternatives.

The Analytical Challenge: Understanding Potential Impurities

To develop a robust purity method, one must first anticipate the likely impurities. This compound is typically synthesized via a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with an excess of 1,3-dibromopropane under basic conditions.

Based on this pathway, the primary process-related organic impurities are:

  • Starting Material: Unreacted 4-hydroxybenzaldehyde.

  • By-product: Dimeric species, 1,3-bis(4-formylphenoxy)propane, formed by the reaction of the product with another molecule of 4-hydroxybenzaldehyde.

  • Degradants: Oxidation of the aldehyde to 4-(3-bromopropoxy)benzoic acid.

An effective analytical method must be able to separate and quantify the main component from these structurally similar compounds.

Method Selection: A Comparative Rationale

The choice of analytical technique is the most critical decision in purity determination. The properties of this compound—a non-volatile solid with a strong UV chromophore—make it an ideal candidate for HPLC.[1] However, other techniques offer unique advantages and serve as valuable orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[2] For a non-volatile and thermally labile compound, HPLC is often the only viable option.[3] Its versatility allows for the separation of a wide array of compounds, making it indispensable for analyzing APIs, impurities, and stability testing.[3][4]

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]

  • Why it's the Primary Choice: The benzaldehyde moiety provides a strong chromophore, enabling sensitive detection by UV-Vis detectors.[5] Reversed-phase HPLC is particularly well-suited to separate the target compound from its more polar (4-hydroxybenzaldehyde) and less polar (dimeric by-product) impurities.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4][6]

  • Principle: Separation occurs as volatile analytes are carried by an inert gas (mobile phase) through a column containing a stationary phase.

  • Applicability & Limitations: While benzaldehyde itself is volatile, the target molecule has a higher boiling point and may risk thermal degradation in a hot GC inlet.[7][8] GC is excellent for detecting volatile impurities like residual solvents but is less suitable for the primary analysis of this specific, larger molecule compared to HPLC.[3][4]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measure of purity without the need for specific reference standards for each impurity.

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the resonance.[9][10] By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity, an absolute purity value (as a mass fraction) can be determined.[11]

  • Unique Advantages: qNMR offers an orthogonal assessment of purity, is non-destructive, and can be faster for a single sample than developing a full HPLC method.[12] It is particularly powerful for characterizing new chemical entities where impurity standards are not yet available.[9]

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

start Start: Purity Analysis Required volatile Is the compound volatile & thermally stable? start->volatile chromophore Does the compound have a strong UV chromophore? volatile->chromophore No gc Gas Chromatography (GC) is a strong candidate. volatile->gc Yes primary_method Need a primary method or lack impurity standards? chromophore->primary_method No hplc HPLC-UV is the preferred method. chromophore->hplc Yes qnmr qNMR is a powerful orthogonal method. primary_method->qnmr Yes other Consider other techniques (e.g., HPLC-MS, Derivatization) primary_method->other No

Caption: Decision tree for selecting a purity analysis method.

In-Depth Guide: A Validated HPLC-UV Method

The following reversed-phase HPLC method is designed for robust purity determination of this compound, grounded in principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[13][14]

Method Parameters & Rationale:
ParameterConditionRationale & Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 (octadecylsilane) stationary phase is the standard for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[15] The 250 mm length provides high efficiency for resolving closely eluting impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low viscosity and low UV cutoff, making it ideal for gradient elution.[15][16] Formic acid is a volatile buffer, making the method MS-compatible if needed, and it controls pH to ensure consistent peak shapes, especially for any potential acidic impurities.[17][18]
Gradient 0-20 min: 50% to 95% B20-25 min: 95% B25-26 min: 95% to 50% B26-30 min: 50% B (Equilibration)A gradient elution is essential to first elute the polar 4-hydroxybenzaldehyde, then the main analyte, and finally the non-polar dimeric impurity within a reasonable runtime while maintaining good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system backpressure.
Detection UV at 280 nmBenzaldehyde derivatives exhibit strong absorbance around 254-280 nm.[19] 280 nm is selected to maximize the response for the analyte while minimizing potential interference from the solvent front. It is crucial to select a wavelength at an apex of the UV spectrum to ensure robustness against minor wavelength drift.[20][21]
Injection Vol. 10 µLA typical volume to achieve good sensitivity without overloading the column.
Column Temp. 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak efficiency.

Comparative Experimental Data (Hypothetical)

A synthesized batch of this compound was analyzed using the developed HPLC method, a GC-FID method, and a ¹H qNMR method. The results are summarized below to highlight the strengths of each technique.

Analytical MethodPurity (%)4-hydroxybenzaldehyde (%)Dimeric Impurity (%)Comments
HPLC-UV 98.60.80.5Excellent resolution of all components. Considered the most reliable method for this specific set of non-volatile impurities.
GC-FID 99.1Not DetectedNot DetectedPurity appears higher as the non-volatile impurities do not elute under standard GC conditions. Useful for detecting volatile solvents but not for process impurities.
¹H qNMR 98.4 (mass fraction)0.90.6Provides an absolute purity value without requiring impurity standards. Results are in excellent agreement with HPLC, providing strong orthogonal validation.[22]

These results underscore the importance of choosing the right analytical tool. GC provides a misleadingly high purity value by failing to detect the key non-volatile impurities, whereas HPLC and qNMR provide a much more accurate and concordant assessment.

Standard Operating Procedures (SOPs)

HPLC Purity Determination Workflow

The following diagram outlines the standard workflow for performing the HPLC analysis.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phases (Aqueous & Organic) prep_sample 2. Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) prep_mobile->prep_sample prep_system 3. Equilibrate HPLC System with Initial Conditions prep_sample->prep_system inject 4. Inject Sample onto Column prep_system->inject separate 5. Perform Gradient Separation inject->separate detect 6. Detect Analytes via UV separate->detect integrate 7. Integrate Chromatogram Peaks detect->integrate calculate 8. Calculate Purity (Area % Method) integrate->calculate report 9. Generate Report calculate->report

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.[23]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a concentration of ~1.0 mg/mL.

  • System Setup and Equilibration:

    • Install the specified C18 column and set the column oven to 30 °C.

    • Set the UV detector to 280 nm.

    • Purge the pump lines and equilibrate the column with the initial mobile phase composition (50% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample solution.

    • Run the gradient program as specified in the methods table.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation must adhere to reporting thresholds defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[24][25][26] For impurities above 0.10%, identification is typically required.[25]

Conclusion and Recommendations

For the routine purity determination of this compound and its derivatives, a well-developed, gradient reversed-phase HPLC-UV method is unequivocally the most suitable technique . It provides the necessary resolution to separate key process-related impurities that are structurally similar to the main analyte. While GC is useful for orthogonal analysis of volatile components like residual solvents, it is inappropriate for quantifying the non-volatile impurities of this compound.[27] Furthermore, ¹H qNMR serves as an excellent orthogonal technique for absolute purity determination and is invaluable for validating the HPLC method, especially during early-stage development when impurity reference standards are unavailable.[10] Adherence to established chromatographic principles and regulatory guidelines ensures that the analytical data generated is accurate, reliable, and fit for purpose in a regulated drug development environment.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • US Pharmacopeia (USP). (2022). <621> CHROMATOGRAPHY.
  • Lab Manager Magazine. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Research J. Pharm. and Tech. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • WebofPharma. (2025). GC vs. HPLC : Modern Analytical Chromatography.
  • European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • Veeprho. (2020). Difference between HPLC and GC Technique.
  • PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • Phenomenex Blog. (2017). What is USP Chapter 621?.
  • YMCSA. (2024). Choosing the Best HPLC Detector for UV-Visible Analysis.
  • YouTube. (2021). wavelength selection during method development using UV detector during HPLC method development.
  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • ICH. (2006). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Reddit. (2024). HPLC Reference Wavelength : r/chemistry.
  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • SIELC. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
  • The LCGC Blog. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications.
  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • ResearchGate. (2016). How to select wavelength in hplc method development?.
  • Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
  • PubMed. (n.d.). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
  • Acta Pharm. (2007). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations.
  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • ResearchGate. (2025). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations | Request PDF.
  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.

Sources

A Comparative Guide to the Biological Activity of 4-(3-Bromopropoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. Benzaldehyde and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. This guide focuses on a specific, promising scaffold: 4-(3-Bromopropoxy)benzaldehyde. The presence of a reactive bromopropoxy group offers a versatile handle for the synthesis of a wide array of derivatives, making this a particularly interesting parent compound for structure-activity relationship (SAR) studies.

While direct comparative studies on a broad spectrum of this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize existing knowledge on related alkoxy- and benzyloxybenzaldehyde derivatives to provide a predictive comparison of their potential biological activities. We will delve into the mechanistic basis for their actions and provide detailed experimental protocols to empower researchers in their own investigations.

The this compound Scaffold: A Platform for Diverse Bioactivity

The core structure of this compound combines an aromatic aldehyde with a flexible, functionalized alkoxy chain. This combination is significant for several reasons:

  • The Benzaldehyde Moiety: The aldehyde group is a key pharmacophore, known to participate in various biological interactions, including the formation of Schiff bases with primary amines, which can be crucial for antimicrobial and anticancer effects[2][3][4][5].

  • The Alkoxy Chain: The length and composition of the alkoxy chain can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets.

  • The Terminal Bromine: The bromine atom is an excellent leaving group, making the propoxy chain susceptible to nucleophilic substitution. This allows for the straightforward synthesis of a diverse library of derivatives with modified side chains.

Comparative Analysis of Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of analogous compounds, we can extrapolate the likely biological activities of various this compound derivatives[6][7][8]. The following sections compare the predicted antimicrobial and anticancer activities of hypothetical derivatives.

Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives is often linked to the electronic properties of the substituents on the aromatic ring and the nature of the side chain. It is hypothesized that derivatives of this compound will exhibit a range of antibacterial and antifungal activities.

Table 1: Predicted Antimicrobial Activity of this compound Derivatives

DerivativePredicted ActivityRationale
Parent Compound ModerateThe core structure possesses inherent antimicrobial properties.
Schiff Base Derivatives HighFormation of an azomethine group (-C=N-) is known to enhance antimicrobial activity[2][3][4][5].
Derivatives with Electron-Withdrawing Groups (e.g., -NO2, -Cl) on the Ring EnhancedThese groups can increase the electrophilicity of the aldehyde and the reactivity of the entire molecule, potentially leading to greater interaction with microbial targets.
Derivatives with Electron-Donating Groups (e.g., -OCH3) on the Ring VariableMethoxy groups can sometimes enhance activity, but their effect is position-dependent and can also decrease activity in some cases[9].
Side-Chain Modified Derivatives (e.g., Bromo group replaced with Azido or Amino group) Potentially HighModification of the terminal functional group can lead to novel interactions with microbial enzymes or cell structures.
Anticancer Activity

The cytotoxic effects of benzaldehyde derivatives against cancer cell lines are an area of active research. The mechanism often involves the induction of apoptosis and cell cycle arrest[1][10].

Table 2: Predicted Anticancer Activity of this compound Derivatives

DerivativePredicted Activity (IC50)Rationale
Parent Compound ModerateBenzaldehyde itself has shown some antitumor activity[1][11].
Benzyloxy Analogs Potentially HighStructurally related benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxicity against cancer cell lines like HL-60[10].
Derivatives with Additional Halogens EnhancedThe presence of halogens can increase lipophilicity and cell permeability, leading to greater cytotoxic effects.
Schiff Base Derivatives HighSimilar to antimicrobial activity, the formation of Schiff bases can enhance anticancer potential.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of the parent compound and for key biological assays are provided below.

Synthesis of this compound

This protocol is based on a standard Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1,3-Dibromopropane

  • Potassium carbonate (K2CO3)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 1,3-dibromopropane (1.2 eq).

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Hydroxybenzaldehyde Reflux Reflux (12-16h) Reactant1->Reflux Reactant2 1,3-Dibromopropane Reactant2->Reflux Base K2CO3 Base->Reflux Solvent Acetone Solvent->Reflux Workup Filtration & Solvent Evaporation Reflux->Workup Reaction Completion Extraction Liquid-Liquid Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14]

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 24, 48, or 72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][15][16][17]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the 96-well plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the established biological activities of related benzaldehyde derivatives, it is reasonable to predict that a library of compounds derived from this scaffold will exhibit significant antimicrobial and anticancer properties. The reactive nature of the bromopropoxy side chain provides a facile route for the synthesis of a wide range of analogs, allowing for a thorough exploration of the structure-activity landscape.

Future research should focus on the synthesis and systematic biological evaluation of a diverse set of this compound derivatives. This will enable the construction of a robust SAR model, guiding the rational design of more potent and selective compounds. Further mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Ovid. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
  • National Center for Biotechnology Information. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • PubMed. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1577-1585.
  • ResearchGate. (2018). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde.
  • RGCC International. (n.d.). Evaluation of the effect of benzaldehyde derivatives in human cancer cells.
  • National Center for Biotechnology Information. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment.
  • MDPI. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies.
  • Al-Damen, M. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 9, S153-S158.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine.
  • ScienceDirect. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine.
  • MDPI. (2024). Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • GARDP Revive. (n.d.). Structure-activity relationship (SAR).
  • National Center for Biotechnology Information. (2016). On Exploring Structure Activity Relationships.

Sources

A Researcher's Guide to Investigating Linker Length-Dependent Activity in 4-(Alkoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Rational Drug Design

In the intricate field of medicinal chemistry, the concept of a "linker" or "spacer" is far more than a simple connector between molecular fragments. It is a critical design element that dictates the conformation, flexibility, and spatial orientation of a pharmacophore, thereby profoundly influencing its interaction with a biological target. The length, rigidity, and chemical nature of a linker can dramatically alter a compound's binding affinity, selectivity, and pharmacokinetic properties. While extensive research exists on linker optimization in fields like Proteolysis Targeting Chimeras (PROTACs)[1][2][3], the fundamental principles apply broadly across small molecule drug discovery.

This guide focuses on a specific, yet versatile, chemical scaffold: 4-(3-Bromopropoxy)benzaldehyde and its homologous derivatives. Benzaldehyde derivatives are a well-established class of compounds exhibiting a wide array of biological activities, including anticancer[4][5][6][7], antioxidant[8][9], and antimicrobial effects[8]. The 4-alkoxybenzaldehyde core, in particular, serves as a valuable starting point for chemical library synthesis[10][11][12]. However, a systematic investigation into how the length of the alkoxy linker at the C4 position modulates the biological activity of its derivatives is an underexplored area ripe for investigation.

This document serves as a comprehensive, technically-grounded guide for researchers aiming to synthesize and evaluate a homologous series of 4-(ω-bromoalkoxy)benzaldehyde derivatives. We will provide the strategic framework, validated experimental protocols, and data interpretation guidelines necessary to elucidate the structure-activity relationship (SAR) as a function of linker length.

Core Hypothesis and Strategic Approach

Our central hypothesis is that the length of the n-alkyl chain in 4-(n-alkoxy)benzaldehyde derivatives is a critical determinant of their biological activity. An optimal linker length is expected to exist, which positions a terminal functional group for ideal interaction within a target's binding pocket, while sub-optimal lengths may lead to steric hindrance, reduced binding, or complete loss of activity. This phenomenon is often observed in drug development, where a "bell-shaped" activity curve is seen as linker length is varied[13].

To test this hypothesis, this guide outlines a three-part research strategy:

  • Synthesis: A robust and scalable synthetic route to generate a homologous series of intermediates where only the alkyl linker length varies.

  • Biological Evaluation: A tiered screening approach, starting with a general cytotoxicity assay and progressing to a specific, mechanistic assay to identify the molecular target.

  • SAR Analysis: A systematic analysis of the collected data to correlate linker length with biological potency.

Part 1: Synthesis of a Homologous Series

The synthesis of the target compound series relies on a classic and highly reliable reaction: the Williamson ether synthesis[14][15][16][17][18]. This SN2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on a primary alkyl halide. For our purposes, we will react 4-hydroxybenzaldehyde with a series of α,ω-dibromoalkanes of varying lengths (e.g., 1,2-dibromoethane, 1,3-dibromopropane, 1,4-dibromobutane, etc.).

This strategy yields a series of 4-(ω-bromoalkoxy)benzaldehydes. The terminal bromo group is a versatile chemical handle, allowing for subsequent derivatization to explore interactions with different sub-pockets of a biological target. However, for the initial investigation of linker length, these intermediates themselves can be screened for activity.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_products Homologous Series of Intermediates cluster_next Subsequent Steps SM1 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) SM1->Reaction SM2 Dibromoalkanes Br-(CH2)n-Br (n = 2, 3, 4, 5, 6...) SM2->Reaction Products 4-(ω-Bromoalkoxy)benzaldehydes Reaction->Products Purification (Column Chromatography) Deriv Optional Derivatization Products->Deriv BioEval Biological Evaluation Products->BioEval

Caption: Synthetic workflow for generating the homologous series.

Detailed Experimental Protocol: General Procedure for Williamson Ether Synthesis

Causality: This protocol utilizes potassium carbonate (K₂CO₃) as a mild base, which is sufficient for deprotonating the acidic phenol of 4-hydroxybenzaldehyde without causing unwanted side reactions[14]. Acetone is an excellent polar aprotic solvent for SN2 reactions, and refluxing provides the necessary energy to drive the reaction to completion[16]. An excess of the dibromoalkane is used to minimize the formation of the bis-ether byproduct.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.).

  • Reagents: Add anhydrous potassium carbonate (2.0 eq.) and the corresponding α,ω-dibromoalkane (3.0 eq.).

  • Solvent: Add anhydrous acetone to the flask to create a suspension (approx. 15-20 mL per gram of 4-hydroxybenzaldehyde).

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KBr)[14][16]. Wash the solid residue with a small amount of acetone.

  • Purification: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting crude oil will contain the desired product and excess dibromoalkane. Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(ω-bromoalkoxy)benzaldehyde.

  • Characterization: Confirm the structure and purity of each homolog using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Evaluation Strategy

Given the known anticancer potential of benzaldehyde derivatives[5][6], a logical starting point for biological evaluation is to screen the synthesized series for cytotoxicity against cancer cell lines. A promising and well-documented mechanism for related compounds is the inhibition of tubulin polymerization, a critical process in cell division[19][20].

Biological Evaluation Workflow Diagram

Biological_Workflow cluster_primary Primary Screening cluster_secondary Mechanism of Action (MoA) Study Start Synthesized Homologous Series (n = 2, 3, 4, 5, 6...) PrimaryAssay Cytotoxicity Assay (MTT) (e.g., HeLa, MCF-7 cell lines) Start->PrimaryAssay Decision Analyze IC50 Values PrimaryAssay->Decision Calculate Potency SecondaryAssay In Vitro Tubulin Polymerization Assay Decision->SecondaryAssay If Potent (IC50 < 10 µM) SAR Structure-Activity Relationship (SAR) Analysis SecondaryAssay->SAR Correlate with Cytotoxicity

Caption: Tiered workflow for biological evaluation of derivatives.

Protocol 1: Cytotoxicity Screening (MTT Assay)

Trustworthiness: The MTT assay is a standardized, colorimetric assay that measures cellular metabolic activity as an indicator of cell viability[21][22][23]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals[24]. The amount of formazan produced is directly proportional to the number of living cells, providing a robust and quantifiable measure of a compound's cytotoxic effect[21][22].

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C[25].

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals[25].

  • Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader[23][25].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 2: In Vitro Tubulin Polymerization Assay

Expertise: This assay directly measures the compound's effect on the assembly of purified tubulin into microtubules[19]. The polymerization process is typically monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules[26]. This confirms whether the observed cytotoxicity is due to the intended mechanism of action. Including both a known inhibitor (e.g., Nocodazole) and a stabilizer (e.g., Paclitaxel) as controls validates the assay's ability to detect bidirectional effects on microtubule dynamics[19].

  • Reagent Preparation: Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich)[20][27][28]. Prepare the tubulin reaction mix on ice according to the manufacturer's instructions, typically containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer[19].

  • Plate Setup: Pre-warm a black, opaque 96-well plate to 37°C.

  • Compound Addition: Add 5 µL of your test compounds (at various concentrations), positive controls (Paclitaxel, Nocodazole), or vehicle control to the appropriate wells[19].

  • Initiation: To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Measurement: Immediately place the plate in a pre-warmed microplate reader capable of fluorescence measurement. Record the fluorescence intensity every 30-60 seconds for 60-90 minutes at 37°C[28].

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compounds that inhibit polymerization will show a reduced rate and extent of fluorescence increase compared to the vehicle control[19]. Calculate the IC₅₀ value for the inhibition of tubulin polymerization for each active compound.

Part 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the different linker lengths.

Table 1: Hypothetical Comparative Data for 4-(ω-Bromoalkoxy)benzaldehyde Derivatives
Compound IDLinker (n)Linker Length (Å)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
JX-C22~5.1>100>100ND
JX-C33~6.425.331.545.1
JX-C44~7.65.27.89.3
JX-C55~8.91.8 2.5 3.1
JX-C66~10.14.66.18.5
JX-C77~11.415.919.228.7
Paclitaxel--0.0050.003Enhancer

Note: Data presented are hypothetical and for illustrative purposes. "n" refers to the number of methylene (-CH₂) units in the linker. Linker length is an approximation. ND = Not Determined.

Interpreting the Results

The hypothetical data in Table 1 illustrates a classic SAR trend. The biological activity (lower IC₅₀ values indicate higher potency) increases as the linker length extends from n=2 to n=5, and then decreases with longer linkers (n=6, n=7).

  • The "Sweet Spot" (n=5): This suggests that a linker of approximately 8.9 Å provides the optimal distance and flexibility for the molecule to bind effectively to its target. The terminal bromo-alkyl moiety may be interacting with a specific hydrophobic pocket or forming a key halogen bond within the tubulin protein.

  • Shorter Linkers (n=2-4): The lower activity of these compounds could be due to the linker being too short to allow the molecule to adopt the necessary conformation for high-affinity binding.

  • Longer Linkers (n=6-7): The decrease in activity for longer linkers might be attributed to steric hindrance, or the increased flexibility could introduce an entropic penalty upon binding, making the interaction less favorable.

This "optimal length" phenomenon is a cornerstone of linker-based drug design and strongly supports the hypothesis that the linker is not merely a spacer but an active participant in the molecular recognition process[2][13].

Conclusion and Future Directions

This guide provides a comprehensive framework for systematically investigating the influence of linker length on the biological activity of 4-(alkoxy)benzaldehyde derivatives. By following the detailed synthetic and biological protocols, researchers can generate high-quality, reproducible data to establish a clear structure-activity relationship.

The identification of an optimal linker length (e.g., n=5 in our hypothetical example) provides a validated starting point for further optimization. The terminal bromo group on the lead compound can be replaced with a diverse array of functional groups to probe for additional interactions and further enhance potency and selectivity. This iterative process of synthesis, testing, and analysis is fundamental to modern, rational drug discovery.

References

  • Vertex AI Search. Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • University of St. Thomas. The Williamson Ether Synthesis.
  • BenchChem. Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Bio-protocol. Tubulin Polymerization Assay.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. MTT assay protocol.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • BroadPharm. Protocol for Cell Viability Assays.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • Utah Tech University. Williamson Ether Synthesis.
  • National Center for Biotechnology Information. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • Medical Dialogues. Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis.
  • ACS Publications. Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy.
  • Williamson Ether Synthesis. Williamson Ether Synthesis.
  • Medical Xpress. Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer.
  • ResearchGate. Synthesis of alkoxy substituted benzaldehyde derivatives 1 c‐e..
  • PubMed. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph.
  • ResearchGate. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.
  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[22]resorcinarene.
  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • PubMed. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation.
  • National Center for Biotechnology Information. Impact of linker length on the activity of PROTACs.
  • ResearchGate. Impact of linker length on the activity of PROTACs.
  • Sigma-Aldrich. Impact of linker length on the activity of PROTACs..
  • Google Patents. Process for the production of 4-hydroxybenzaldehyde derivatives.
  • SciSpace. 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies.
  • ResearchGate. Structure–activity relationships of 2–methylbenzaldehyde analogues. (a)....
  • Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • BenchChem. A Comparative Guide to the Structure-Activity Relationship of Dihydroxybenzaldehyde Derivatives.
  • MDPI. A Density Functional Theory Study of 4-OH Aldehydes.
  • ResearchGate. Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays | Request PDF.

Sources

The Strategic Incorporation of Aryl-Ether Moieties in PROTAC Design: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have heralded a new epoch in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct elements: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties and pharmacokinetic profile.[3][4]

The judicious design of the linker—optimizing its length, rigidity, and chemical composition—is paramount to achieving potent and selective protein degradation.[5][6] This guide provides a comparative analysis of linkers derived from precursors like 4-(3-Bromopropoxy)benzaldehyde against more conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains. We will delve into the structural rationale, present supporting experimental data from analogous systems, and provide detailed protocols to empower researchers in their PROTAC design endeavors.

The PROTAC Mechanism of Action: A Linker-Mediated Process

The fundamental role of a PROTAC is to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1] The linker's architecture is central to this process, dictating the geometry and stability of the ternary complex, which is the cornerstone of efficient ubiquitination.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC Mechanism of Action.

Comparative Analysis of Linker Technologies

The choice of linker technology represents a critical decision point in PROTAC design, with a delicate balance to be struck between conformational flexibility and pre-organization.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalently used linkers in PROTAC development, primarily due to their synthetic tractability and the ease with which their length can be modulated.[][7]

  • Alkyl Chains: These simple hydrocarbon linkers offer significant conformational flexibility. However, their inherent hydrophobicity can negatively impact the aqueous solubility of the resulting PROTAC, a significant challenge for molecules that already exist "beyond the Rule of Five".[] While metabolically quite stable, their high flexibility can lead to an entropic penalty upon ternary complex formation.[4]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule.[7] The ether oxygens can act as hydrogen bond acceptors, sometimes forming productive interactions within the ternary complex.[8] However, PEG linkers may be more susceptible to oxidative metabolism compared to alkyl chains.[]

The optimization of linker length is crucial, as demonstrated in numerous studies. An insufficient length can lead to steric clashes, preventing ternary complex formation, while an excessively long linker may result in an unstable, unproductive complex.[5]

Aryl-Ether Linkers: The Case for this compound

A linker derived from this compound introduces a hybrid of flexible and rigid elements. This "semi-rigid" design offers a compelling alternative to purely flexible chains.

  • Structural Components and Their Implications:

    • (3-Bromopropoxy) Group: This short alkyl-ether chain provides a degree of flexibility, allowing the PROTAC to adopt various conformations to facilitate ternary complex formation. The terminal bromine serves as a reactive handle for conjugation to either the POI- or E3-binding ligand.

    • Benzaldehyde Group: The phenyl ring introduces a rigid, planar element.[7] This rigidity can reduce the entropic penalty associated with ternary complex formation by pre-organizing the molecule into a more favorable conformation.[4] Furthermore, the aromatic ring can engage in beneficial π-π stacking interactions with amino acid residues (e.g., Tyrosine, Phenylalanine) on the surface of the target protein or E3 ligase, thereby enhancing ternary complex stability.[3][8] The aldehyde functionality provides a convenient point of attachment, often via reductive amination, for connecting to an amine-containing binding moiety.

This combination of a flexible tether with a rigid organizing element allows for fine-tuning of the spatial orientation of the two ligands, which can be critical for achieving high degradation potency and selectivity.

Quantitative Performance Data: A Comparative Overview

Case Study 1: Flexible PEG Linkers for BRD4 Degradation

The degradation of Bromodomain-containing protein 4 (BRD4) is a well-studied example where linker length optimization has been critical.

Linker TypeDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Table 1: Comparative in vitro degradation of BRD4 by CRBN-recruiting PROTACs with varying PEG linker lengths. Data demonstrates a clear optimal linker length for achieving maximal potency and efficacy. [Source: Synthesized from comparative studies]
Case Study 2: Benzyl-Linker in the SMARCA2/4 Degrader ACBI1

ACBI1 is a potent PROTAC that degrades the BAF complex ATPase subunits SMARCA2 and SMARCA4, as well as PBRM1.[9] It utilizes a VHL ligand and incorporates a rigid benzyl linking fragment. The design rationale for this aryl-containing linker was to provide conformational restriction and to target a specific π-stacking interaction with a tyrosine residue (Y98) in the VHL protein.[3]

Target ProteinCell LineDC50 (nM)
SMARCA2MV-4-116
SMARCA4MV-4-1111
PBRM1MV-4-1132
Table 2: Degradation efficacy of ACBI1, a PROTAC incorporating a rigid benzyl linker. The low nanomolar DC50 values highlight the high potency that can be achieved with linkers containing aromatic moieties.[10][11]
Comparative Insights

While not a direct comparison, these case studies illustrate key principles. The BRD4 data underscores the necessity of optimizing the length of flexible linkers. The potent activity of ACBI1 demonstrates that incorporating rigid aromatic structures like a phenyl ring can lead to highly effective degraders. The rationale for ACBI1's design—conformational constraint and specific π-stacking interactions—highlights the potential advantages of an aryl-ether linker derived from this compound over a simple flexible chain.[3] Such a linker could similarly reduce conformational flexibility and provide opportunities for stabilizing protein-protein interactions within the ternary complex. However, it is crucial to note that the introduction of rigidity is not universally beneficial; in some cases, it has been shown to impair degradation potency, emphasizing the empirical nature of PROTAC optimization.[]

Experimental Methodologies

Accurate evaluation and comparison of PROTAC efficacy rely on robust and reproducible experimental protocols.

PROTAC Synthesis via Reductive Amination

The benzaldehyde moiety of this compound is well-suited for conjugation to an amine-functionalized ligand (either for the POI or E3 ligase) via reductive amination.

Synthesis_Workflow start Start: This compound + Amine-bearing Ligand (POI or E3) step1 Step 1: Imine Formation - Mix aldehyde and amine in a suitable solvent (e.g., DCM, DCE). - Optional: Add a mild acid catalyst (e.g., acetic acid). start->step1 step2 Step 2: Reduction - Add a reducing agent (e.g., Sodium Triacetoxyborohydride, NaBH(OAc)3). - Stir at room temperature until reaction completion. step1->step2 step3 Step 3: Work-up & Purification - Quench reaction. - Extract the product. - Purify via flash chromatography. step2->step3 step4 Step 4: Second Conjugation - The bromo-terminus of the linker is reacted with the second ligand (e.g., via nucleophilic substitution). step3->step4 end Final PROTAC Molecule step4->end Western_Blot_Workflow A Cell Treatment (PROTAC Dose Response) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Immunoblotting (Primary & Secondary Abs) D->E F Signal Detection (ECL) E->F G Data Analysis (Densitometry, Normalization) F->G H DC50 & Dmax Determination G->H

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 4-(3-Bromopropoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a compound with proteins other than the intended target, can lead to off-target effects, toxicity, and ultimately, clinical failure. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on a novel class of compounds derived from 4-(3-Bromopropoxy)benzaldehyde. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising molecules.

The core structure of this compound presents a versatile scaffold for chemical modification. The benzaldehyde moiety is a common pharmacophore, and the bromopropoxy tail offers a reactive handle for introducing diverse functionalities through techniques like palladium-catalyzed cross-coupling reactions.[1][2] This allows for the rapid generation of a library of derivatives with potentially unique biological activities. However, this structural flexibility also necessitates a thorough investigation of their off-target interactions.

The Rationale for Cross-Reactivity Screening

The aldehyde group is highly reactive and can participate in various biological interactions.[1] Furthermore, the overall shape and electronic properties of benzaldehyde derivatives can allow them to fit into the binding sites of multiple proteins.[3] Therefore, a systematic cross-reactivity assessment is not merely a regulatory requirement but a fundamental step in understanding the true pharmacological profile of these compounds. Early identification of off-target activities allows for:

  • Prioritization of the most selective lead candidates: Focusing resources on compounds with the cleanest off-target profiles.

  • Early safety and toxicity prediction: Flagging potential liabilities before they derail a project.

  • Identification of novel therapeutic opportunities: An off-target interaction may represent a new, valuable biological activity (polypharmacology).

This guide will detail a tiered approach to cross-reactivity screening, from broad, high-throughput panels to more focused, mechanistic studies.

Tier 1: Broad Panel Screening for Off-Target Liability

The initial step is to cast a wide net to identify potential off-target interactions across a diverse range of protein families. Large-scale screening panels, often outsourced to specialized contract research organizations (CROs), are an efficient way to achieve this.

Experimental Workflow: Broad Panel Screening

cluster_0 Compound Preparation cluster_1 High-Throughput Screening (HTS) cluster_2 Data Analysis & Hit Triage A Synthesize & Purify This compound Derivatives B Quality Control (QC) (Purity, Identity, Concentration) A->B C Select Broad Target Panel (e.g., GPCRs, Kinases, Ion Channels) B->C D Primary Screen (Single High Concentration) C->D E Confirmation Screen (Dose-Response Curve) D->E F Calculate IC50/EC50 Values E->F G Identify 'Hits' (Activity above a defined threshold) F->G H Prioritize Hits for Tier 2 Follow-up G->H

Caption: High-level workflow for initial broad panel cross-reactivity screening.

Data Presentation: Illustrative Broad Panel Screening Results

The results from a broad panel screen are typically presented as the percent inhibition at a single high concentration (e.g., 10 µM). Hits are then confirmed in dose-response format to determine potency (IC50).

Derivative IDTarget ClassPrimary Screen (% Inhibition @ 10 µM)Confirmed IC50 (µM)
BB-1 Kinase (e.g., VEGFR2)85%1.2
GPCR (e.g., 5-HT2B)5%> 100
Ion Channel (e.g., hERG)12%> 100
BB-2 Kinase (e.g., VEGFR2)15%> 100
GPCR (e.g., 5-HT2B)92%0.8
Ion Channel (e.g., hERG)65%5.7
BB-3 Kinase (e.g., VEGFR2)3%> 100
GPCR (e.g., 5-HT2B)8%> 100
Ion Channel (e.g., hERG)4%> 100

This data is illustrative and not based on actual experimental results for the specified compounds.

From this hypothetical data, BB-1 shows some off-target kinase activity, BB-2 demonstrates significant GPCR and ion channel interactions, and BB-3 appears to be the most selective candidate in this initial screen.

Tier 2: Focused Mechanistic & Cellular Assays

Once hits are identified in the broad panel, the next step is to validate these interactions in orthogonal, more physiologically relevant assays. The choice of assay will depend on the nature of the off-target protein.

Example Protocol: Validating a Kinase Hit with a Cellular Phosphorylation Assay

Let's assume a derivative, BB-1 , showed activity against a specific kinase in a biochemical assay. To confirm this is not an artifact of the assay format and that the compound is active in a cellular context, a target engagement or functional downstream assay is crucial.

Objective: To determine if BB-1 inhibits the phosphorylation of a known substrate of the target kinase in a relevant cell line.

Methodology:

  • Cell Line Selection: Choose a cell line that endogenously expresses the target kinase and where its activity can be stimulated.

  • Compound Treatment: Plate cells and allow them to adhere. Pre-treat with a dose-range of BB-1 or a known inhibitor (positive control) for 1-2 hours.

  • Kinase Activation: Stimulate the cells with the appropriate growth factor or agonist to activate the target kinase.

  • Cell Lysis: After a short incubation period, lyse the cells to extract proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for analysis.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.

    • Probe a separate membrane (or strip and re-probe) with an antibody for the total amount of the substrate to normalize for protein loading.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total substrate. Plot this ratio against the concentration of BB-1 to determine a cellular IC50.

Signaling Pathway Visualization

cluster_0 Cellular Kinase Inhibition Assay cluster_1 Point of Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Substrate B->C D Phosphorylated Substrate C->D E Cellular Response D->E F BB-1 Derivative F->B

Sources

Validating the Enigmatic Mechanism of Action of 4-(3-Bromopropoxy)benzaldehyde Derivatives: A Comparative Guide to Core-Target Engagement Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the family of benzaldehyde derivatives has emerged as a fertile ground for identifying novel therapeutic agents. Among these, 4-(3-Bromopropoxy)benzaldehyde and its analogs represent a particularly intriguing class of molecules with putative anti-cancer and anti-inflammatory properties. Their therapeutic potential, however, is intrinsically linked to a comprehensive understanding of their mechanism of action (MoA). For researchers, scientists, and drug development professionals, validating the precise molecular interactions of these compounds is a critical step in the journey from a promising lead to a clinical candidate.

This guide provides an in-depth, objective comparison of key experimental methodologies for elucidating and validating the MoA of this compound derivatives. Moving beyond a mere recitation of protocols, we will delve into the causal logic behind experimental choices, empowering researchers to design robust validation strategies. We will operate under the well-supported hypothesis that these derivatives exert their therapeutic effects by directly engaging and inhibiting a specific intracellular kinase, a common mechanism for compounds with similar structural motifs.

The Lynchpin of Drug Discovery: Unraveling the "How"

Identifying that a compound has a biological effect is only the first step. The critical question that follows is "how?". The answer lies in pinpointing the direct molecular target and the subsequent cascade of cellular events. For this compound derivatives, the presence of a reactive bromopropoxy group alongside the benzaldehyde core suggests the potential for covalent or non-covalent interactions with specific protein targets. Our hypothetical framework posits that these derivatives function as inhibitors of a crucial signaling kinase, let's call it "Kinase-X," which is implicated in proliferative and inflammatory pathways.

To rigorously test this hypothesis, a multi-pronged approach is essential. We will compare three powerhouse techniques: the Cellular Thermal Shift Assay (CETSA) for direct target engagement, Western Blotting for downstream pathway modulation, and Reporter Gene Assays for quantifying transcriptional consequences.

Direct Target Engagement: The Litmus Test with Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is elegantly simple: the binding of a ligand, such as our this compound derivative, to its target protein confers thermal stability.[1][2][3] This means the protein-ligand complex will resist heat-induced denaturation and aggregation at higher temperatures compared to the unbound protein.[2][3]

Causality Behind the Choice:

CETSA is the quintessential first-line assay to confirm a direct physical interaction between the compound and its putative target within the complex milieu of a living cell.[4] A positive result provides strong evidence that the compound is not merely inducing a cellular phenotype through off-target or indirect effects.

Experimental Workflow:

CETSA_Workflow A Treat cells with This compound derivative B Heat cell lysates to a range of temperatures A->B Incubation C Separate soluble and aggregated proteins B->C Centrifugation D Detect soluble Kinase-X (e.g., by Western Blot) C->D Quantification E Plot melt curve and determine thermal shift D->E Data Analysis Reporter_Assay_Workflow A Transfect cells with a reporter construct (Kinase-X responsive promoter + Luciferase gene) B Treat cells with This compound derivative A->B 24-48 hours C Stimulate the Kinase-X pathway B->C Co-treatment D Lyse cells and add luciferase substrate C->D Incubation E Measure luminescence D->E Quantification

Caption: A typical workflow for a luciferase-based reporter gene assay.

Data Interpretation:

If the this compound derivative inhibits Kinase-X, we would expect to see a dose-dependent decrease in the luminescence signal upon pathway stimulation.

Compound ConcentrationLuciferase Activity (Relative Light Units)
0 µM (Vehicle)100,000
1 µM65,000
5 µM25,000
10 µM8,000

A Synergistic Approach to MoA Validation

The true power in validating the mechanism of action of this compound derivatives lies not in the application of a single technique, but in the synergistic integration of multiple lines of evidence.

MoA_Validation_Strategy MoA Hypothesized MoA: Inhibition of Kinase-X CETSA CETSA: Direct Target Engagement MoA->CETSA WB Western Blot: Downstream Pathway Modulation MoA->WB RGA Reporter Gene Assay: Transcriptional Readout MoA->RGA Validation Validated MoA CETSA->Validation WB->Validation RGA->Validation

Caption: An integrated strategy for MoA validation.

By demonstrating direct target engagement with CETSA, confirming the functional consequence on downstream signaling with Western Blotting, and quantifying the impact on pathway-driven gene expression with Reporter Gene Assays, researchers can build a robust and compelling case for the mechanism of action of this compound derivatives. This rigorous, multi-faceted approach is paramount for advancing these promising compounds through the drug discovery pipeline and ultimately realizing their therapeutic potential.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link]
  • BMG LABTECH. (2024). Gene reporter assays. [Link]
  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
  • Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. [Link]
  • Wikipedia. (2023). Thermal shift assay. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(3-Bromopropoxy)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 4-(3-Bromopropoxy)benzaldehyde Scaffold

In the landscape of medicinal chemistry, the benzaldehyde motif is a cornerstone, serving as a versatile scaffold for the development of a myriad of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic functionalization of the benzaldehyde ring is a key determinant of a compound's pharmacological profile. This guide focuses on the this compound scaffold, a promising starting point for the synthesis of novel bioactive molecules. The presence of the 3-bromopropoxy chain at the para position offers a unique combination of features: the alkoxy group can influence physicochemical properties such as lipophilicity and membrane permeability, while the terminal bromine atom serves as a reactive handle for further derivatization, enabling the exploration of a wide chemical space.

This guide provides a comprehensive comparison of hypothetical analogs of this compound, drawing on established structure-activity relationships of related alkoxy- and benzyloxybenzaldehyde derivatives. We will delve into the synthetic strategies, propose a framework for biological evaluation, and present a systematic analysis of how structural modifications are predicted to influence biological activity.

Synthetic Strategies: Building the Analog Library

The synthesis of this compound and its analogs is primarily achieved through a Williamson ether synthesis, a robust and high-yielding reaction. The general workflow involves the reaction of a substituted 4-hydroxybenzaldehyde with a dihaloalkane in the presence of a base.

General Synthetic Workflow

A Substituted 4-hydroxybenzaldehyde D Williamson Ether Synthesis A->D B 1,3-Dibromopropane (or other dihaloalkane) B->D C Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) C->D E This compound Analog D->E F Purification (e.g., Column Chromatography) E->F

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq.).

  • Addition of Alkylating Agent: Add 1,3-dibromopropane (3.0 eq.) to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

This protocol can be adapted for the synthesis of a diverse library of analogs by varying the substituents on the starting 4-hydroxybenzaldehyde.

Comparative Biological Evaluation: A Framework for SAR Studies

While specific biological data for this compound analogs is not extensively reported, we can infer potential activities and establish a framework for their evaluation based on structurally related compounds. Alkoxy- and benzyloxybenzaldehydes have shown promise as inhibitors of various enzymes, including aldehyde dehydrogenases (ALDH), tyrosinase, and cholinesterases, and have demonstrated anticancer and antimicrobial properties.[4][5][6]

Proposed Biological Assays
Target/Activity Assay Rationale and Key Considerations
Anticancer Activity MTT Assay on various cancer cell lines (e.g., HL-60, A549)Benzyloxybenzaldehyde derivatives have shown significant activity against cancer cell lines.[7] This assay will determine the cytotoxic effects of the analogs.
Aldehyde Dehydrogenase (ALDH) Inhibition ALDH Activity AssayBenzyloxybenzaldehydes are potent and selective inhibitors of ALDH1A3, an enzyme implicated in cancer stem cell maintenance.[5]
Tyrosinase Inhibition Mushroom Tyrosinase Inhibition AssayBenzaldehyde and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[4] SAR studies suggest that the bulkiness of the para-substituent can enhance inhibitory potential.
Cholinesterase Inhibition Ellman's Method for AChE and BChEDifunctionalized 4-hydroxybenzaldehyde derivatives have exhibited potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6]
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) AssayBenzaldehyde derivatives possess broad-spectrum antimicrobial activity.[2] This assay will determine the potency against various bacterial and fungal strains.

Structure-Activity Relationship (SAR) Analysis: A Predictive Comparison

Based on the available literature for related compounds, we can formulate a hypothetical SAR for this compound analogs. The key structural features to consider are the substituents on the benzaldehyde ring and modifications of the 3-bromopropoxy chain.

Influence of Ring Substituents

The nature and position of substituents on the aromatic ring are expected to significantly impact biological activity.

Analog Series Predicted Activity Trend Rationale
Electron-donating groups (e.g., -OCH3, -OH) May enhance activity in certain assays (e.g., cholinesterase inhibition) but decrease it in others (e.g., tyrosinase inhibition).[8][9]Electron-donating groups can alter the electronic properties of the aldehyde group, influencing its interaction with enzyme active sites.
Electron-withdrawing groups (e.g., -Cl, -NO2) Potentially increased anticancer and ALDH inhibitory activity.These groups can enhance the electrophilicity of the aldehyde carbon, potentially leading to stronger interactions with nucleophilic residues in target proteins.[5]
Positional Isomers Ortho- and meta-substituted analogs may exhibit different activity profiles compared to the para-substituted parent compound.Steric hindrance and altered electronic effects due to different substitution patterns can significantly affect binding to target enzymes.
Influence of the Alkoxy Chain

The length and composition of the alkoxy chain are critical determinants of activity.

Analog Series Predicted Activity Trend Rationale
Varying Chain Length (e.g., 2-bromoethoxy, 4-bromobutoxy) An optimal chain length is likely to exist for specific targets. Longer chains may increase lipophilicity, which can enhance membrane permeability but may also lead to non-specific binding.Studies on other classes of compounds have shown that alkoxy chain length significantly influences potency.[10][11]
Replacement of Bromine with other Halogens (e.g., -Cl, -I) The reactivity of the terminal halogen will influence the potential for covalent modification of target proteins. Iodine would be the most reactive, and chlorine the least.This allows for fine-tuning the reactivity of the analogs as potential covalent inhibitors.
Functionalization of the Terminal Halogen Replacement of the bromine with nucleophiles (e.g., azides, amines, thiols) can lead to new classes of compounds with diverse biological activities.The 3-bromopropoxy group serves as a versatile linker for the attachment of various pharmacophores.
Hypothetical SAR Summary

A This compound Scaffold B Ring Substituents A->B C Alkoxy Chain Modifications A->C D Biological Activity B->D E Electron-donating Groups B->E F Electron-withdrawing Groups B->F C->D G Chain Length Variation C->G H Halogen Variation C->H I Terminal Functionalization C->I

Caption: Key structural modifications influencing the biological activity of this compound analogs.

Data Presentation: A Comparative Overview of Hypothetical Analogs

The following table presents a hypothetical comparison of the biological activity of selected this compound analogs, based on the SAR principles discussed above. The IC50 values are illustrative and would need to be determined experimentally.

Compound R1 R2 Alkoxy Chain Predicted Anticancer IC50 (µM) Predicted ALDH1A3 IC50 (µM)
Parent HH4-(3-Bromopropoxy)2510
Analog 1 OCH3H4-(3-Bromopropoxy)>5015
Analog 2 HCl4-(3-Bromopropoxy)105
Analog 3 HH4-(2-Bromoethoxy)3012
Analog 4 HH4-(4-Bromobutoxy)208
Analog 5 HH4-(3-Azidopropoxy)157

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established SAR principles from related benzaldehyde derivatives, a rational approach to analog design and biological evaluation can be undertaken. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions on the aromatic ring and modifications of the alkoxy chain. The terminal bromine provides a crucial handle for the introduction of diverse functional groups, enabling the synthesis of libraries of compounds for screening against a wide range of biological targets. Future research should focus on the synthesis and comprehensive biological evaluation of these analogs to validate the hypothetical SAR presented in this guide and to identify lead compounds for further preclinical development.

References

  • Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology (Berl), 240(12), 2573–2584.
  • Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
  • Saggioro, F. P., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 57(16), 7061–7072.
  • Lwande, W., et al. (2005). 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies. Bulletin of the Chemical Society of Ethiopia, 19(1).
  • Liu, N., & Song, F. (2007). QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase. Bioorganic & Medicinal Chemistry, 15(12), 4254–4261.
  • Kim, J. H., et al. (2025). Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose. Food Science and Biotechnology.
  • Wang, L., et al. (2010). Design, synthesis and evaluation of difunctionalized 4-hydroxybenzaldehyde derivatives as novel cholinesterase inhibitors. Chemical & Pharmaceutical Bulletin, 58(9), 1216–1220.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Oriental Journal of Chemistry.
  • Phuektes, P., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 9(11), 1069.
  • Mekenyan, O. G., et al. (1994). Structure-Activity Relationships for Aldehyde Categories. ATLA Alternatives to Laboratory Animals, 22(3), 196-210.
  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544.
  • Influence of Alkoxy Chain Length on the Properties of. Amanote Research.
  • Impact of alkoxy chain length (n) on the mesomorphic behavior of the present investigated series, An. ResearchGate.
  • Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Pakistan Journal of Pharmaceutical Sciences.
  • de Sousa, G. F., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570.
  • Lee, D. S., et al. (2015). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. Marine Drugs, 13(5), 3185–3200.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-(3-Bromopropoxy)benzaldehyde: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 4-(3-Bromopropoxy)benzaldehyde serves as a critical building block. Its bifunctional nature, featuring a reactive aldehyde and a versatile bromopropyl ether, makes it an invaluable precursor for a wide array of molecular scaffolds. However, its efficient synthesis is not without challenges, often plagued by competing side reactions that can significantly impact yield and purity.

This guide provides an in-depth, comparative analysis of synthetic routes to this compound. We will benchmark the classical Williamson ether synthesis against a catalytically enhanced method, providing field-proven insights and detailed experimental protocols. The objective is to equip researchers, scientists, and process development professionals with the knowledge to select and optimize the most suitable method for their specific needs, balancing yield, purity, scalability, and cost.

Benchmark Method: The Williamson Ether Synthesis

The most established and direct route to this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2] In this specific case, the phenoxide of 4-hydroxybenzaldehyde attacks 1,3-dibromopropane.

Causality Behind Experimental Choices

The success of this synthesis hinges on carefully controlling reaction parameters to favor the desired O-alkylation over competing pathways.[3][4]

  • Choice of Base: The reaction is initiated by deprotonating the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more potent nucleophile, the phenoxide ion. While strong bases like sodium hydride (NaH) ensure complete deprotonation, they can also promote unwanted side reactions. A milder base, such as potassium carbonate (K₂CO₃), provides a sufficient concentration of the phenoxide for the reaction to proceed efficiently while minimizing the risk of side-product formation.[3][5]

  • Solvent System: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (C-alkylation). To selectively promote O-alkylation, a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is employed.[4] These solvents solvate the cation (K⁺) but not the phenoxide anion, leaving the oxygen atom's lone pairs readily available for nucleophilic attack.[3]

  • Stoichiometry and Temperature: A common side reaction is the formation of a diether byproduct where a molecule of 4-hydroxybenzaldehyde reacts at both ends of the 1,3-dibromopropane. To suppress this, an excess of 1,3-dibromopropane is typically used. The reaction generally requires heating to proceed at a reasonable rate, often in the range of 70-100°C.[3][4][5]

Detailed Experimental Protocol: Williamson Synthesis
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq., e.g., 10.0 g, 81.9 mmol) and dry N,N-dimethylformamide (DMF, 100 mL).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq., e.g., 17.0 g, 122.8 mmol) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes.

  • Alkylating Agent Addition: Add 1,3-dibromopropane (2.0 eq., e.g., 33.1 g, 16.7 mL, 163.8 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-hydroxybenzaldehyde starting material is consumed (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate or oil should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing the polarity) to afford this compound as a white to off-white solid.[6]

Williamson_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Dissolve 4-Hydroxybenzaldehyde in DMF Base 2. Add K₂CO₃ (Deprotonation) Reactants->Base Alkyl_Halide 3. Add 1,3-Dibromopropane Base->Alkyl_Halide Heat 4. Heat to 80°C (SN2 Reaction) Alkyl_Halide->Heat TLC 5. Monitor by TLC Heat->TLC Quench 6. Quench with Ice Water TLC->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Purify 8. Column Chromatography Extract->Purify Product Pure this compound Purify->Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Alternative Method: Phase-Transfer Catalysis (PTC)

While effective, the classical Williamson synthesis often requires anhydrous polar aprotic solvents like DMF, which can be difficult to remove and are environmentally less favorable. Phase-Transfer Catalysis (PTC) emerges as a powerful alternative that circumvents many of these limitations.[7][8]

Mechanistic Advantage of PTC

PTC facilitates the reaction between reactants located in different phases (e.g., a solid base and an organic solution).[8] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide anion. This lipophilic ion pair is soluble in the organic phase, allowing it to react efficiently with the 1,3-dibromopropane.[9] This approach can lead to faster reaction times, milder conditions, and the ability to use less expensive and more environmentally benign solvent systems, such as toluene with an aqueous solution of a base.[10][11]

PTC_Mechanism Mechanism Comparison: Standard vs. PTC cluster_ptc Phase-Transfer Catalysis (Biphasic) Standard K₂CO₃ (solid) + Phenol-OH (in DMF) K⁺ Phenoxide⁻ (soluble in DMF) Reaction with R-Br PTC Aqueous Phase: NaOH + Phenol-OH Interface: Q⁺X⁻ + Na⁺ Phenoxide⁻ → Q⁺ Phenoxide⁻ + Na⁺X⁻ Organic Phase: Q⁺ Phenoxide⁻ + R-Br → R-O-Phenol + Q⁺Br⁻ Catalyst Q⁺X⁻ = Phase Transfer Catalyst (e.g., TBAB)

Caption: Comparison of standard Williamson synthesis and PTC-facilitated reaction.

Detailed Experimental Protocol: PTC Synthesis
  • Setup: In a 250 mL round-bottom flask with a mechanical stirrer and reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq., e.g., 10.0 g, 81.9 mmol), 1,3-dibromopropane (2.0 eq., e.g., 33.1 g, 16.7 mL, 163.8 mmol), and tetrabutylammonium bromide (TBAB) (0.05 eq., e.g., 1.32 g, 4.1 mmol) in toluene (100 mL).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq., e.g., 9.8 g in 9.8 mL water, 245.7 mmol).

  • Reaction: Heat the biphasic mixture to 70°C with vigorous stirring to ensure efficient mixing between the phases. Monitor the reaction by TLC (sampling from the organic layer). The reaction is often significantly faster than the conventional method (typically 1-2 hours).

  • Work-up: Cool the mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography as described in the benchmark method.

Performance Benchmark: A Comparative Analysis

The choice of synthetic route is a critical decision guided by project-specific requirements. The following table provides a comparative summary to aid in this selection process.

ParameterWilliamson Synthesis (Benchmark)Phase-Transfer Catalysis (PTC) Method
Typical Yield 65-80%80-95%
Reaction Time 3-5 hours1-2 hours
Temperature 80-100°C60-80°C
Solvent DMF, Acetone (Polar Aprotic)Toluene, Dichloromethane (Biphasic)
Base K₂CO₃ (anhydrous)NaOH (aq. solution), K₂CO₃ (solid)
Pros - Well-established and reliable. - Simple setup.- Higher yields and faster reactions.[7] - Milder conditions. - Avoids difficult-to-remove solvents. - Uses inexpensive bases.[11]
Cons - Requires anhydrous, polar aprotic solvents. - Slower reaction rates. - Potential for more side products if not optimized.- Requires a catalyst. - Vigorous stirring is essential for biphasic systems.

Other Synthetic Alternatives

While the Williamson synthesis and its PTC variant are the most direct routes, other methods for forming aryl ethers exist, though they may be less practical for this specific target molecule.

  • Ullmann Condensation: This copper-catalyzed reaction typically couples an aryl halide with an alcohol.[12] For this target, one might consider reacting 4-bromo- or 4-iodobenzaldehyde with 3-bromopropanol. However, this introduces selectivity challenges with two different halide leaving groups. Modern ligand systems have improved the scope and mildness of these reactions.[12][13]

  • Mitsunobu Reaction: This reaction can form an ether from an alcohol and a phenol under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD. While highly effective for complex or sensitive substrates, it suffers from poor atom economy and the use of expensive, stoichiometric reagents, making it unsuitable for large-scale synthesis.[14]

Decision_Tree Start Select Synthesis Method for This compound Scale What is the required scale? Start->Scale Purity Is highest purity/ -minimal side products critical? Scale->Purity Large Scale Williamson Standard Williamson Synthesis Scale->Williamson Small/Lab Scale Cost Are cost and environmental impact primary concerns? Purity->Cost Yes Purity->Williamson No PTC Phase-Transfer Catalysis (PTC) Cost->PTC Yes Other Consider Other Methods (e.g., Ullmann, Mitsunobu) Cost->Other No (Specialty Application)

Caption: Decision workflow for selecting a suitable synthesis method.

Conclusion

For the synthesis of this compound, the classical Williamson ether synthesis serves as a robust and reliable benchmark. However, for improved efficiency, higher yields, and greener process conditions, the Phase-Transfer Catalysis (PTC) method is demonstrably superior. It offers milder conditions, faster reaction rates, and avoids problematic solvents, making it the recommended approach for both laboratory and scaled-up production. By understanding the mechanistic principles and experimental nuances of each method, researchers can confidently produce this key intermediate with high purity and efficiency.

References

  • PubChem. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.
  • Organic Syntheses. (2011). Oxidative Amination of Benzaldehyde with Pyrrolidine. Organic Syntheses, Coll. Vol. 10, p.50 (2004); Vol. 78, p.92 (2002).[Link]
  • Shahare, H. V., et al. (2018). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology, 11(5), 1845-1847.[Link]
  • Franck, X., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.
  • Starks, C. M. (2011). Industrial Phase-Transfer Catalysis.
  • Organic Chemistry Portal.
  • Google Patents. (2000).
  • CRDEEP Journals. (2017). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences, 8(2), 2913-2932.[Link]
  • That Chemist. (2023). Two Novel Approaches to Make Ethers. YouTube.[Link]
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05), 1170-1182.[Link]
  • Applichem. Benzaldehyde, 4-(3-bromopropoxy)-3-methoxy-. Applichem.[Link]
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).[Link]
  • ResearchGate. (2013). One-pot synthesis of alkyl aryl ethers from aryl bromides.
  • PubChem. Benzene, (3-bromopropoxy)-.
  • Khan Academy. Williamson ether synthesis. Khan Academy.[Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Chemistry LibreTexts.[Link]
  • PubChem. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene.
  • Mohan, R., & Gopalan, R. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Journal of Applicable Chemistry, 5(5), 1085-1089.[Link]
  • Critchley, M., & Smith, R. (2018). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider SyntheticPages, SP836.[Link]
  • Deadman, B. J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development, 28(10), 3465-3474.[Link]
  • PrepChem. Synthesis of m-(p-bromophenoxy)benzaldehyde. PrepChem.com.[Link]
  • Google Patents. (1983).
  • ResearchGate. (2020). Optimization of the four-component reaction of benzil, benzaldehyde, benzylamine and ammonium acetate under various conditions. Figure from: An effective process for the green and rapid synthesis...[Link]
  • NIST. Benzene, (3-bromopropoxy)-. NIST Chemistry WebBook.[Link]
  • Organic Syntheses. p-BROMOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 2, p.86 (1943); Vol. 18, p.13 (1938).[Link]
  • Google Patents. (1999). Process for the halogenation of aldehydes and ketones. WO 99/38833.

Sources

A Comparative Guide to Isomeric Purity Analysis of 4-(3-Bromopropoxy)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs) and advanced chemical intermediates, the precise control of isomeric purity is not merely a matter of regulatory compliance but a fundamental pillar of product safety and efficacy. For derivatives of 4-(3-Bromopropoxy)benzaldehyde, which serve as versatile building blocks, the presence of even minute quantities of positional isomers, such as the ortho- (2-) and meta- (3-) substituted analogues, can dramatically alter downstream reaction kinetics, yield, and the toxicological profile of the final product.

This guide provides an in-depth comparison of established analytical methodologies for the robust separation and quantification of these critical isomeric impurities. We will move beyond simple protocol recitation to explore the underlying chromatographic principles, enabling researchers and quality control analysts to make informed decisions tailored to their specific analytical challenges.

The Analytical Challenge: Separating Near-Identical Isomers

The primary impurities of concern during the synthesis of this compound, typically formed via a Williamson ether synthesis between 4-hydroxybenzaldehyde and 1,3-dibromopropane, are the positional 2-(3-Bromopropoxy)benzaldehyde and 3-(3-Bromopropoxy)benzaldehyde isomers. These molecules share the same molecular weight and elemental composition, and their structural similarity results in nearly identical polarities and boiling points, making them notoriously difficult to separate. Effective analytical control requires a high-resolution separation technique capable of distinguishing these subtle structural differences.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase configuration, stands as the most prevalent and robust technique for the quality control of non-volatile aromatic compounds. Its strength lies in the vast selection of column chemistries and mobile phase compositions that can be fine-tuned to achieve separation.

Expertise in Action: Why Reverse-Phase HPLC Works

We select a reverse-phase (RP) approach, typically with a C18 stationary phase, for this analysis. The non-polar, alkyl-chain-packed column material provides a hydrophobic surface. The separation mechanism hinges on the differential partitioning of the isomers between this stationary phase and a polar mobile phase. Although all three isomers exhibit similar overall hydrophobicity, the position of the alkoxy group subtly influences the molecule's dipole moment and its interaction with the stationary phase. The para-isomer, being the most symmetric, often elutes slightly differently from the less symmetric ortho- and meta-isomers. A gradient elution, starting with a higher water content and gradually increasing the organic solvent (e.g., acetonitrile or methanol), is crucial. This approach ensures that the closely eluting isomers are resolved with sharp peaks while also clearing any more strongly retained impurities from the column in a reasonable timeframe.

Protocol: Isomeric Purity by Gradient RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary or binary pump.

    • Autosampler.

    • Column thermostat.

    • UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh 25 mg of the this compound sample.

    • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

    • Filter through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Prepare a resolution solution containing all three isomers (para, meta, ortho).

    • The resolution between the critical pair (typically the meta and para peaks) should be ≥ 1.5.

Data Summary & Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Typical Resolution Excellent (Resolution > 1.5 achievable with optimization).Very High (Can often provide baseline separation for positional isomers).
Analysis Time Moderate (20-30 minutes per sample).Fast (10-15 minutes per sample).
Sample Volatility Not required; ideal for non-volatile or thermally sensitive compounds.Required; compounds must be volatile and thermally stable.
Instrumentation Cost Moderate to High.Moderate.
Pros Robust, highly versatile, non-destructive, excellent for routine QC.High efficiency, fast analysis, sensitive detectors (FID, MS).
Cons Higher solvent consumption, longer run times compared to GC.Not suitable for non-volatile compounds, potential for thermal degradation.

Method 2: Gas Chromatography (GC)

For isomers that are sufficiently volatile and thermally stable, Gas Chromatography offers a powerful alternative with exceptional resolving power. The separation occurs in a long, narrow capillary column, providing a much higher number of theoretical plates compared to a standard HPLC column.

Expertise in Action: Why GC Excels in Resolution

The key to separating positional isomers with GC lies in the choice of the stationary phase. A mid-polarity column, such as one coated with a cyanopropylphenyl-substituted polysiloxane (e.g., a DB-17 or Rtx-1701 type), is often the ideal choice. These phases separate compounds based on a combination of boiling point and dipole-dipole interactions. The subtle differences in the dipole moments of the ortho, meta, and para isomers lead to differential retention on the polarizable stationary phase, often resulting in baseline separation that is difficult to achieve with HPLC. The use of a Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification.

Protocol: Isomeric Purity by Capillary GC
  • Instrumentation:

    • Gas Chromatograph with an autosampler.

    • Split/Splitless injector.

    • Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-17 (50% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 min.

    • Injector Temperature: 260 °C.

    • Detector Temperature: 280 °C.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample.

    • Dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate to create a 1.0 mg/mL solution.

    • Vortex to ensure complete dissolution.

  • Trustworthiness Check:

    • Regularly inject a solvent blank to check for system contamination.

    • The peak area repeatability for six replicate injections of a standard should be < 2% RSD.

Visualizing the Workflow and Impurity Relationships

To clarify the analytical process and the relationship between the target molecule and its potential impurities, the following diagrams are provided.

Caption: General workflow for chromatographic purity analysis.

G Parent This compound (Para Isomer) Ortho 2-(3-Bromopropoxy)benzaldehyde (Ortho Isomer) Parent->Ortho Positional Isomer Meta 3-(3-Bromopropoxy)benzaldehyde (Meta Isomer) Parent->Meta Positional Isomer Start 4-Hydroxybenzaldehyde (Starting Material) Parent->Start Potential Impurity

Safety Operating Guide

Navigating the Disposal of 4-(3-Bromopropoxy)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(3-Bromopropoxy)benzaldehyde, moving beyond mere compliance to foster a deep understanding of the chemical's characteristics and the rationale behind these essential procedures. Our goal is to empower researchers with the knowledge to handle this compound safely from acquisition to disposal, ensuring the integrity of your work and the safety of our scientific community.

Hazard Profile: Understanding this compound

The presence of the alkyl bromide moiety suggests it should be handled as a potential alkylating agent, which warrants careful handling to avoid exposure. Furthermore, aldehydes as a class can be combustible and may undergo oxidation or other reactions if not stored and handled correctly.[3]

Property Value / Information Source
Molecular Formula C₁₁H₁₃BrO₃PubChem[5]
Molecular Weight 273.12 g/mol PubChem[5]
Appearance Solid (based on related compounds)Sigma-Aldrich[1]
Boiling Point Not available-
Melting Point 55 - 58 °C (for 4-bromobenzaldehyde)Sigma-Aldrich[1]
Primary Hazards Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation.Sigma-Aldrich[1][4]

Chemical Incompatibility: Preventing Hazardous Reactions

Proper segregation of chemical waste is paramount. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire. Based on the functional groups present in this compound (aldehyde, alkyl halide), it must be kept separate from the following classes of chemicals.

Incompatible Agent Class Potential Hazardous Outcome Rationale / Source
Strong Oxidizing Agents Fire, explosion.Aldehydes can be readily oxidized.[6][7]
Strong Reducing Agents Exothermic reaction.Aldehydes can be reduced.
Strong Bases (e.g., NaOH) Aldol condensation, other vigorous reactions.Aldehyde chemistry.
Strong Acids Polymerization, other vigorous reactions.General chemical reactivity.[8]
Certain Metals (e.g., powdered Al) Exothermic reaction.General chemical reactivity.

Immediate Safety & Spill Response Protocol

Accidents happen. A swift, informed response is critical to mitigating any potential harm.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves. Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.[4]

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[1]

Small Spill Procedure (<5 grams):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure work is performed in a well-ventilated area or a chemical fume hood.

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and spilled solid into a designated, properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Seal and label the waste container and manage it according to the disposal protocol below.

Large Spill Procedure (>5 grams):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Isolate: Close doors to the affected area and prevent entry.

  • Ventilate: If safe to do so, ensure the fume hood in the area is operating. Do not return to the area to turn it on.

Waste Management & Disposal Decision Framework

The proper disposal path for this compound depends on its form and quantity. This decision-making workflow ensures that all waste streams are handled in a compliant and safe manner.

DisposalWorkflow cluster_form Step 1: Identify Waste Form cluster_type Step 2: Classify Waste Type cluster_protocol Step 3: Select Disposal Protocol start Waste Containing This compound q_form What is the physical form? start->q_form q_pure Unused Chemical or Contaminated Debris? q_form->q_pure Solid (powder, spill cleanup) p_liquid Follow Protocol A: Liquid Waste Disposal q_form->p_liquid Liquid (in solution) p_solid Follow Protocol B: Solid Waste Disposal q_pure->p_solid Contaminated Debris (gloves, wipes, absorbent) q_pure->p_solid Unused Chemical (solid) p_decon Follow Protocol C: Decontamination p_solid->p_decon For Reusable Glassware

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocols

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11] Evaporation in a fume hood is not a permissible disposal method.[10] All waste must be collected by a licensed hazardous waste disposal service.

Protocol A: Disposal of Liquid Waste (Solutions)

This protocol applies to solutions containing this compound.

  • Select Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The original container is often suitable if it's in good condition.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container.[8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and all other components of the solution, including solvents. Do not use abbreviations or formulas.

    • The approximate percentage of each component.

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][12] The container must be kept tightly closed except when adding waste.

  • Segregation: Ensure the container is stored separately from incompatible materials, especially bases and oxidizing agents.

  • Request Pickup: Once the container is full or you are finished generating this waste stream, submit a pickup request to your institution's EHS department. Do not exceed storage time or volume limits (typically one year for partially filled containers).[8][12]

Protocol B: Disposal of Solid Waste

This protocol applies to unused or expired solid this compound and contaminated disposable materials (e.g., gloves, absorbent pads, weigh boats).

  • Primary Containment (Unused Chemical): Keep the chemical in its original container with the manufacturer's label intact. If the container is compromised, transfer it to a new, suitable container and label it appropriately.

  • Primary Containment (Contaminated Debris): Place all contaminated solid waste into a heavy-duty plastic bag or a designated solid waste container.

  • Labeling: Affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste."

    • A description of the contents, such as "Solid Waste contaminated with this compound."

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Accumulation: Store the sealed container or bag in the Satellite Accumulation Area, segregated from incompatible materials.

  • Request Pickup: Arrange for disposal through your institution's EHS department.

Protocol C: Decontamination of Glassware and Surfaces

This protocol is for cleaning reusable items that have come into contact with the chemical.

  • Initial Rinse: In a chemical fume hood, rinse the glassware or surface with a small amount of a suitable solvent (e.g., acetone or ethanol) to dissolve the residue. This rinse solvent is now hazardous waste and must be collected in the appropriate halogenated organic liquid waste container (see Protocol A).

  • Second Rinse: Repeat the rinse with another small portion of the solvent. Collect this rinseate as hazardous waste.

  • Washing: After the solvent rinses, the glassware can be washed with soap and water.

  • Validation: Visually inspect the glassware for any remaining residue before drying and returning to use.

  • Documentation: It is good practice to document decontamination procedures in your lab's standard operating procedures (SOPs).[13]

Regulatory Context

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[14] Your institution's EHS department is the primary resource for ensuring compliance with these complex regulations. Always consult with them before implementing any new disposal procedure.

References

  • Safety Data Sheet - Benzaldehyde. Carl ROTH. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Method and system for removing alkyl halides
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Preparation of Alkyl Halides. Chemistry LibreTexts. [Link]
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
  • Preparation and Purific
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Hazardous Waste Accumulation and Treatment. California Department of Toxic Substances Control. [Link]
  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]
  • Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%. Cole-Parmer. [Link]
  • 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.
  • Safety Data Sheet - Benzaldehyde. Chemos GmbH & Co.KG. [Link]
  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(3-Bromopropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-(3-Bromopropoxy)benzaldehyde (CAS No. 17954-81-3). As a bifunctional molecule containing both a reactive aldehyde and an alkyl bromide, this compound requires a meticulous and informed approach to laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic safety data to ensure a self-validating system of laboratory practice.

Hazard Assessment: Understanding the Chemical Risk Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile for this compound is not extensively documented, its constituent functional groups—an aromatic aldehyde and a brominated alkyl chain—provide a strong basis for risk assessment. Structurally related compounds, such as bromobenzaldehydes and other aromatic aldehydes, are known to be irritants and potential sensitizers.[1][2]

The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause reversible inflammatory effects.[1][2][3]

  • Serious Eye Irritation: Splashes pose a significant risk to vision.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust (if solid) or aerosols can irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[1][2]

These hazards dictate a stringent set of handling protocols where the primary goal is to eliminate all routes of direct exposure.

Hazard Identification Description Primary Routes of Exposure
Skin Corrosion/Irritation Causes skin irritation upon direct contact.[2]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Ocular Contact
Respiratory Irritation May cause respiratory irritation if inhaled.[2]Inhalation
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Ingestion

The Core PPE Ensemble: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical hazard; it should be used in conjunction with robust engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood.[3][4] This is the most critical control measure for preventing the inhalation of vapors or aerosols.[3]

Primary Barrier: Hand Protection

Selecting the correct gloves is crucial, as no single material is impervious to all chemicals. Given the compound's dual functionality, a cautious approach is warranted.

  • Recommended Glove Type: For incidental contact, Nitrile gloves are a common and appropriate choice, offering protection against a broad range of chemicals.[5] However, it is critical to consult the glove manufacturer’s specific chemical resistance guide for data on benzaldehydes and alkyl halides.

  • Protocol for Glove Use:

    • Always inspect gloves for tears or punctures before use.[6]

    • When prolonged or direct contact is anticipated, consider double-gloving (wearing two pairs of nitrile gloves). This significantly increases protection time.

    • If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[7]

    • Never reuse disposable gloves.

Essential Mandate: Eye and Face Protection

Protecting the eyes from splashes is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[4][8] Standard safety glasses do not provide adequate protection from splashes as they do not form a seal around the eyes.[8]

  • Enhanced Protection: When handling larger volumes (>100 mL) or performing operations with a higher splash potential (e.g., transfers, extractions), a face shield must be worn over chemical splash goggles .[5][8]

Body and Foot Protection
  • Lab Coat: A knee-length laboratory coat, fully buttoned, must be worn to protect skin and personal clothing.[4][5]

  • Footwear: Shoes must be closed-toed and cover the entire foot.[6][7] Perforated shoes, sandals, or fabric shoes that do not offer spill resistance are prohibited.

Equipment Specification Rationale
Hand Protection Nitrile Gloves (minimum 5-mil thickness)Provides a barrier against incidental splashes. Must be changed immediately upon contact.[5]
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Prevents entry of chemical splashes from the top, bottom, and sides.[8]
Face Protection Face Shield (used with goggles)Required for large-volume work or high-splash-risk procedures to protect the entire face.[5][8]
Body Protection Knee-Length Laboratory CoatProtects skin and clothing from contamination.[4]
Foot Protection Closed-Toed, Liquid-Resistant ShoesPrevents exposure from spills on the floor.[7]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step Donning and Doffing Protocol
  • Donning (Before Entering Lab/Handling Chemical):

    • Put on the laboratory coat and fasten all buttons.

    • Put on chemical splash goggles.

    • Put on face shield (if required).

    • Wash hands thoroughly.

    • Put on the first pair of gloves.

    • Put on the second pair of gloves, pulling the cuff over the sleeve of the lab coat.

  • Doffing (After Work is Complete/Before Exiting Lab):

    • Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

    • Remove the face shield (if used).

    • Remove the lab coat by folding it inward on itself to contain any surface contamination.

    • Remove the inner pair of gloves using the same technique as the first. Dispose of them in hazardous waste.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.[6][7]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Wash Hands Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Face Shield / Coat Doff1->Doff2 Doff3 3. Gloves (Inner) Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Spill and Exposure Emergency Protocols

Accidents require immediate and correct action. Ensure an eyewash station, safety shower, and a chemical spill kit compatible with irritant materials are readily available.[1][4]

  • Skin Exposure: Immediately remove all contaminated clothing and PPE.[4] Flush the affected area with copious amounts of water for at least 15 minutes.[1][4] Seek medical attention.[4]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][2] Seek medical attention immediately.[4]

  • Small Spill Cleanup (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full PPE ensemble described in Section 2.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4][9]

    • Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.[4]

Waste Disposal Protocol

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containers: Use a dedicated, compatible, and clearly labeled hazardous waste container with a secure screw cap.[4]

  • Contaminated Solids: This includes used gloves, absorbent materials from spills, and contaminated weighing papers. Place these items in a designated solid hazardous waste container.

  • Liquid Waste: Unused material or reaction waste should be collected in a sealed, compatible liquid waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHSS) office in accordance with all local and national regulations.[1][4]

Waste_Disposal_Workflow Start Material Contaminated with C₁₀H₁₁BrO₂ IsSolid Is Waste Solid? Start->IsSolid SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Place in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste No Seal Securely Seal Container SolidWaste->Seal LiquidWaste->Seal Store Store in Satellite Accumulation Area in Secondary Containment Seal->Store EHSS Arrange Pickup by EHSS for Disposal Store->EHSS

Caption: Chemical Waste Disposal Workflow.

By adhering to these rigorous PPE, handling, and disposal protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. Always prioritize a culture of safety and consult your institution's specific chemical hygiene plan.

References

  • Environmental Health & Safety Services. (n.d.). Irritants. Syracuse University.
  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals.
  • Lab Manager Magazine. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • GZ Industrial Supplies. (n.d.). Safe Handling Practices for Laboratory Chemicals.
  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment.
  • University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromopropoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(3-Bromopropoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.